Osimertinib dimesylate
Beschreibung
The exact mass of the compound Osimertinib (dimesylate) is 691.24580364 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCCTLBBCSFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Osimertinib Dimesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib (B560133), marketed as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its mechanism of action is centered on the irreversible and highly selective inhibition of both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile translates into a favorable clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib dimesylate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and processes.
Molecular Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR tyrosine kinase domain.[2] Its mechanism is predicated on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR protein.
Covalent Binding to Cys797
The key to osimertinib's irreversible inhibition lies in its chemical structure, which includes a reactive acrylamide (B121943) group.[2] This group acts as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[2] This covalent linkage permanently blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.[2]
Selectivity for Mutant EGFR
A critical feature of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and associated toxicities commonly seen with earlier-generation EGFR TKIs. The drug demonstrates potent inhibition against EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3]
The structural basis for this selectivity lies in the conformational changes within the ATP-binding pocket induced by these mutations. These alterations create a more favorable binding environment for osimertinib compared to the wild-type receptor.
Inhibition of Downstream Signaling Pathways
By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks the activation of downstream signaling cascades that are critical for cancer cell growth and survival. The two primary pathways affected are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Diagram of EGFR Signaling Pathway Inhibition by Osimertinib
Caption: EGFR Signaling Pathway Inhibition by Osimertinib.
Quantitative Data
The potency and selectivity of osimertinib have been quantified through various in vitro and clinical studies.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| EGFR Mutation Status | Cell Line | Osimertinib IC50 (nM) |
| Sensitizing Mutations | ||
| Exon 19 Deletion | PC-9 | 7 |
| L858R | H3255 | 12 |
| Resistance Mutation | ||
| L858R + T790M | H1975 | 15 |
| Exon 19 Del + T790M | PC-9VanR | ~13-54 |
| Wild-Type | LoVo | ~480-1000 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[3][4]
Pharmacokinetic Properties
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~6 hours |
| Apparent Oral Clearance (CL/F) | 14.3 L/h |
| Mean Half-life (t1/2) | 48 hours |
| Volume of Distribution (Vz/F) | 1285 L |
| Metabolism | Primarily via CYP3A4/5 |
Pharmacokinetic parameters for an 80 mg once-daily dose at steady state.[5][6]
Clinical Efficacy
FLAURA Trial (First-Line Treatment) [1][7][8][9][10][11][12]
| Endpoint | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
AURA3 Trial (Second-Line Treatment for T790M-Positive NSCLC) [13][14][15][16][17][18][19][20]
| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |
Note: The overall survival in the AURA3 trial was not statistically significant, likely due to a high rate of crossover from the chemotherapy arm to the osimertinib arm upon disease progression.[14][18]
Experimental Protocols
In Vitro EGFR Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of osimertinib against EGFR kinase activity using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant Human EGFR (wild-type or mutant)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of osimertinib in the kinase assay buffer. Prepare a master mix containing the EGFR substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration.
-
Assay Plate Setup: Add the osimertinib dilutions to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to all wells except the negative controls. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of kinase activity relative to the positive control. Plot the percent inhibition against the logarithm of the osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of In Vitro Kinase Assay Workflow
Caption: In Vitro Kinase Assay Workflow.
Cell-Based Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of osimertinib on the viability of cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of osimertinib. Include vehicle-treated control wells. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the osimertinib concentration to determine the IC50 value.
Mechanisms of Resistance
Despite the efficacy of osimertinib, acquired resistance can develop. Understanding these mechanisms is crucial for the development of next-generation therapies.
On-Target Resistance: EGFR C797S Mutation
The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[21] This mutation substitutes the cysteine residue at position 797 with a serine. Since the covalent bond formation between osimertinib and EGFR is dependent on the thiol group of cysteine, this substitution prevents the irreversible binding of the drug, thereby restoring the kinase activity of the receptor.[21]
Off-Target Resistance: Bypass Pathway Activation
Resistance can also occur through the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most frequently observed mechanism is the amplification of the MET proto-oncogene.[14] MET amplification leads to the activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR. Other less common bypass mechanisms include amplification or mutations in HER2, PIK3CA, KRAS, and BRAF.[14]
Diagram of Osimertinib Resistance Mechanisms
Caption: Osimertinib Resistance Mechanisms.
Conclusion
This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC. Its core mechanism of action, characterized by the irreversible and highly selective inhibition of sensitizing and T790M resistance mutations in EGFR, provides a strong rationale for its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and pharmacokinetic properties to landmark clinical trial results, underscore its role as a standard-of-care treatment. Continued research into the mechanisms of resistance to osimertinib is essential for the development of future therapeutic strategies to further improve outcomes for patients with EGFR-mutant NSCLC.
References
- 1. ajmc.com [ajmc.com]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. ovid.com [ovid.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 15. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 16. ascopubs.org [ascopubs.org]
- 17. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EGFR mutation analysis for prospective patient selection in AURA3 phase III trial of osimertinib versus platinum-pemetrexed in patients with EGFR T790M-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. benchchem.com [benchchem.com]
The Target Selectivity Profile of Osimertinib Dimesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Its clinical success is underpinned by a highly selective kinase inhibition profile, demonstrating potent activity against sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation T790M, while notably sparing wild-type (WT) EGFR. This selectivity minimizes off-target toxicities commonly associated with earlier generation EGFR TKIs. This technical guide provides a comprehensive overview of the target selectivity profile of osimertinib dimesylate, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Mechanism of Action and Target Selectivity
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR. It forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.
A key feature of osimertinib is its remarkable selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for its favorable safety profile, as inhibition of WT EGFR in healthy tissues is associated with dose-limiting toxicities such as rash and diarrhea.
Quantitative Kinase Inhibition Profile
The selectivity of osimertinib has been extensively characterized through biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of osimertinib against various EGFR mutants and other kinases.
Table 1: Biochemical IC50 Values of Osimertinib Against EGFR Variants
| EGFR Variant | IC50 (nM) | Reference(s) |
| Sensitizing Mutations | ||
| L858R | ~1.2-12 | [1][2] |
| Exon 19 Deletion | ~1.3-12.92 | [1][2] |
| Resistance Mutation | ||
| L858R/T790M | ~1-11.44 | [2] |
| Exon 19 Del/T790M | ~15 | [3] |
| Wild-Type | ||
| Wild-Type EGFR | ~480-493.8 | [2][3] |
| Tertiary Resistance Mutation | ||
| L858R/T790M/C797S | >1000 | [4] |
| Exon 19 Del/T790M/C797S | >1000 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 Deletion | 23 | [5] |
| H3255 | L858R | ~12 | |
| H1975 | L858R/T790M | 4.6-5 | [5] |
| PC-9ER | Exon 19 Del/T790M | 13-166 | [6] |
| Calu-3 | Wild-Type | 650 | |
| H2073 | Wild-Type | 461 |
Note: IC50 values can vary between studies due to different experimental conditions.
Selectivity Against the ErbB Family and Other Kinases
Osimertinib exhibits selectivity not only among EGFR variants but also across the broader human kinome. While its primary targets are mutant forms of EGFR, it has shown some activity against other members of the ErbB family, albeit at higher concentrations.
Table 3: Selectivity of Osimertinib against other Kinases
| Kinase | Type | Activity | Reference(s) |
| HER2 (ErbB2) | Receptor Tyrosine Kinase | Moderate Inhibition | |
| HER3 (ErbB3) | Receptor Tyrosine Kinase | Upregulation observed post-treatment | [7] |
| HER4 (ErbB4) | Receptor Tyrosine Kinase | Limited data available | |
| ACK1 | Non-receptor Tyrosine Kinase | Inhibition observed | |
| ALK | Receptor Tyrosine Kinase | Inhibition observed | |
| BLK | Non-receptor Tyrosine Kinase | Inhibition observed |
Experimental Protocols
The characterization of osimertinib's selectivity profile relies on a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 value of osimertinib against specific EGFR variants in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.)
-
ATP
-
Tyrosine kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)[8]
-
384-well microplates
Procedure:
-
Prepare a 2X ATP/substrate cocktail in tyrosine kinase buffer.[8]
-
Dispense 1 µL of serially diluted osimertinib or DMSO (vehicle control) into the wells of a 384-well plate.[8]
-
Add 2 µL of the appropriate EGFR enzyme dilution to each well and pre-incubate for 30 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate cocktail to each well.
-
Incubate the reaction for 60 minutes at room temperature.[8]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[9]
-
Read the luminescence on a plate reader.
-
Plot the percentage of inhibition against the log concentration of osimertinib to determine the IC50 value using non-linear regression analysis.
Cellular EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of osimertinib to inhibit EGFR autophosphorylation and downstream signaling in a cellular context.
Objective: To visualize the dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation by osimertinib.
Materials:
-
NSCLC cell lines (e.g., H1975)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)[8]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours (optional, to reduce basal signaling).
-
Treat cells with a range of osimertinib concentrations for 2-4 hours.[10]
-
For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[8]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Proliferation Assay (Ba/F3 Cells)
This assay determines the effect of osimertinib on the proliferation of cells engineered to be dependent on specific EGFR mutations for survival.
Objective: To determine the IC50 of osimertinib in cells expressing various EGFR mutations.
Materials:
-
Ba/F3 cells stably expressing different EGFR variants
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Seed Ba/F3 cells expressing the EGFR mutant of interest in a 96-well plate at a density of 3,000-5,000 cells per well in the absence of IL-3.[12]
-
Add serially diluted osimertinib or DMSO (vehicle control) to the wells.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[13]
-
For CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.[13]
-
For MTT assay, add MTT reagent, incubate, solubilize formazan (B1609692) crystals, and measure absorbance.
-
Calculate cell viability as a percentage of the vehicle control and plot against the log concentration of osimertinib to determine the IC50 value.
EGFR Signaling Pathways and Osimertinib's Point of Intervention
EGFR activation triggers a cascade of intracellular signaling events that are crucial for cell growth and survival. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2] Osimertinib, by inhibiting EGFR autophosphorylation, effectively blocks the activation of these critical pro-survival pathways.
Conclusion
The target selectivity profile of this compound is a testament to the power of structure-based drug design in oncology. Its high potency against sensitizing and T790M-resistant EGFR mutations, coupled with its sparing of wild-type EGFR, provides a significant therapeutic window and a favorable safety profile. The experimental methodologies detailed in this guide are fundamental to the preclinical characterization of such targeted therapies, enabling a thorough understanding of their mechanism of action and selectivity. As resistance to osimertinib emerges, primarily through the C797S mutation, the continued application of these techniques will be crucial in the development of next-generation EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
The Preclinical Journey of Osimertinib Dimesylate: A Deep Dive into its Pharmacokinetics and Metabolism
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and metabolism of osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this pivotal oncology therapeutic.
Executive Summary
Osimertinib is a potent and selective irreversible inhibitor of both EGFR-TKI sensitizing mutations and the T790M resistance mutation.[1][2] Its preclinical development involved extensive characterization in various animal models to establish its pharmacokinetic profile and metabolic fate, which are crucial for predicting its clinical efficacy and safety. This guide details the significant preclinical data, including its superior brain penetration compared to earlier-generation EGFR-TKIs and species-specific metabolic pathways.
Pharmacokinetics
Osimertinib exhibits predictable pharmacokinetic properties in preclinical models, characterized by slow absorption and extensive tissue distribution.[3]
Absorption and Distribution
Following oral administration, osimertinib is absorbed, reaching maximum plasma concentrations at varying times depending on the preclinical model. It has a large volume of distribution, indicating significant penetration into tissues.[3] A critical feature of osimertinib is its ability to cross the blood-brain barrier, a significant advantage for treating central nervous system (CNS) metastases.[3][4][5]
Table 1: Pharmacokinetic Parameters of Osimertinib in Mice
| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |
| 5 mg/kg | 235 | 2840 | 2.5 | [3] |
| 25 mg/kg | 1410 | 19100 | 1.8 | [3] |
Table 2: Comparative Brain Distribution of EGFR-TKIs in Mice
| Compound | Dose | Brain:Plasma Cmax Ratio | AUC Tissue:Plasma Ratio | Reference |
| Osimertinib | 25 mg/kg | 3.41 | 1.7 - 2.8 | [5] |
| Gefitinib | 100 mg/kg | 0.21 | Not Reported | [5] |
| Rociletinib | 50 mg/kg | <0.08 | Not Reported | [5] |
| Afatinib | 20 mg/kg | <0.36 | Not Reported | [5] |
Table 3: Pharmacokinetic Parameters of Osimertinib in Rats (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| 4.5 mg/kg | 28.49 | 4.5 | 14.96 ± 3.44 | 233.82 ± 66.68 | 10.84 ± 1.94 | [6] |
Metabolism
The metabolism of osimertinib is primarily mediated by cytochrome P450 (CYP) enzymes, with significant species differences observed in preclinical studies.[7] In humans, CYP3A4 and CYP3A5 are the major enzymes responsible for its metabolism, leading to two active metabolites, AZ5104 and AZ7550.[8][9][10] In mice, the murine Cyp2d gene cluster plays a more dominant role.[7] The primary metabolic pathways are oxidation and dealkylation.[3][9]
Table 4: In Vitro Metabolic Stability of Osimertinib
| System | Key Finding | Reference |
| Human Liver Microsomes (HLM) | Much greater stability than in MLM | [7] |
| Mouse Liver Microsomes (MLM) | Lower stability compared to HLM | [7] |
Table 5: Active Metabolites of Osimertinib
| Metabolite | Potency Compared to Osimertinib | Reference |
| AZ5104 | More potent against mutant and wild-type EGFR | [9][11] |
| AZ7550 | Comparable potency and selectivity profile | [9] |
Excretion
Osimertinib and its metabolites are eliminated through both hepatic and renal routes.[9] Preclinical data indicates that the majority of the dose is excreted in the feces (68%) with a smaller portion in the urine (14%).[9] Unchanged osimertinib accounts for a small fraction of the excreted dose.[9]
Experimental Protocols
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies have been conducted in various models including CD-1 mice, Swiss athymic nu-nu (nude) mice, SCID mice, and Sprague-Dawley (SD) rats.[6][11]
-
Dosing: For oral administration, osimertinib was typically dissolved in a vehicle such as 1% Polysorbate 80 in water or 0.5% sodium carboxymethylcellulose.[6][11] Intravenous administration has been performed using a solution of dimethylacetamide and water.[11]
-
Sample Collection: Blood samples were collected at multiple time points post-administration via methods like the oculi chorioideae vein.[6] Plasma was separated by centrifugation.[12] For tissue distribution studies, brain and tumor tissues were collected and homogenized.[12]
-
Bioanalysis: Quantification of osimertinib and its metabolites in plasma and tissue homogenates was performed using validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[6][13]
In Vitro Metabolism Studies
-
Systems: Recombinant cytochrome P450 enzymes and liver microsomal preparations from different species (human, mouse) were used to identify the metabolic pathways.[7]
-
Methodology: The stability of osimertinib was assessed by incubating the compound with liver microsomes and analyzing the depletion of the parent drug over time.[7]
Blood-Brain Barrier Penetration Studies
-
In Vivo Models: Mice and cynomolgus monkeys were used to assess brain penetration.[4]
-
Methodology: Following administration of osimertinib, brain and plasma concentrations were measured at various time points to calculate brain-to-plasma ratios.[5] Positron emission tomography (PET) with [11C]-labeled osimertinib has also been used in non-human primates to visualize brain exposure.[3][4]
Visualizations
Caption: Osimertinib inhibits mutant EGFR signaling pathways.
Caption: Preclinical pharmacokinetic study workflow.
Caption: Major metabolic pathways of osimertinib.
References
- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Osimertinib Dimesylate: An In-Depth Technical Guide to its Off-Target Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. Its high selectivity for mutant EGFR over wild-type EGFR minimizes certain on-target toxicities. However, the emergence of resistance and potential for off-target effects remain critical areas of investigation. This technical guide provides a comprehensive overview of the known and predicted off-target effects of osimertinib in various cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers in drug development and resistance mechanism studies.
Quantitative Data on Off-Target Kinase Inhibition
A comprehensive understanding of a kinase inhibitor's selectivity is paramount. The following tables summarize the known and predicted off-target kinases of osimertinib, with quantitative data on their inhibition.
Table 1: Biochemically Determined Off-Target Kinase Inhibition of Osimertinib
| Kinase | IC50 (nM) | Assay Type | Cancer Type Context | Reference |
| MNK1 | 324 | Z'-LYTE Kinase Assay | Glioblastoma | [1] |
| MNK2 | 48.6 | Z'-LYTE Kinase Assay | Glioblastoma | [1] |
Table 2: Kinome-Wide Profiling of Osimertinib at 1 µM
Data sourced from Carna Biosciences' kinome scan of 60 FDA-approved kinase inhibitors. The table below presents a selection of kinases with significant inhibition.
| Kinase Family | Kinase | Percent Inhibition at 1 µM |
| TK | EGFR (Wild Type) | >90% |
| TK | ERBB2 (HER2) | 70-90% |
| TK | ERBB4 (HER4) | 50-70% |
| TK | BLK | >90% |
| TK | LCK | >90% |
| TK | SRC | 70-90% |
| TK | YES1 | 70-90% |
| CAMK | MELK | >90% |
| CAMK | DAPK1 | 70-90% |
| STE | STK10 | >90% |
| Other | GAK | >90% |
Table 3: Computationally Predicted Off-Target Kinases of Osimertinib
| Kinase | Prediction Method | Reference |
| Janus kinase 3 (JAK3) | PharmMapper, DRAR-CPI | [2][3] |
| Mitogen-activated protein kinases (MAPKs) | PharmMapper, DRAR-CPI | [2][3] |
| Lymphocyte-specific protein tyrosine kinase (LCK) | PharmMapper, DRAR-CPI | [2][3] |
| Cell division protein kinase 2 (CDK2) | PharmMapper, DRAR-CPI | [2][3] |
| Proto-oncogene tyrosine-protein kinase Src | PharmMapper, DRAR-CPI | [2][3] |
Off-Target Signaling Pathways
Osimertinib's off-target effects can modulate several critical signaling pathways, contributing to both therapeutic and resistance mechanisms.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[4] Off-target inhibition of kinases within this pathway, such as MNK1 and MNK2, by osimertinib can lead to downstream effects on protein translation and cell fate.[1]
Caption: Off-target inhibition of the MAPK/ERK pathway by osimertinib.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that governs cell growth, metabolism, and survival.[5] Aberrant activation of this pathway is a known mechanism of resistance to EGFR inhibitors. While osimertinib primarily targets EGFR upstream, its off-target effects on kinases that cross-talk with this pathway can influence therapeutic outcomes.
Caption: Osimertinib's impact on the PI3K/AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols used to identify and characterize the off-target effects of osimertinib.
Kinome Profiling
Objective: To assess the inhibitory activity of osimertinib against a broad panel of kinases.
Methodology: A common method is the Mobility Shift Assay (MSA), which measures the conversion of a substrate peptide to a phosphopeptide by a specific kinase.
Detailed Protocol (Adapted from Carna Biosciences):
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate peptide, ATP, and varying concentrations of osimertinib in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Electrophoretic Separation: Apply the reaction mixture to a microfluidic chip. An electric current is then applied to separate the substrate and phosphopeptide based on their charge and size.
-
Detection and Analysis: The separated peptides are detected by fluorescence. The ratio of the phosphopeptide to the total peptide is calculated to determine the percentage of kinase inhibition at each osimertinib concentration. IC50 values are then calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of osimertinib to its on-target and off-target proteins in a cellular context.
Methodology: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Detailed Protocol:
-
Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or a specific concentration of osimertinib for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the osimertinib-treated samples compared to the vehicle control indicates target engagement.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Phosphoproteomics
Objective: To identify and quantify changes in protein phosphorylation in response to osimertinib treatment, providing insights into altered signaling pathways.
Methodology: This typically involves mass spectrometry-based analysis of enriched phosphopeptides.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cancer cell lines and treat with osimertinib or vehicle control for various time points.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Extract proteins, reduce, alkylate, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the phosphopeptides and phosphorylation sites using database search algorithms. Quantify the relative abundance of each phosphopeptide between different treatment conditions.
-
Bioinformatics Analysis: Perform pathway analysis and kinase substrate enrichment analysis to identify the signaling pathways and kinases that are modulated by osimertinib.
Caption: A typical workflow for a phosphoproteomics experiment.
Off-Target Effects in Different Cancer Cell Lines
While extensively studied in NSCLC, the off-target effects of osimertinib are also being investigated in other cancer types.
-
Glioblastoma: In EGFR-negative glioblastoma cells, osimertinib has been shown to induce cell death by targeting MNK1 and MNK2, which are downstream effectors of the MAPK signaling pathway.[1] It has also been observed to impair the survival of glioblastoma cells by inhibiting RAS activation.[3][6]
-
Colon Cancer: In colorectal cancer (CRC) cell lines, osimertinib has been found to decrease proliferation and induce apoptosis, partially through the inhibition of the PI3K/AKT pathway.[7]
-
Breast Cancer: The Genomics of Drug Sensitivity in Cancer database reports IC50 values for osimertinib in several breast cancer cell lines, suggesting potential activity, although specific off-target mechanisms in this context are less well-defined.
Conclusion
This technical guide provides a consolidated resource on the off-target effects of osimertinib dimesylate in cancer cell lines. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a foundation for researchers to further explore the multifaceted actions of this important therapeutic agent. A thorough understanding of osimertinib's off-target profile is essential for predicting and overcoming resistance, identifying potential new therapeutic applications, and developing next-generation kinase inhibitors with improved selectivity and efficacy. Further research, particularly detailed proteomic and phosphoproteomic studies across a broader range of cancer cell lines, will continue to refine our understanding of osimertinib's complex mechanism of action.
References
- 1. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phosphoproteomics of osimertinib-tolerant persister cells reveals targetable kinase-substrate signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. P10.31.A OSIMERTINIB AND OTX008 IMPAIR SURVIVAL OF GLIOBLASTOMA CELLS BY INHIBITING RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA mediates the anti-cancer effect of osimertinib in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Osimertinib Dimesylate for Uncommon EGFR Mutations: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring common EGFR mutations (exon 19 deletions and L858R). However, a notable percentage of EGFR-mutated NSCLCs are driven by uncommon mutations, which represent a heterogeneous group of alterations with varying sensitivity to different EGFR TKIs. This technical guide provides a comprehensive overview of the research on osimertinib for the treatment of NSCLC with uncommon EGFR mutations, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action of Osimertinib
Osimertinib is an irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding blocks the downstream signaling pathways that are crucial for cell proliferation and survival, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs.[1]
EGFR Signaling Pathway and Inhibition by Osimertinib
The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers a conformational change and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.[4][5][6] Osimertinib's mechanism of action is to block this aberrant signaling.
Caption: EGFR Signaling Pathway and Point of Osimertinib Inhibition.
Clinical Efficacy of Osimertinib in Uncommon EGFR Mutations
Multiple studies have investigated the efficacy of osimertinib in patients with NSCLC harboring uncommon EGFR mutations. The following tables summarize the quantitative data from key clinical trials.
Table 1: Efficacy of Osimertinib in the KCSG-LU15-09 Trial
The KCSG-LU15-09 was a multicenter, open-label, single-arm, phase II study conducted in Korea.[7] Patients with metastatic or recurrent NSCLC with uncommon EGFR mutations (excluding exon 19 deletion, L858R, T790M, and exon 20 insertions) were enrolled.[5][7]
| Mutation Subtype | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Overall | 36 | 50.0% | 8.2 months |
| G719X | 19 | 53% | 8.2 months |
| L861Q | 9 | 78% | 15.2 months |
| S768I | 8 | 38% | 12.3 months |
Data sourced from Cho et al., J Clin Oncol, 2020 and Park et al., ASCO, 2018.[5][7]
Table 2: Efficacy of First-Line Osimertinib in the UNICORN Trial
The UNICORN study was a multicenter, open-label, single-group, phase II non-randomized clinical trial in Japan for previously untreated patients with metastatic NSCLC harboring uncommon EGFR mutations (excluding exon 20 insertions).[8][9]
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDoR) |
| Overall | 40 | 55.0% | 9.4 months | 22.7 months |
| Solitary Uncommon Mutations | 23 | 45.5% | 5.4 months | 22.7 months |
| Compound Uncommon Mutations | 17 | 66.7% | 9.8 months | Not Reached |
Data sourced from Goto et al., JAMA Oncol, 2024.[8]
Table 3: Efficacy of Osimertinib in Atypical Exon 19 and Compound Mutations
A study at Johns Hopkins University evaluated first-line osimertinib in patients with NSCLC harboring rare EGFR exon 19 mutations (non E746_A750del) or compound mutations.[10]
| Mutation Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Overall | 37 | 76% | 13 months | 36 months |
| Atypical Exon 19 | 25 | 80% | 12 months | 48 months |
| Compound | 12 | 67% | 14 months | 36 months |
Data sourced from Cheunkarndee et al., 2023.[10]
Experimental Protocols
Detailed, step-by-step protocols for the cited clinical trials are not fully publicly available. However, this section outlines the general methodologies for key preclinical and clinical experiments based on published literature.
EGFR Mutation Analysis in Clinical Trials
The identification of EGFR mutations is a critical step in patient selection for targeted therapy.
-
Sample Collection : Tumor tissue is obtained through biopsy or surgical resection and is typically formalin-fixed and paraffin-embedded (FFPE).[11] Alternatively, liquid biopsies (blood samples) can be used to analyze circulating tumor DNA (ctDNA).[11]
-
DNA Extraction : DNA is extracted from the tumor tissue or plasma.
-
Mutation Detection : Various methods can be employed for mutation detection, including:
-
Direct Sequencing (Sanger Sequencing) : A traditional method used to sequence EGFR exons 18-21.[12]
-
Real-Time PCR-based methods (e.g., Amplification Refractory Mutation System - ARMS) : These are sensitive methods for detecting specific known mutations.[12]
-
Next-Generation Sequencing (NGS) : Allows for the simultaneous analysis of multiple genes and can identify a broader range of mutations, including rare and novel ones.
-
Preclinical Evaluation of Osimertinib
Preclinical studies are essential to understand the activity of osimertinib against various EGFR mutations. A general workflow for such studies is depicted below.
Caption: Generalized Experimental Workflow for Preclinical Evaluation.
These assays determine the concentration of a drug required to inhibit cell growth by 50% (IC50).
-
Cell Seeding : EGFR-mutant NSCLC cell lines are seeded in 96-well plates.[4]
-
Drug Treatment : Cells are treated with serial dilutions of osimertinib for a specified period (e.g., 72 hours).[4]
-
Viability Measurement : Cell viability is assessed using methods like:
-
Data Analysis : The results are plotted to determine the IC50 value.
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.[13]
-
Cell Lysis : After treatment with osimertinib, cells are lysed to extract proteins.[13]
-
Protein Quantification : The protein concentration of the lysates is determined.[13]
-
SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer : The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., β-actin or GAPDH).[8][13]
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.[13]
-
Data Analysis : The intensity of the protein bands is quantified to determine the effect of osimertinib on protein phosphorylation.[13]
These models are used to evaluate the efficacy of a drug in a living organism.
-
Cell Implantation : Human NSCLC cells with uncommon EGFR mutations are implanted into immunocompromised animals, such as mice or zebrafish.[14]
-
Tumor Growth : Once tumors are established, the animals are randomized into treatment and control groups.[4]
-
Drug Administration : Osimertinib is administered to the treatment group, typically via oral gavage.[4]
-
Monitoring : Tumor volume and the general health of the animals are monitored regularly.[4]
-
Endpoint Analysis : At the end of the study, tumors are excised and can be further analyzed by methods such as immunohistochemistry or western blotting.
Conclusion
Osimertinib has demonstrated promising clinical activity in patients with NSCLC harboring a range of uncommon EGFR mutations, particularly L861Q. The efficacy varies depending on the specific mutation, highlighting the importance of accurate molecular profiling to guide treatment decisions. Preclinical studies have elucidated the mechanism of action of osimertinib and continue to be crucial for understanding its activity against newly identified rare mutations and for investigating mechanisms of resistance. This guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Osimertinib and pterostilbene in EGFR-mutation-positive non-small cell lung cancer (NSCLC) [ijbs.com]
- 7. Osimertinib for Patients With Non-Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-Line Osimertinib for Previously Untreated Patients With NSCLC and Uncommon EGFR Mutations: The UNICORN Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. patientpower.info [patientpower.info]
- 12. saudithoracicsociety.org [saudithoracicsociety.org]
- 13. benchchem.com [benchchem.com]
- 14. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Penetration of the Blood-Brain Barrier by Osimertinib Dimesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC).[1][2] A significant challenge in this patient population is the high incidence of brain metastases.[3][4] The efficacy of systemic therapies against central nervous system (CNS) lesions is often limited by the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[5] This technical guide provides an in-depth analysis of the studies investigating the BBB penetration of osimertinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Preclinical Evidence of Blood-Brain Barrier Penetration
An extensive body of preclinical research has demonstrated that osimertinib possesses superior BBB penetration compared to earlier-generation EGFR-TKIs.[6][7] These studies, employing a range of in vitro and in vivo models, have been crucial in establishing the CNS activity of the drug.
Quantitative Preclinical Data
The following table summarizes key quantitative metrics from various preclinical studies, highlighting osimertinib's favorable characteristics for CNS penetration.
| Parameter | Model System | Osimertinib Value | Comparator TKI Values | Reference |
| Efflux Ratio | In vitro human BBB efflux transporters | 3.2 | Rociletinib: 4.61, Afatinib: 11.5 | [8][9] |
| Free Brain-to-Plasma Ratio (Kp,uu) | Rat | 0.21 | Other TKIs: ≤ 0.12 | [8][10][11] |
| AUC Tissue:Plasma Ratio | Mouse | 1.7 to 2.8 | - | [9] |
| Brain/Blood Kp | Cynomolgus Macaque (PET Imaging) | 2.6 | - | [8][10][11] |
| Cmax % Injected Dose (%ID) | Cynomolgus Macaque (PET Imaging) | 1.5 | - | [8][10][11] |
Experimental Protocols: Preclinical Assessment
In Vitro Efflux Assays:
-
Objective: To determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump drugs out of the brain.[12][13]
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) or Caco-2 cells, which express these transporters, are cultured on a semi-permeable membrane in a Transwell plate system, forming a monolayer that mimics the BBB.[14]
-
The test compound (e.g., osimertinib) is added to either the apical (blood side) or basolateral (brain side) chamber.
-
After a set incubation period, the concentration of the compound in the opposite chamber is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The apparent permeability (Papp) is calculated in both directions (apical-to-basolateral and basolateral-to-apical).
-
The efflux ratio is determined by dividing the Papp (basolateral-to-apical) by the Papp (apical-to-basolateral). A low efflux ratio (typically < 2-3) suggests the compound is not a significant substrate for efflux transporters.[8][10]
-
In Vivo Brain Penetration Studies (Rodent Models):
-
Objective: To measure the concentration of the drug in the brain relative to the plasma.
-
Methodology:
-
The test compound is administered to rodents (e.g., rats, mice) via oral gavage or intravenous injection.[15]
-
At various time points post-administration, blood and brain tissue samples are collected.[16]
-
Plasma is separated from the blood. Brain tissue is homogenized.
-
The concentration of the drug in both plasma and brain homogenate is quantified using LC-MS/MS.[17]
-
To account for protein binding, equilibrium dialysis is often used to determine the unbound fraction of the drug in both plasma (fup) and brain (fub).
-
The key metric, Kp,uu (unbound brain-to-unbound plasma concentration ratio), is calculated. A Kp,uu close to 1 suggests free diffusion across the BBB, while a value > 1 may indicate active influx, and < 1 may indicate active efflux.[8][18]
-
Positron Emission Tomography (PET) Imaging:
-
Objective: To non-invasively visualize and quantify drug distribution in the brain of living subjects in real-time.[5][19]
-
Methodology:
-
Osimertinib is radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]).[6][20]
-
The radiolabeled compound is administered intravenously to a subject (e.g., a cynomolgus macaque).[6]
-
The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons.
-
Dynamic images are acquired over time to track the distribution and concentration of the radiotracer in the brain and other tissues.
-
Quantitative analysis allows for the calculation of parameters like the percentage of the injected dose (%ID) that reaches the brain and the brain-to-blood concentration ratio (Kp).[20][21]
-
Clinical Evidence of CNS Efficacy
The promising preclinical data translated into significant clinical activity. Several large-scale clinical trials have demonstrated osimertinib's efficacy in treating and preventing brain metastases in patients with EGFR-mutated NSCLC.
Quantitative Clinical Data
The following table summarizes key CNS efficacy data from pivotal clinical trials.
| Trial | Patient Population | Metric | Osimertinib Monotherapy | Osimertinib + Chemo | Comparator | Reference |
| FLAURA | 1st-Line, with CNS Mets | CNS PFS (HR) | - | - | 0.48 (vs. Erlotinib/Gefitinib) | [13][22] |
| FLAURA | 1st-Line, with CNS Mets | CNS ORR | 91% | - | 68% (in patients with measurable CNS lesions) | [23] |
| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS ORR | 69% | 73% | - | [24][25][26] |
| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS Complete Response | 43% | 59% | - | [24][25][26] |
| FLAURA2 | 1st-Line, with CNS Mets (cFAS) | CNS PFS (HR) | - | 0.58 (vs. Osimertinib mono) | - | [24] |
| AURA3 | 2nd-Line (T790M+), with CNS Mets | CNS PFS | 11.7 months | - | 5.6 months (Chemotherapy) | [27] |
| Phase II Pilot Study (NCT02736513) | Treatment-Naïve, Asymptomatic Brain Mets | Intracranial ORR | 84.2% | - | - | [2] |
| ODIN-BM (PET Study) | EGFRm NSCLC with Brain Mets | Brain Exposure (%ID) | 1.5% | - | - | [20] |
cFAS: CNS Full Analysis Set; CNS: Central Nervous System; HR: Hazard Ratio; ORR: Objective Response Rate; PFS: Progression-Free Survival.
Experimental Protocols: Clinical Assessment
Patient Selection and Trial Design:
-
Clinical trials such as FLAURA and FLAURA2 enrolled patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.[25]
-
A key component of these trials was the mandatory inclusion of patients with stable or asymptomatic brain metastases at baseline.[24][27]
-
Patients were randomized to receive either osimertinib (as monotherapy or in combination with chemotherapy) or a standard-of-care comparator.[24][26]
Brain Imaging and Response Assessment:
-
Protocol: All patients underwent mandatory brain imaging, typically with magnetic resonance imaging (MRI), at baseline, at scheduled intervals, and at the time of suspected disease progression.[24][25]
-
Review: To ensure unbiased evaluation, CNS scans were assessed by a Blinded Independent Central Review (BICR) committee, often composed of neuroradiologists.[24]
-
Criteria: CNS response was evaluated using the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria or a modified version of the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) adapted for CNS lesions.
-
Endpoints: Key CNS-specific endpoints included:
-
CNS Objective Response Rate (ORR): The proportion of patients with a complete or partial disappearance of CNS lesions.[25]
-
CNS Progression-Free Survival (PFS): The length of time from trial initiation until CNS disease progression or death from any cause.[25]
-
CNS Duration of Response (DOR): The time from the first documented response until CNS progression or death.
-
Mechanism of Action and EGFR Signaling
Osimertinib's efficacy stems from its potent and selective inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation.[2][13] In the context of brain metastases, its ability to cross the BBB allows it to engage its target within the CNS.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (like EGF), activates several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][28] These pathways are critical for cell proliferation, survival, and invasion.[29] In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth and metastasis.[28] Osimertinib irreversibly binds to the cysteine residue at position 797 in the ATP-binding pocket of the mutant EGFR kinase domain, blocking its activity and shutting down these downstream pro-survival signals.[13]
Conclusion
The successful development of osimertinib as a treatment for EGFR-mutated NSCLC with brain metastases is a testament to a rational drug design approach that prioritized BBB penetration. Extensive preclinical studies using a variety of in vitro and in vivo models quantitatively demonstrated its superior ability to cross the BBB compared to previous generations of TKIs. These findings were subsequently validated in robust clinical trials, which showed significant CNS efficacy in terms of response rates and progression-free survival. The detailed experimental protocols and quantitative data presented in this guide underscore the critical importance of evaluating CNS penetration early in the development of targeted therapies for cancers with a high propensity for brain metastasis.
References
- 1. Osimertinib for EGFR-Mutant Lung Cancer with Brain Metastases: Results from a Single-Center Retrospective Study [cancer.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. Epidermal growth factor receptor mutations and brain metastases in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Management of Brain Metastases in Epidermal Growth Factor Receptor Mutant Non-Small-Cell Lung Cancer [frontiersin.org]
- 5. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity | Scilit [scilit.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain exposure of osimertinib in patients with epidermal growth factor receptor mutation non‐small cell lung cancer and brain metastases: A positron emission tomography and magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highlights from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancercommons.org [cancercommons.org]
- 23. High-Dose Osimertinib for CNS Progression in EGFR+ NSCLC: A Multi-Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CNS Efficacy of Osimertinib With or Without Chemotherapy in Epidermal Growth Factor Receptor-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. EGFR-Mutated Advanced NSCLC CNS Efficacy With Combination of Osimertinib and Chemotherapy - The ASCO Post [ascopost.com]
- 27. Osimertinib for EGFR‐Mutant Lung Cancer with Brain Metastases: Results from a Single‐Center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. probiologists.com [probiologists.com]
- 29. Treatment of brain metastases in non-small cell lung cancer (NSCLC) patients with epidermal growth factor receptor (EGFR) mutations: the role of EGFR tyrosine kinase inhibitors - Karachaliou - Annals of Palliative Medicine [apm.amegroups.org]
The Impact of Osimertinib Dimesylate on PI3K/AKT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. Its primary mechanism of action involves the irreversible inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways critical for tumor growth and survival. This technical guide provides an in-depth analysis of the effect of osimertinib dimesylate on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a key pathway implicated in both sensitivity and resistance to EGFR-targeted therapies. This document details the molecular interactions, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: Osimertinib and the PI3K/AKT Pathway
Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations, with significantly less activity against wild-type EGFR.[1] By binding covalently to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, osimertinib effectively blocks its kinase activity.[2] This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2]
The PI3K/AKT pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many cancers, including NSCLC, this pathway is constitutively active due to mutations in EGFR or other upstream activators, or through alterations in pathway components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and the tumor suppressor PTEN.[3][4] Activation of this pathway is a known mechanism of resistance to first and second-generation EGFR TKIs, and emerging evidence demonstrates its critical role in acquired resistance to osimertinib.[3][5]
Mechanism of Action: Osimertinib's Effect on PI3K/AKT Signaling
Upon activation by upstream signals, such as through a mutated and constitutively active EGFR, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis and cell growth.
Osimertinib, by inhibiting mutant EGFR, prevents the initial activation of PI3K, thereby blocking the entire downstream cascade. This leads to a reduction in the levels of phosphorylated AKT (p-AKT) and its downstream effectors, such as phosphorylated S6 ribosomal protein (p-S6), ultimately resulting in decreased cell proliferation and increased apoptosis in sensitive cancer cells.[4]
However, in the context of resistance, alterations in the PI3K/AKT pathway can uncouple it from EGFR signaling. For instance, activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of the pathway, rendering the cells less dependent on EGFR for survival and proliferation. In such cases, even though osimertinib effectively inhibits EGFR, the PI3K/AKT pathway remains active, driving tumor cell survival and conferring resistance.[3][5]
Quantitative Data on Osimertinib's Effect on the PI3K/AKT Pathway
The following tables summarize quantitative data from preclinical studies investigating the impact of osimertinib on key components of the PI3K/AKT signaling pathway in various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | PI3K/AKT Pathway Status | Treatment | Effect on p-AKT (Ser473) | Reference |
| PC-9 | Exon 19 deletion | Wild-type | Osimertinib (10 nM) | Significant decrease | [4] |
| H1975 | L858R, T790M | Wild-type | Osimertinib (100 nM) | Significant decrease | [4] |
| PC-9 PIK3CA H1047R | Exon 19 deletion | PIK3CA H1047R mutation | Osimertinib (160 nM) | Sustained p-AKT levels | [1][6] |
| HCC827 PTEN KO | Exon 19 deletion | PTEN knockout | Osimertinib (160 nM) | Sustained p-AKT levels | [1][6] |
Table 1: Effect of Osimertinib on p-AKT Levels in NSCLC Cell Lines.
| Cell Line | EGFR Mutation Status | PI3K/AKT Pathway Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | Wild-type | ~15 | [7] |
| H1975 | L858R, T790M | Wild-type | ~12 | [7] |
| PC-9 PIK3CA H1047R | Exon 19 deletion | PIK3CA H1047R mutation | >1000 | [1][6] |
| HCC827 PTEN KO | Exon 19 deletion | PTEN knockout | >1000 | [1][6] |
Table 2: Cell Viability (IC50) of Osimertinib in NSCLC Cell Lines with Different PI3K/AKT Pathway Status.
Experimental Protocols
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol describes the methodology for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway in response to osimertinib treatment.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, and their resistant derivatives)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-S6, rabbit anti-S6, rabbit anti-EGFR, rabbit anti-p-EGFR, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of osimertinib or vehicle (DMSO) for the specified duration (e.g., 4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of osimertinib.
Materials:
-
NSCLC cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of osimertinib or vehicle control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Osimertinib Sensitivity: A Technical Guide to Novel Biomarkers
For Immediate Release
Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of precision oncology, understanding the nuances of therapeutic sensitivity is paramount. This technical guide delves into the core of Osimertinib (B560133) dimesylate treatment for non-small cell lung cancer (NSCLC), offering researchers, scientists, and drug development professionals a comprehensive overview of novel biomarkers that predict and define its efficacy. As resistance mechanisms emerge, a deeper understanding of the underlying molecular drivers is crucial for the development of next-generation therapeutic strategies. This whitepaper consolidates recent findings on key biomarkers, presents detailed experimental protocols for their detection, and visualizes the intricate signaling pathways involved.
Introduction: The Challenge of Acquired Resistance to Osimertinib
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation.[1] Despite its initial efficacy, the development of acquired resistance is a significant clinical challenge, limiting long-term patient benefit.[2] Understanding the molecular mechanisms that drive both sensitivity and resistance is critical for patient stratification, monitoring treatment response, and developing novel therapeutic strategies. This guide focuses on the key biomarkers that have emerged as significant predictors of Osimertinib's effectiveness.
Quantitative Analysis of Key Biomarkers for Osimertinib Sensitivity
The clinical utility of a biomarker is ultimately determined by its ability to predict patient outcomes. The following tables summarize the quantitative data from recent clinical studies, providing a clear comparison of the impact of various biomarkers on Osimertinib sensitivity and resistance.
Table 1: Efficacy of Therapeutic Strategies in MET-Amplified NSCLC Post-Osimertinib Progression
| Therapeutic Strategy | Clinical Trial/Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Patient Population |
| Osimertinib + Savolitinib | SAVANNAH Phase II | 47% | 7.6 months | EGFR-mutated advanced NSCLC with MET amplification after 1st-line Osimertinib.[3] |
| Osimertinib + Tepotinib | INSIGHT 2 | 50.0% | 5.6 months | EGFR-mutated NSCLC with MET amplification after 1st-line Osimertinib.[4] |
| Amivantamab + Lazertinib | CHRYSALIS-2 (MET IHC positive) | 61% | 12.2 months | EGFR-mutated NSCLC with MET overexpression after Osimertinib.[4][5] |
| Amivantamab + Lazertinib | CHRYSALIS-2 (MET IHC negative) | 14% | 4.2 months | EGFR-mutated NSCLC without MET overexpression after Osimertinib.[4][5] |
MET amplification is a primary mechanism of acquired resistance to Osimertinib, occurring in approximately 15-25% of cases.[6] The data indicates that combination therapies targeting both EGFR and MET pathways can elicit significant clinical responses in this patient population.
Table 2: Clinical Outcomes Associated with EGFR C797S and Other Resistance Mutations
| Biomarker | Therapeutic Context | Median Progression-Free Survival (PFS) | Notes |
| EGFR C797S Mutation | Post-Osimertinib | Patients with resistance due to C797S mutations may have a longer PFS (>11 months in one study) compared to those with other resistance mechanisms.[2] | The C797S mutation prevents the binding of Osimertinib.[7] |
| Complex Mutations (with T790M) | Osimertinib Treatment | 10.8 months | Patients with T790M and other complex mutations have a shorter PFS compared to those with T790M alone.[2] |
| Complex Mutations (without T790M) | Osimertinib Treatment | 6.63 months | Patients with a primary EGFR mutation and other complex mutations have a significantly shorter PFS.[2] |
On-target resistance, primarily through the acquisition of the EGFR C797S mutation, is another significant challenge. The presence of complex, co-occurring mutations can also negatively impact the efficacy of Osimertinib.
Table 3: Efficacy of Osimertinib in NSCLC with HER2 Aberrations
| Biomarker | Therapeutic Context | Reported Efficacy | Notes |
| HER2 Amplification | Preclinical Models | Osimertinib demonstrated robust antitumor efficacy.[8][9] | HER2 amplification is a known mechanism of acquired resistance to EGFR TKIs. |
| HER2 exon 20 insertion | Preclinical Models | Osimertinib showed modest efficacy as a single agent.[9] | Combination with a BET inhibitor (JQ1) significantly increased the response rate.[9] |
While less common than MET amplification, HER2 (ERBB2) amplification and mutations are also recognized mechanisms of resistance to EGFR TKIs.[10] Preclinical data suggests a potential role for Osimertinib in treating HER2-driven NSCLC.
Detailed Experimental Protocols
Accurate and reproducible biomarker detection is the foundation of personalized medicine. This section provides detailed methodologies for the key experimental techniques used to identify the biomarkers discussed above.
Next-Generation Sequencing (NGS) of Circulating Tumor DNA (ctDNA)
NGS of ctDNA, often referred to as a "liquid biopsy," is a non-invasive method for detecting genomic alterations in cancer patients.
Protocol:
-
Sample Collection and Processing:
-
Collect 8-10 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT).
-
Process blood samples within 2-4 hours of collection.
-
Perform a double centrifugation protocol to separate plasma. Centrifuge at 1,600 x g for 10 minutes at 4°C, transfer the plasma to a new tube, and centrifuge again at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.
-
Store plasma at -80°C until DNA extraction.
-
-
ctDNA Extraction:
-
Extract ctDNA from 2-4 mL of plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 10-50 ng of ctDNA using a targeted hybrid-capture based NGS panel that includes key genes associated with NSCLC and Osimertinib resistance (e.g., EGFR, MET, ERBB2, PIK3CA, KRAS).[7]
-
Incorporate unique molecular identifiers (UMIs) during library preparation to enable the bioinformatic removal of PCR duplicates and improve the accuracy of variant calling at low allele frequencies.
-
Sequence the pooled libraries on an Illumina sequencing platform (e.g., NextSeq 500) to achieve a mean sequencing depth of >2,500x.[11]
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (hg19/GRCh37).
-
Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) using validated bioinformatics pipelines.
-
Filter variants against databases of known germline polymorphisms (e.g., dbSNP, gnomAD) to identify somatic mutations.
-
Droplet Digital PCR (ddPCR) for EGFR Mutation Detection
ddPCR is a highly sensitive and quantitative method for detecting and monitoring specific mutations, such as EGFR T790M and C797S, in ctDNA.
Protocol:
-
Reaction Setup:
-
Prepare a 20 µL reaction mix containing ddPCR Supermix for Probes (No dUTP), mutation-specific and wild-type primers/probes (labeled with FAM and HEX/VIC fluorophores, respectively), and 8-10 µL of extracted ctDNA.[12][13]
-
Include positive controls (known mutant and wild-type DNA) and no-template controls in each run.
-
-
Droplet Generation:
-
Load the reaction mix into a droplet generator cartridge (e.g., Bio-Rad QX200 Droplet Generator) along with droplet generation oil.
-
The instrument partitions each sample into approximately 20,000 nanoliter-sized droplets.[14]
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate and seal it.
-
Perform PCR amplification using a thermal cycler with the following typical conditions: enzyme activation at 95°C for 10 min, followed by 40 cycles of denaturation at 94°C for 30 sec and annealing/extension at 55-58°C for 1 min, and a final enzyme deactivation step at 98°C for 10 min.[12]
-
-
Droplet Reading and Analysis:
-
Read the droplets on a droplet reader (e.g., Bio-Rad QX200 Droplet Reader), which detects the fluorescence of each individual droplet.
-
Analyze the data using the accompanying software to quantify the number of positive and negative droplets for both the mutant and wild-type alleles.
-
The fractional abundance of the mutant allele is calculated as the ratio of mutant-positive droplets to the total number of droplets.
-
Immunohistochemistry (IHC) for MET Overexpression
IHC is a widely used technique to assess protein expression in tumor tissue and is a key method for identifying MET overexpression.
Protocol:
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) onto positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with a primary antibody against MET (e.g., SP44 clone).[15]
-
Apply a secondary antibody conjugated to a detection system (e.g., horseradish peroxidase-polymer).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
-
Scoring and Interpretation:
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for contextualizing the role of these biomarkers. The following diagrams, created using the DOT language, provide a visual representation of these complex systems.
Signaling Pathways and Resistance Mechanisms
Caption: EGFR signaling pathway and mechanisms of Osimertinib resistance.
Experimental Workflow for Biomarker Discovery
References
- 1. patientpower.info [patientpower.info]
- 2. Patients with advanced non-small cell lung cancer with EGFR mutations in addition to complex mutations treated with osimertinib have a poor clinical outcome: A real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Plus Savolitinib in Patients With EGFR-Mutated Advanced NSCLC With MET Alterations After First-Line Osimertinib: Clinical Outcomes, Safety, and Biomarker Analysis: A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Liquid Biopsy & Oncology NGS Panels | Cancer Screening & Diagnostics, G2M Offers, NCCN, DNA, Lung & Breast Cancer [genes2me.com]
- 8. Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Osimertinib in Patients With EGFR-Mutated Non-Small Cell Lung Cancer: Effectiveness, Resistance Mechanisms, and Prognosis of Different Subsequent Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation sequencing of circulating tumor DNA for detection of gene mutations in lung cancer: implications for precision treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Cytotoxicity of Osimertinib Dimesylate Against Non-Small Cell Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against non-small cell lung cancer (NSCLC) cell lines. This document details the inhibitory concentrations of osimertinib on various NSCLC cell lines with differing EGFR mutation statuses, outlines common experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved.
Core Efficacy: Quantitative Cytotoxicity Data
Osimertinib has demonstrated potent and selective inhibitory activity against NSCLC cell lines harboring sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] It is a third-generation TKI designed to overcome resistance to earlier-generation inhibitors.[1][3] The efficacy of osimertinib is significantly higher in cell lines with these mutations compared to those with wild-type EGFR, highlighting its targeted nature.[1][4] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for osimertinib vary across different NSCLC cell lines, reflecting their unique genetic makeup.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | ~12 | [2] |
| H1975 | L858R/T790M | ~1 | [2] |
| PC-9VanR | Exon 19 deletion/T790M | <15 | [1] |
| YU-1099 | G719C/S768I | 4.5 - 40.7 | [3] |
| YU-1092 | L861Q | 4.5 - 40.7 | [3] |
| Ba/F3 (Exon 20 Insertion) | Y764_V765insHH | ~134 (Afatinib) | [5] |
| Ba/F3 (Exon 20 Insertion) | A767_V769dupASV | ~158 (Afatinib) | [5] |
| Ba/F3 (Exon 20 Insertion) | D770_N771insNPG | ~43 (Afatinib) | [5] |
Note: Some IC50 values for specific exon 20 insertion mutations with osimertinib were not explicitly detailed in the provided search results, while comparative data with afatinib (B358) was available.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The in vitro cytotoxicity of osimertinib is commonly evaluated using cell viability assays such as the MTT and CellTiter-Glo assays. These methods provide quantitative data on the dose-dependent effects of the drug on cancer cell proliferation and survival.
Cell Culture and Treatment
NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6][7] Subsequently, the cells are treated with a range of concentrations of osimertinib dimesylate for a specified duration, typically 72 hours.[6][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9]
Protocol:
-
After the drug treatment period, the culture medium is removed.
-
An MTT solution (e.g., 2 mg/mL) is added to each well, and the plate is incubated for 1.5 to 4 hours at 37°C.[7]
-
The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[7]
-
The plate is shaken for a short period to ensure complete dissolution.[7]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[7]
-
Cell viability is calculated as a percentage of the untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[10][11]
Protocol:
-
Following the treatment period, the 96-well plate containing the cells is equilibrated to room temperature for about 30 minutes.[12]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.[12]
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Luminescence is measured using a luminometer.
-
The luminescent signal is directly proportional to the number of viable cells, and IC50 values are calculated from the dose-response curve.
Visualizing the Molecular Mechanisms and Experimental Design
Signaling Pathways Targeted by Osimertinib
Osimertinib exerts its cytotoxic effects by irreversibly inhibiting the kinase activity of mutant EGFR.[14] This blockade prevents the activation of downstream signaling pathways that are crucial for cancer cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[14][15]
Caption: EGFR signaling pathways inhibited by osimertinib in NSCLC.
General Experimental Workflow for Cytotoxicity Testing
The process of evaluating the in vitro cytotoxicity of osimertinib follows a standardized workflow, from cell culture preparation to data analysis.
Caption: Standard workflow for in vitro cytotoxicity assessment.
Resistance Mechanisms
Despite the initial efficacy of osimertinib, acquired resistance can develop through various mechanisms. These include on-target resistance, such as the emergence of new EGFR mutations like C797S, which prevents osimertinib from binding.[3][15] Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET amplification, which allows cancer cells to survive and proliferate despite EGFR inhibition.[15][16][17] Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 14. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 15. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Osimertinib Dimesylate in Patient-Derived Xenografts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Osimertinib (B560133) dimesylate using patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the methodologies, data interpretation, and underlying molecular mechanisms pertinent to the preclinical assessment of this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Introduction to Osimertinib and Patient-Derived Xenografts
Osimertinib (AZD9291) is an irreversible EGFR-TKI highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR-TKIs.[1] Preclinical evaluation is a critical step in understanding its efficacy, resistance mechanisms, and potential therapeutic combinations.
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform compared to traditional cell line-derived xenografts. PDX models are believed to better conserve the histological and genetic characteristics of the original tumor, including its heterogeneity and molecular diversity, thereby offering more clinically relevant predictive insights into the efficacy of novel cancer therapies.[2][3][4]
Experimental Protocols
This section details the key experimental protocols for the preclinical evaluation of Osimertinib in NSCLC PDX models.
Establishment and Maintenance of Patient-Derived Xenografts
The successful establishment of PDX models is foundational to the preclinical evaluation of targeted therapies.
Protocol for PDX Establishment:
-
Tissue Acquisition: Fresh tumor tissue is obtained from NSCLC patients through surgical resection or biopsy, with informed consent.[5]
-
Implantation: A small fragment of the viable tumor tissue (typically 20-30 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD scid gamma mice).[2][5]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.[7] It is recommended to use early-passage PDXs (less than the 5th passage) for studies to ensure the model retains the characteristics of the original tumor.[2]
In Vivo Efficacy Studies
Efficacy studies in PDX models are crucial for determining the anti-tumor activity of Osimertinib.
Protocol for In Vivo Drug Studies:
-
Animal Cohort Establishment: Once PDX tumors reach a suitable volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[8]
-
Osimertinib Dimesylate Administration: Osimertinib is typically administered orally via gavage. Dosing regimens can vary, with common doses in preclinical studies being 5 mg/kg, 15 mg/kg, or 25 mg/kg, administered daily or weekly.[9][10] The drug is often dissolved in a vehicle such as a mixture of DMSO and corn oil.
-
Tumor Response Assessment: Tumor volumes are measured at regular intervals (e.g., twice weekly) to assess the treatment response.[6] Body weight of the mice should also be monitored as an indicator of toxicity.[11]
-
Calculation of Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.[8]
Biomarker and Signaling Pathway Analysis
Investigating the molecular changes within the PDX tumors in response to Osimertinib treatment is key to understanding its mechanism of action and potential resistance pathways.
Immunohistochemistry (IHC) Protocol for EGFR and p-EGFR:
-
Tissue Preparation: PDX tumor tissues are fixed in formalin and embedded in paraffin (B1166041) (FFPE). 4-µm sections are cut from the paraffin blocks.[12]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., EDTA buffer).[12][13]
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against total EGFR and phosphorylated EGFR (p-EGFR) overnight at 4°C.[12][14]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.[12][13]
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to determine an H-Score or a similar quantitative measure of protein expression.[13]
Western Blot Protocol for EGFR Signaling Pathway Proteins:
-
Protein Extraction: PDX tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or similar protein assay.[15]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Antibody Incubation: The membrane is incubated with primary antibodies against key signaling proteins such as EGFR, p-EGFR, AKT, p-AKT, ERK, and p-ERK, followed by incubation with a corresponding HRP-conjugated secondary antibody.[16]
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Densitometry analysis can be performed to quantify the relative protein expression levels.[15]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: Total RNA is isolated from frozen PDX tumor samples.[17]
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.[17]
-
qPCR: The expression of target genes is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).[18]
-
Data Analysis: The relative gene expression is determined using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization.[19]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of Osimertinib in PDX models.
Table 1: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice [1]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio |
| 5 | 235 | 2,840 | 2.5 |
| 25 | 1,410 | 19,100 | 1.8 |
Table 2: In Vivo Efficacy of Osimertinib in NSCLC PDX Models
| PDX Model | EGFR Mutation | Osimertinib Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| LG1423 | V769_D770insASV | 25 | 21 | Significant inhibition | [6] |
| LXF2478 | M766_A767insASV | 25 | 21 | Significant inhibition | [6] |
| LU0387 | H773_V774insNPH | 25 | 28 | Significant inhibition | [6] |
| TM00784 | Not specified | 5 | 21 | Slight delay in growth | [10] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: EGFR Signaling Pathway and the Mechanism of Action of Osimertinib.
Experimental Workflow
Caption: Experimental Workflow for Preclinical Evaluation of Osimertinib in PDX Models.
Conclusion
The use of patient-derived xenografts provides a powerful and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and data presented in this guide are intended to support the design and execution of robust preclinical studies. A thorough understanding of the methodologies for PDX model establishment, in vivo efficacy testing, and molecular analysis is essential for accurately assessing the therapeutic potential of Osimertinib and for the development of effective strategies to overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 4. celprogen.com [celprogen.com]
- 5. Functional Heterogeneity in MET Pathway Activation in PDX Models of Osimertinib-resistant EGFR-driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Including Total EGFR Staining in Scoring Improves EGFR Mutations Detection by Mutation-Specific Antibodies and EGFR TKIs Response Prediction | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Osimertinib Dimesylate: A Technical Guide to Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] Developed to overcome the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, osimertinib exhibits remarkable potency and selectivity for both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the key resistance mutation, T790M.[2][3] This technical guide provides a comprehensive overview of osimertinib dimesylate, its mechanism of action, and its pivotal role in circumventing T790M-mediated resistance.
The Challenge of T790M-Mediated Resistance
First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially demonstrate significant efficacy in patients with EGFR-mutant NSCLC. However, the majority of patients inevitably develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism, accounting for approximately 50-60% of cases.[4][5]
The T790M mutation involves the substitution of a threonine residue with a bulkier methionine at position 790, the "gatekeeper" residue of the ATP-binding pocket of the EGFR kinase domain. This substitution is thought to cause resistance through steric hindrance, which reduces the binding affinity of earlier-generation TKIs.[6] Furthermore, the T790M mutation increases the affinity of the EGFR kinase for ATP, further diminishing the inhibitory potential of ATP-competitive inhibitors.[6] This acquired resistance necessitates the development of novel therapeutic strategies to effectively target this resistant clone.
Osimertinib: Mechanism of Action and Selectivity
Osimertinib is a mono-anilino-pyrimidine compound designed to overcome the limitations of its predecessors.[7] Its mechanism of action is centered on its ability to irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain through a covalent bond.[3][8] This irreversible binding provides sustained inhibition of EGFR signaling.
A key feature of osimertinib is its high selectivity for mutant EGFR, including the T790M variant, over wild-type (WT) EGFR.[9][10] This selectivity is crucial for its favorable safety profile, as it minimizes off-target effects commonly associated with the inhibition of WT EGFR in healthy tissues, such as skin rash and diarrhea.[11]
Signaling Pathway Inhibition
By potently inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth.[2] The two primary pathways inhibited are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation and differentiation.
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[2]
Quantitative Data
In Vitro Potency of Osimertinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of osimertinib against various EGFR mutations, demonstrating its potent and selective activity.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 23 | [12] |
| H1975 | L858R + T790M | 4.6 | [12] |
| PC-9ER | Exon 19 deletion + T790M | 166 | [12] |
| LoVo | Wild-Type EGFR | 493.8 | [10] |
Clinical Efficacy of Osimertinib in T790M-Positive NSCLC
The AURA clinical trial program has been instrumental in establishing the efficacy of osimertinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
Table 2: Key Efficacy Outcomes from the AURA3 Trial [11][13][14]
| Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed Chemotherapy (n=140) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |
Note: The overall survival data from AURA3 was confounded by a high rate of crossover (73%) from the chemotherapy arm to the osimertinib arm upon disease progression.[13]
Table 3: Efficacy in Patients with CNS Metastases from the AURA3 Trial [15]
| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |
| CNS Median PFS | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004 |
| CNS ORR | 70% | 31% | - | 0.015 |
Pharmacokinetic Properties of Osimertinib
Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours.[2] The mean half-life is approximately 48 hours, and steady-state concentrations are typically achieved after 15 days of daily dosing.[1] Population pharmacokinetic analyses have shown that dose adjustments are not required based on age, sex, body weight, race, or smoking status.[16]
Experimental Protocols
EGFR Kinase Activity Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory potency (IC50) of osimertinib against purified wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, Exon 19 deletion, T790M, etc.)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of osimertinib in DMSO.
-
In a 384-well plate, add 1 µL of each osimertinib dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the EGFR kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP for detection via a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each osimertinib concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic and anti-proliferative effects of osimertinib on NSCLC cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (serially diluted in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO or a solution of SDS in HCl) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the NSCLC cells into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, replace the medium with fresh medium containing serial dilutions of osimertinib or DMSO (vehicle control).
-
Incubate the plates for 72 hours under the same conditions.
-
For MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. b. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Plot the percent viability versus the logarithm of the osimertinib concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of osimertinib in a preclinical in vivo model of T790M-positive NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
T790M-positive NSCLC cell line (e.g., H1975)
-
Matrigel or similar basement membrane matrix
-
This compound formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer osimertinib (at a predetermined dose and schedule, e.g., once daily by oral gavage) or the vehicle control to the respective groups.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of osimertinib.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
T790M-Mediated Resistance
Caption: Mechanism of T790M-mediated resistance to first- and second-generation EGFR TKIs.
Osimertinib Overcoming T790M Resistance
Caption: Osimertinib irreversibly binds to the C797 residue, overcoming T790M resistance.
Experimental Workflow for Osimertinib Evaluation
Caption: General experimental workflow for the preclinical evaluation of osimertinib.
Conclusion
This compound represents a paradigm shift in the management of EGFR T790M-positive NSCLC. Its rational design, leading to potent and selective irreversible inhibition of the mutant EGFR kinase, has successfully addressed the primary mechanism of acquired resistance to earlier-generation TKIs. The robust preclinical and clinical data underscore its efficacy and favorable safety profile, establishing it as a standard of care for this patient population. This technical guide provides a foundational understanding of the core scientific principles and experimental methodologies that have been pivotal in the development and characterization of this transformative therapy.
References
- 1. A multicenter, phase I, pharmacokinetic study of osimertinib in cancer patients with normal renal function or severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploratory FLAURA2 Analysis Confirms Overall Survival Benefit for Osimertinib in NSCLC Subgroups - The ASCO Post [ascopost.com]
- 12. promega.com [promega.com]
- 13. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 14. The real-life efficacy and safety of osimertinib in pretreated advanced non-small cell lung cancer patients with T790M mutation: a Turkish Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: Osimertinib Dimesylate In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation.[1][4][5] These application notes provide detailed protocols for determining the in vitro cell viability and cytotoxic effects of Osimertinib dimesylate on cancer cell lines, along with its mechanism of action and inhibitory concentrations in various cell lines.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that selectively and irreversibly binds to mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[4][6][7] The drug forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][4][5] This irreversible binding blocks ATP-dependent phosphorylation of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][4][6]
Data Presentation
Table 1: IC50 Values of Osimertinib in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 8 - 23 |
| H1975 | L858R/T790M | 4.6 - 11 |
| PC-9ER | Exon 19 deletion/T790M | 166 |
| Calu3 | Wild-type EGFR | 650 |
| H2073 | Wild-type EGFR | 461 |
| LoVo | Exon 19 deletion EGFR | 12.92 |
| LoVo | L858R/T790M EGFR | 11.44 |
| LoVo | Wild-type EGFR | 493.8 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Cell Viability Assay Protocol (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Osimertinib or the vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11][12]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of Osimertinib to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[15]
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use opaque-walled multiwell plates suitable for luminescence readings.[16][17]
-
Reagent Preparation and Addition:
-
Lysis and Signal Stabilization:
-
Data Acquisition: Measure the luminescence using a plate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for in vitro cell viability assay.
Caption: Osimertinib's mechanism of action on EGFR signaling.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. ch.promega.com [ch.promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Application Notes and Protocols for the Preparation of Osimertinib Dimesylate for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Preclinical in vivo studies in animal models are fundamental to understanding its pharmacokinetics, pharmacodynamics, and efficacy. Proper preparation of osimertinib dimesylate for administration is paramount to ensure accurate dosing and reproducible results. This document provides detailed application notes and protocols for the preparation of this compound for in vivo animal studies, with a focus on formulation for oral gavage.
Osimertinib is a selective and irreversible inhibitor of EGFR mutations, including the T790M resistance mutation.[1] Its mechanism of action involves blocking the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that are crucial for cell proliferation and survival.[2]
Physicochemical Properties and Solubility
This compound is reported to have low aqueous solubility, which necessitates the use of specific vehicles to achieve a homogenous and stable formulation for oral administration.[3] The solubility of osimertinib can be influenced by pH.[3]
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Notes |
| Water | 100 mg/mL | Requires sonication. |
| DMSO | 2.63 mg/mL | Requires sonication. |
| 1% Polysorbate 80 | Suspension | Commonly used for oral gavage in mice. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) | Suspension | A common vehicle for oral administration of poorly soluble compounds. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Solution/Suspension | A multi-component vehicle for enhancing solubility.[2] |
Recommended Animal Dosages
The dosage of this compound in animal studies can vary depending on the tumor model and research objectives. The following table summarizes dosages reported in the literature.
Table 2: Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Mice | 5 mg/kg | Oral Gavage | Once daily | |
| Mice | 7.5 mg/kg | Oral Gavage | Once daily | |
| Mice | 15 mg/kg | Oral Gavage | Once daily | |
| Mice | 25 mg/kg | Oral Gavage | Once daily | |
| Rats | 200 mg/kg | Oral Gavage | Single dose |
Experimental Protocols
The following protocols detail the preparation of commonly used vehicles and the final this compound formulation for oral gavage. It is recommended to prepare the dosing formulation fresh daily. If storage is necessary, it should be kept at 2-8°C and protected from light, and then brought to room temperature before administration. Always vortex the suspension thoroughly before each use to ensure homogeneity.
Protocol 1: Preparation of 1% Polysorbate 80 Suspension
Materials:
-
This compound powder
-
Polysorbate 80 (Tween® 80)
-
Sterile, purified water
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 1% Polysorbate 80 Vehicle:
-
In a sterile beaker, add 1 mL of Polysorbate 80 to 99 mL of sterile, purified water.
-
Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired concentration of the dosing solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse, assuming a 200 µL gavage volume).
-
Calculate the total volume of dosing solution needed for the study.
-
Weigh the required amount of this compound powder using an analytical balance.
-
-
Prepare the this compound Suspension:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of the 1% Polysorbate 80 vehicle to the powder to create a paste.
-
Triturate the paste with a spatula to ensure the powder is thoroughly wetted and free of clumps.
-
Gradually add the remaining 1% Polysorbate 80 vehicle to the desired final volume while continuously vortexing or stirring.
-
Continue to mix for at least 15-30 minutes to ensure a uniform suspension.
-
-
Final Product and Storage:
-
Visually inspect the suspension for homogeneity.
-
Store at 2-8°C, protected from light, if not for immediate use.
-
Before administration, allow the suspension to reach room temperature and vortex thoroughly.
-
Protocol 2: Preparation of 0.5% HPMC Suspension
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sterile, purified water
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% HPMC Vehicle:
-
Heat approximately one-third of the required volume of sterile, purified water to 60-70°C.
-
Slowly add the HPMC powder (0.5 g for 100 mL) to the hot water while stirring vigorously to ensure proper dispersion.
-
Once the HPMC is dispersed, add the remaining two-thirds of the cold sterile, purified water to the mixture.
-
Continue stirring until the HPMC is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.
-
-
Calculate and Weigh this compound:
-
Follow the same calculation steps as in Protocol 1.
-
-
Prepare the this compound Suspension:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small amount of the 0.5% HPMC vehicle to create a paste.
-
Triturate the paste to ensure the powder is well-wetted.
-
Gradually add the remaining 0.5% HPMC vehicle to the final volume while vortexing or stirring.
-
Mix for an additional 15-30 minutes to achieve a uniform suspension.
-
-
Final Product and Storage:
-
Visually inspect for homogeneity.
-
Store at 2-8°C, protected from light.
-
Bring to room temperature and vortex thoroughly before administration.
-
Protocol 3: Preparation of DMSO/PEG300/Tween-80/Saline Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween® 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the Vehicle Mixture (as a 10:40:5:45 ratio):
-
For every 1 mL of final formulation, the components are:
-
DMSO: 0.1 mL (10%)
-
PEG300: 0.4 mL (40%)
-
Tween® 80: 0.05 mL (5%)
-
Saline: 0.45 mL (45%)
-
-
-
Dissolve this compound:
-
Calculate and weigh the required amount of this compound.
-
In a sterile conical tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
-
Prepare the Final Formulation:
-
To the dissolved this compound in DMSO, add the calculated volume of PEG300. Vortex thoroughly.
-
Add the calculated volume of Tween® 80 to the mixture. Vortex until the solution is homogenous.
-
Finally, add the calculated volume of sterile saline to the mixture and vortex thoroughly.
-
-
Final Product and Storage:
-
The final formulation should be a clear solution or a fine suspension. Visually inspect for any precipitation.
-
It is highly recommended to prepare this formulation fresh before each use due to the potential for precipitation over time.
-
If short-term storage is necessary, keep at room temperature and protect from light. Vortex vigorously before use.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of osimertinib.
Experimental Workflow for In Vivo Study Preparation
Caption: Workflow for preparing this compound for oral gavage.
References
Application Note and Protocol for the Quantification of Osimertinib Dimesylate in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a critical therapeutic agent for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Accurate quantification of osimertinib in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity.[1][2][4][5] This document provides a detailed high-performance liquid chromatography (HPLC) based method for the quantification of osimertinib in plasma, compiled from validated methodologies. The primary analytical technique discussed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[4][6]
Physicochemical Properties of Osimertinib Dimesylate
A thorough understanding of the physicochemical properties of this compound is crucial for method development, particularly for sample preparation and chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C30H41N7O8S2 | [7] |
| Molecular Weight | 691.82 g/mol | [7] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [8] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [8] |
| Melting Point | >232°C (decomposes) | [3][9] |
| Appearance | Off-White to Yellow Solid | [3][9] |
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of osimertinib in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Pazopanib, Zanubrutinib, or a stable isotope-labeled osimertinib (e.g., osimertinib-¹³C, d₃)[5][10][11][12]
-
Ammonium acetate[11]
-
Ultrapure water
-
Zinc sulfate (B86663) solution[12]
Instrumentation
A validated HPLC or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is required.[6][10][11]
-
Chromatography System: Waters Acquity UPLC, Shimadzu HPLC, or equivalent
-
Mass Spectrometer: AB SCIEX 5500, Waters Xevo TQ-S, or equivalent, equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: A reversed-phase C18 column is commonly used, such as a HyPURITY C18 (50 x 2.1 mm, 3 µm) or a BEH C18 column.[6][10][11]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib and the internal standard in a suitable solvent such as methanol (B129727) or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the osimertinib stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
Sample Preparation
The following protocol outlines a protein precipitation method, which is a common, simple, and effective technique for extracting osimertinib from plasma.[10][11][12]
References
- 1. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]
- 4. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Osimertinib Mesylate(AZD9291) [chembk.com]
- 10. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an analytical method using HPLC–MS/MS to quantify osimertinib in human plasma and supplementary stability… [ouci.dntb.gov.ua]
- 12. ovid.com [ovid.com]
Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation Following Osimertinib Dimesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib dimesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] The binding of Osimertinib to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of Osimertinib by directly measuring the inhibition of EGFR phosphorylation at specific tyrosine residues. These application notes provide detailed protocols for the analysis of EGFR phosphorylation in response to Osimertinib treatment in non-small cell lung cancer (NSCLC) cell lines, along with representative quantitative data.
Data Presentation
The following tables summarize the quantitative effects of Osimertinib on EGFR phosphorylation in various NSCLC cell lines. Data is compiled from multiple studies and represents the percentage of inhibition of phosphorylated EGFR (p-EGFR) relative to total EGFR, as determined by densitometric analysis of Western blots or ELISA.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by Osimertinib
| Cell Line | EGFR Mutation Status | Osimertinib Concentration | Treatment Time | % Inhibition of p-EGFR (Normalized to Total EGFR) | Reference |
| PC-9 | Exon 19 Deletion | 10 nM | 24 hours | Significant Inhibition | [3] |
| PC-9 | Exon 19 Deletion | 100 nM | 24 hours | Strong Inhibition | [3] |
| HCC4006 | Not Specified | 25 nM | Not Specified | ~50% | [4] |
| A549 | Wild-Type | 2 µM | Not Specified | ~25% | [4] |
| NCI-H1975 | L858R/T790M | 125 nM | 24 hours | Significant Inhibition | [5] |
Table 2: Time-Course of EGFR Phosphorylation Inhibition by Osimertinib in Tumor Xenografts
| Treatment Group | Time Post-Dose | p-EGFR/Total EGFR Ratio (ELISA) | Reference |
| Vehicle | 6 hours | ~1.0 | [6] |
| Osimertinib (25 mg/kg) | 1 hour | ~0.2 | [6] |
| Osimertinib (25 mg/kg) | 6 hours | ~0.1 | [6] |
| Osimertinib (25 mg/kg) | 16 hours | ~0.15 | [6] |
| Osimertinib (25 mg/kg) | 24 hours | ~0.3 | [6] |
| Osimertinib (25 mg/kg) | 30 hours | ~0.4 | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of Osimertinib and the experimental process for its analysis, the following diagrams are provided.
Figure 1. EGFR signaling pathway and Osimertinib's point of inhibition.
Figure 2. Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Osimertinib Treatment
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Sterile cell culture plates (6-well or 10 cm dishes)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture NSCLC cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
For serum starvation (optional, to reduce basal EGFR phosphorylation), replace the complete growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Prepare serial dilutions of Osimertinib in the appropriate cell culture medium. For a dose-response experiment, typical concentrations may range from 1 nM to 1 µM. For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary the incubation time (e.g., 1, 6, 12, 24 hours).
-
Remove the medium from the cells and add the medium containing the desired concentration of Osimertinib or vehicle control (DMSO).
-
Incubate the cells for the specified duration.
Protein Extraction
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
After treatment, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with RIPA buffer to ensure equal loading for the Western blot.
Western Blotting
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-EGFR (Tyr1068), rabbit anti-EGFR, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
Stripping and Re-probing: To detect total EGFR and a loading control (e.g., β-actin) on the same membrane, strip the membrane according to the manufacturer's protocol and repeat steps 5-10 with the respective primary and secondary antibodies.
Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-EGFR, total EGFR, and the loading control.[4]
-
Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample.
-
Further normalize the p-EGFR/total EGFR ratio to the loading control to account for any variations in protein loading.
-
Calculate the percentage of inhibition of EGFR phosphorylation relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Identifying Osimertinib Dimesylate Resistance Genes Using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (B560133) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations.[1][2] Despite its initial efficacy, acquired resistance inevitably emerges, limiting long-term patient benefit.[1][3] Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 loss-of-function screens provide a powerful, unbiased method to identify genes whose knockout confers resistance to Osimertinib, thereby revealing novel resistance mechanisms and potential therapeutic targets.[4][5] This document outlines the protocols for performing a genome-wide CRISPR-Cas9 screen to identify Osimertinib resistance genes and for the subsequent validation of candidate hits.
Introduction to Osimertinib Resistance Mechanisms
Resistance to Osimertinib is complex and can be broadly categorized into two main types:
-
EGFR-Dependent Mechanisms: These involve the acquisition of new mutations within the EGFR gene that interfere with Osimertinib binding, most notably the C797S mutation.[6]
-
EGFR-Independent (Bypass) Mechanisms: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR for survival and proliferation.[7][8] This is a common resistance strategy and includes the amplification or mutation of genes in parallel pathways.[9] Key bypass pathways include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can activate downstream signaling independently of EGFR.[9]
-
HER2 Amplification: Similar to MET, amplification of HER2 can drive pro-survival signaling.[9]
-
RAS-MAPK Pathway Activation: Mutations in genes such as KRAS, NRAS, and BRAF can constitutively activate the MAPK pathway.[7][9]
-
PI3K-AKT Pathway Activation: Alterations in PIK3CA or loss of the tumor suppressor PTEN can lead to the activation of this critical survival pathway.[1][9]
-
The diagram below illustrates these primary resistance pathways.
Experimental Design & Workflow
The overall strategy involves a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to Osimertinib, followed by rigorous validation of the top candidates.[10]
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to Osimertinib.[10][11]
Materials:
-
NSCLC cell line sensitive to Osimertinib (e.g., PC-9, HCC827) stably expressing Cas9.
-
Genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).[12]
-
Lentivirus Packaging Plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Osimertinib dimesylate (dissolved in DMSO).
-
Genomic DNA Extraction Kit (e.g., QIAamp DNA Blood Maxi Kit).
-
High-fidelity DNA polymerase for PCR.
-
NGS platform (e.g., Illumina NextSeq).
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus on the target Cas9-expressing NSCLC cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure most cells receive a single sgRNA.
-
-
Lentiviral Transduction of NSCLC Cells:
-
Seed enough Cas9-expressing NSCLC cells to achieve at least 300-500x coverage of the sgRNA library.
-
Transduce the cells with the lentiviral library at the predetermined MOI in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
-
Antibiotic Selection:
-
After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 48-72 hours.
-
Maintain puromycin selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.
-
-
Osimertinib Treatment:
-
After selection, expand the surviving cell population.
-
Harvest an initial cell pellet representing the starting population (T0). This pellet should contain at least 300-500x library coverage.
-
Plate the remaining cells into two groups: a control group (treated with DMSO) and a treatment group (treated with Osimertinib).
-
Treat cells with a concentration of Osimertinib that effectively inhibits growth or kills the majority of the parental cells (e.g., GI80-90).
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug selection.[13] Ensure that the cell number does not drop below the required library coverage at each passage.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest the final cell pellets from both the DMSO and Osimertinib-treated populations.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.[11]
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters.
-
Purify the PCR products and quantify the library.
-
Sequence the libraries on an NGS platform.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Use software like MAGeCK to identify sgRNAs and genes that are significantly enriched in the Osimertinib-treated population compared to the T0 or DMSO-treated population.
-
Data Presentation: Hypothetical Screen Results
The results from the bioinformatic analysis can be summarized in a table to highlight the top candidate genes.
Table 1: Top Candidate Genes from Genome-Wide CRISPR Screen
| Rank | Gene Symbol | Enriched sgRNAs | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| 1 | NRAS | 4/4 | 1.2e-8 | 2.5e-5 |
| 2 | KEAP1 | 3/4 | 3.5e-7 | 4.1e-4 |
| 3 | PIK3CA | 3/4 | 8.1e-6 | 5.2e-3 |
| 4 | MET | 4/5 | 1.5e-5 | 8.9e-3 |
| 5 | CDK6 | 3/3 | 4.2e-5 | 1.2e-2 |
Validation of Candidate Genes
Hits from the primary screen must be individually validated to confirm their role in Osimertinib resistance.[14][15]
Protocol 2: Generation of Single-Gene Knockout Cell Lines
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 independent sgRNAs targeting the exons of each candidate gene.
-
Clone each sgRNA into a lentiviral vector containing a selectable marker (e.g., puromycin).
-
-
Lentivirus Production and Transduction:
-
Produce lentivirus for each individual sgRNA as described in Protocol 1.
-
Transduce the parental Cas9-expressing NSCLC cell line with each sgRNA lentivirus.
-
-
Selection and Clonal Isolation:
-
Select transduced cells with puromycin.
-
Isolate single-cell clones via limiting dilution or FACS sorting to establish monoclonal knockout cell lines.
-
-
Knockout Confirmation:
-
Expand clonal populations.
-
Confirm gene knockout at the protein level by Western blot analysis.
-
Protocol 3: Cell Viability Assay
Cell viability assays are essential to quantify the degree of resistance conferred by the gene knockout.[16][17]
Materials:
-
Parental Cas9-expressing cells and validated single-gene knockout cell lines.
-
96-well cell culture plates.
-
This compound.
-
Cell viability reagent (e.g., MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding:
-
Seed parental and knockout cells in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of Osimertinib.
-
Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.[13] Include a DMSO-only control.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo).[13]
-
Read the absorbance (490 nm for MTS) or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO control for each cell line.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: IC50 Values
A significant increase in the IC50 value for a knockout cell line compared to the parental line confirms its role in resistance.
Table 2: Osimertinib IC50 Values in Parental and Knockout Cell Lines
| Cell Line | Target Gene | Osimertinib IC50 (nM) ± SD | Fold Change in IC50 |
|---|---|---|---|
| PC-9 Cas9 Parental | - | 15.2 ± 2.1 | 1.0 |
| PC-9 NRAS-KO1 | NRAS | 245.6 ± 18.5 | 16.2 |
| PC-9 NRAS-KO2 | NRAS | 221.9 ± 25.3 | 14.6 |
| PC-9 KEAP1-KO1 | KEAP1 | 18.1 ± 3.5 | 1.2 (Not Significant) |
Protocol 4: Western Blot Analysis for Pathway Activity
Western blotting is used to investigate how the knockout of a candidate gene affects key signaling pathways.[18]
Materials:
-
Parental and knockout cell lines.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary and secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.[18]
-
Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin.
-
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Protein | Supplier & Cat. No. | Dilution | Purpose |
|---|---|---|---|
| p-EGFR (Y1068) | Cell Signaling #3777 | 1:1000 | To assess EGFR pathway inhibition by Osimertinib |
| Total EGFR | Cell Signaling #4267 | 1:1000 | To control for total EGFR protein levels |
| p-Akt (S473) | Cell Signaling #4060 | 1:2000 | To assess PI3K/Akt pathway activity |
| Total Akt | Cell Signaling #4691 | 1:1000 | To control for total Akt protein levels |
| p-ERK1/2 | Cell Signaling #4370 | 1:2000 | To assess MAPK pathway activity |
| Total ERK1/2 | Cell Signaling #4695 | 1:1000 | To control for total ERK protein levels |
| β-Actin | Sigma-Aldrich #A5441 | 1:5000 | Loading control |
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to identify the genetic determinants of Osimertinib resistance.[10] The protocols detailed in this document offer a systematic framework for conducting genome-wide screens and validating candidate genes.[10][11] The insights gained from these studies will be instrumental in understanding the complex landscape of drug resistance and will guide the development of more effective and durable therapeutic strategies for NSCLC patients treated with Osimertinib.
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. biocompare.com [biocompare.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing Osimertinib Dimesylate-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as exon 19 deletions or L858R) and the T790M resistance mutation.[1][2][3] Osimertinib acts by irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its signaling activity.[3][4] Despite its initial effectiveness, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.[1][2] Understanding the mechanisms of resistance is crucial for the development of subsequent therapeutic strategies.
These application notes provide detailed protocols for establishing osimertinib-resistant cell line models, which are invaluable tools for investigating the molecular basis of resistance and for the preclinical evaluation of novel therapeutic agents.
Mechanisms of Osimertinib Resistance
Acquired resistance to osimertinib can be broadly categorized into two main types: EGFR-dependent and EGFR-independent mechanisms.[2]
-
EGFR-Dependent Mechanisms: These primarily involve the emergence of secondary mutations in the EGFR gene that interfere with osimertinib binding. The most well-characterized of these is the C797S mutation in exon 20.[1][3] Other less common EGFR mutations have also been identified.[1]
-
EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the EGFR blockade. Common bypass pathways include the amplification or activation of:
Data Presentation
Table 1: Representative IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Parental IC50 (nM) | Resistant Cell Line | Resistant IC50 (nM) | Fold Resistance |
| H1975 | L858R/T790M | 9[8] | H1975-OR | >1500[9] | >166 |
| PC9 | del E746_A750 | 6[8] | PC9-OR | >1000 | >167 |
| HCC827 | del E746_A750 | 1[8] | HCC827-OR | >1000 | >1000 |
Note: IC50 values can vary depending on the specific assay conditions and the passage number of the cell line.
Experimental Protocols
Protocol 1: Establishing Osimertinib-Resistant Cell Lines by Continuous Dose Escalation
This protocol describes the generation of osimertinib-resistant cell lines through continuous exposure to increasing concentrations of the drug.[10][11]
Materials:
-
Parental NSCLC cell line with a known EGFR mutation (e.g., H1975, PC9, HCC827)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
Osimertinib dimesylate (prepare a 10 mM stock solution in DMSO)[12]
-
Cell culture flasks (T25 or T75)
-
6-well, 24-well, and 96-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryovials and freezing medium
Procedure:
-
Initial IC50 Determination: a. Seed the parental cells in a 96-well plate at a predetermined optimal density.[13] b. The following day, treat the cells with a serial dilution of osimertinib (e.g., 0.001 to 10 µM).[9] c. After 72 hours, assess cell viability using a suitable assay (e.g., MTT, XTT, or AlamarBlue).[14] d. Calculate the IC50 value, which is the concentration of osimertinib that inhibits cell growth by 50%.
-
Initial Drug Exposure: a. Seed the parental cells in a T25 flask. b. Begin by treating the cells with osimertinib at a concentration equal to the IC50 of the parental cell line. c. Initially, significant cell death is expected. The surviving cells represent a subpopulation with some degree of intrinsic resistance.[15]
-
Culture and Recovery: a. Maintain the cells in the osimertinib-containing medium, changing the medium every 2-3 days.[15] b. Allow the surviving cells to recover and proliferate until they reach 70-80% confluency. This may take several passages.[15]
-
Dose Escalation: a. Once the cells are proliferating stably at the current drug concentration, subculture them and increase the concentration of osimertinib by 1.5 to 2-fold.[10][15] b. Repeat this cycle of recovery and dose escalation over several months. c. It is highly recommended to cryopreserve cell stocks at each successful concentration increase.[10][16]
-
Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration of osimertinib that is at least 10-fold higher than the initial IC50 of the parental line.[15] b. Maintain the stable resistant cell line in a medium containing the final concentration of osimertinib to ensure the resistant phenotype is maintained.
-
Confirmation of Resistance: a. Periodically perform the IC50 determination assay (as in Step 1) on the resistant cell line to confirm and quantify the level of resistance compared to the parental cell line.[10][11]
Protocol 2: Characterization of Resistant Cell Lines - Western Blot Analysis
This protocol outlines the procedure for analyzing changes in protein expression and phosphorylation in the EGFR signaling pathway and potential bypass pathways.[8][17]
Materials:
-
Parental and osimertinib-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8][17]
-
BCA Protein Assay Kit[17]
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)[17]
-
PVDF or nitrocellulose membranes[8]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-MET, anti-AXL, anti-ß-actin)[8][18]
-
HRP-conjugated secondary antibodies[8]
-
Chemiluminescent substrate (ECL)[17]
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: a. Seed parental and resistant cells and grow to 70-80% confluency. b. Wash the cells with ice-cold PBS. c. Add ice-cold RIPA lysis buffer to each plate and incubate on ice for 30 minutes.[17] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[17] f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
-
Sample Preparation: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Western Blotting: a. Load 20-30 µg of total protein per lane into an SDS-PAGE gel.[17] b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17] h. Wash the membrane again with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[17] b. Quantify the band intensities using densitometry software. c. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein or a loading control like ß-actin.[8][19]
Visualizations
Caption: EGFR Signaling Pathway and Osimertinib Inhibition.
Caption: Mechanisms of Acquired Resistance to Osimertinib.
Caption: Workflow for Establishing Resistant Cell Lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Osimertinib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][][4] Its primary mechanism of action involves the irreversible inhibition of mutant EGFR, which disrupts downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis or programmed cell death.[2][4][5] Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing Osimertinib-induced apoptosis using flow cytometry, primarily focusing on the Annexin V and Propidium Iodide (PI) staining method.
Mechanism of Osimertinib-Induced Apoptosis
Osimertinib selectively targets and irreversibly binds to mutant forms of the EGFR, including the T790M resistance mutation and common activating mutations (e.g., L858R, exon 19 deletions).[2][4] This targeted inhibition blocks the phosphorylation of EGFR and subsequently disrupts downstream signaling cascades, most notably the PI3K/AKT and RAS/ERK1/2 pathways, which are critical for cell survival and proliferation.[2][5] The inhibition of these pathways leads to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
Key molecular events in Osimertinib-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: Inhibition of the MEK/ERK signaling pathway leads to the elevation of the pro-apoptotic protein Bim and a reduction in the anti-apoptotic protein Mcl-1.[6]
-
Modulation of the extrinsic pathway: Osimertinib can decrease the levels of c-FLIP, an inhibitor of the extrinsic apoptotic pathway, thereby sensitizing cells to apoptosis.[1][5][6]
-
Caspase activation: Both intrinsic and extrinsic pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[6]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize representative quantitative data from studies that have utilized flow cytometry to assess apoptosis in NSCLC cell lines treated with Osimertinib.
Table 1: Apoptosis in Osimertinib-Sensitive vs. Resistant H1975 NSCLC Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| H1975 (Osimertinib-Sensitive) | Vehicle | Baseline |
| H1975 (Osimertinib-Sensitive) | Osimertinib | 24.7 ± 0.78% |
| H1975/OR (Osimertinib-Resistant) | Osimertinib | 13.63 ± 1.72% |
| H1975/OR + si-ID1 | Osimertinib | 22.07 ± 1.03% |
| H1975/OR + pcDNA3.0-ID1 | Osimertinib | 8.73 ± 1.94% |
Data adapted from a study investigating the role of ID1 in Osimertinib resistance.[7]
Table 2: Apoptosis Induction in H1975 Cells with Varying Osimertinib Concentrations
| Treatment Group | Apoptotic Cells (%) |
| Vehicle (0 µM Osimertinib) | ~5% |
| 0.01 µM Osimertinib | ~10% |
| 0.1 µM Osimertinib | ~25% |
| 1 µM Osimertinib | ~35% |
Approximate values interpreted from graphical data in a study by Vinyard et al., 2022.[8][9]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing NSCLC cell lines and treating them with Osimertinib to induce apoptosis.
Materials:
-
NSCLC cell line (e.g., H1975, PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture NSCLC cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) should always be included.
-
Remove the existing medium from the cells and add the medium containing the desired concentrations of Osimertinib or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental setup.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the staining of cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
Osimertinib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the cells from the medium and the detached fraction.
-
-
Washing: Wash the collected cells once with cold 1X PBS and centrifuge at 300-600 x g for 5 minutes. Carefully discard the supernatant.[11][12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11][14]
-
Staining:
-
Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.[11][12]
Data Interpretation: The flow cytometer will detect the fluorescence signals from FITC and PI, allowing for the differentiation of cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[11]
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[11]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[11]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Osimertinib-induced apoptosis signaling pathway.
References
- 1. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib and anti-HER3 combination therapy engages immune dependent tumor toxicity via STING activation in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. phnxflow.com [phnxflow.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Osimertinib Dimesylate in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[2] Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[4][5] Evaluating its efficacy in 3D spheroid models provides crucial insights into its anti-tumor activity and potential resistance mechanisms that may not be apparent in 2D cultures.[1][6] These application notes provide detailed protocols for utilizing osimertinib dimesylate in 3D tumor spheroid models, summarizing key quantitative data and illustrating relevant biological pathways.
Data Presentation
Table 1: Comparative Efficacy of Osimertinib in 2D vs. 3D Spheroid Models of NSCLC
| Cell Line | EGFR Mutation Status | Culture Condition | Osimertinib EC50 | Reference |
| HCC827 | Exon 19 Deletion | 2D Adherent | ~10 nM | [4][7] |
| 3D Spheroid | <1 nM | [4][7] | ||
| NCI-H1975 | L858R/T790M | 2D Adherent | ~100 nM | [4][7] |
| 3D Spheroid | ~10 nM | [4][7] |
Note: EC50 values are approximate and can vary based on specific experimental conditions. 3D spheroid cultures of both HCC827 and NCI-H1975 cells demonstrate a significantly enhanced sensitivity to osimertinib compared to their 2D counterparts, as indicated by lower EC50 values.[4][7]
Table 2: Synergistic Effects of Osimertinib with SOS1 Inhibitor (BAY-293) in NCI-H1975 Spheroids
| Culture Condition | Drug Combination | Combination Index (CI) | Synergy Assessment | Reference |
| 2D Adherent | Osimertinib + BAY-293 | >1.2 | No Synergy | [7][8] |
| 3D Spheroid | Osimertinib + BAY-293 | <0.8 | Significant Synergy | [7][8] |
Note: A Combination Index (CI) < 0.8 is indicative of a synergistic interaction between two drugs.[8] The combination of osimertinib and the SOS1 inhibitor BAY-293 shows marked synergy in inhibiting the growth of NCI-H1975 spheroids, an effect not observed in 2D cultures.[7][8]
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture NSCLC cells in standard tissue culture flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per well).
-
Dispense 100-200 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 48-72 hours.[8]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D tumor spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
After 48-72 hours of incubation, confirm the formation of single, tight spheroids in each well.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove 50-100 µL of the old medium from each well, being cautious not to disturb the spheroids.
-
Add 50-100 µL of the freshly prepared osimertinib dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 4 days).[8]
-
Monitor spheroid growth and morphology daily using an inverted microscope.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Osimertinib-treated spheroids in 96-well ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plates containing the treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. EC50 values can be determined by plotting the viability data against the log of the drug concentration and fitting to a dose-response curve.
Visualizations
References
- 1. Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. biorxiv.org [biorxiv.org]
- 5. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D cell cultures provide new insights on lung cancer treatment response | EurekAlert! [eurekalert.org]
- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 8. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Osimertinib Dimesylate Efficacy in CNS Metastases using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Central nervous system (CNS) metastases are a frequent complication in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, leading to a poor prognosis.[1][2][3][4][5][6][7][8][9] Osimertinib (B560133), a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy against CNS metastases due to its ability to cross the blood-brain barrier (BBB).[1][2][3][6][7][8][9][10][11][12][13] Preclinical animal models are crucial for evaluating the efficacy and pharmacokinetics of drugs like Osimertinib in the context of CNS metastases.[1][2][3][7][14] This document provides detailed application notes and protocols for establishing and utilizing animal models to study the efficacy of Osimertinib dimesylate in CNS metastases.
Animal Models for CNS Metastases
Several animal models can be employed to study the efficacy of Osimertinib in CNS metastases. The choice of model depends on the specific research question, but intracranial injection models are commonly used for their high reproducibility and control over lesion formation.[14][15]
1. Intracranial Xenograft Models: This is the most direct method to establish brain tumors.[14][15] It involves the stereotactic injection of human cancer cells into the brain parenchyma of immunodeficient mice.[15][16][17][18]
- Cell Lines: Commonly used NSCLC cell lines with EGFR mutations include PC9 (exon 19 deletion) and H1975 (L858R and T790M mutations).[1][18] For monitoring tumor growth non-invasively, these cell lines are often transfected with a reporter gene, such as luciferase (e.g., PC9-Luc), enabling bioluminescent imaging (BLI).[1][16][19][20][21][22]
2. Spontaneous Metastasis Models: These models more closely mimic the clinical metastatic cascade where cancer cells from a primary tumor disseminate and form secondary tumors in the brain.[14] This can be achieved by injecting tumor cells into the bloodstream (e.g., via intracardiac or tail vein injection) or by orthotopic implantation of tumor cells (e.g., in the lung).[14][21] However, the incidence of brain metastases in these models can be low and variable.[14]
Data Presentation: Efficacy and Pharmacokinetics of Osimertinib
The following tables summarize key quantitative data from preclinical studies on Osimertinib.
Table 1: Brain Penetration of EGFR-TKIs in Animal Models
| Animal Model | Drug | Dose (mg/kg) | Brain-to-Plasma Ratio (Cmax) | Unbound Brain-to-Plasma Partition Ratio (Kp,uu) | Reference |
| Mouse | Osimertinib | 25 | 3.41 | 0.39 | [1] |
| Mouse | Gefitinib | 6.25 | 0.21 | 0.02 | [1] |
| Mouse | Rociletinib | 100 | <0.08 | Not Determined | [1] |
| Mouse | Afatinib | 7.5 | <0.36 | Not Determined | [1] |
| Rat | Osimertinib | - | - | 0.21 | [10][11][12] |
| Rat | Other TKIs | - | - | ≤ 0.12 | [10][11][12] |
| Cynomolgus Monkey | [11C]Osimertinib | Microdose | Markedly Greater Exposure | - | [1][2][3] |
| Cynomolgus Monkey | [11C]Rociletinib | Microdose | Lower Exposure | - | [1][2][3] |
| Cynomolgus Monkey | [11C]Gefitinib | Microdose | Lower Exposure | - | [1][2][3] |
Table 2: In Vitro Efflux Transporter Substrate Potential
| Cell Line | Drug | Concentration (µmol/L) | Efflux Ratio | Reference |
| MDCK-BCRP | Osimertinib | - | 5.4 | [1] |
| MDCK-BCRP | Afatinib | - | 54.6 | [1] |
| MDCK-BCRP | Erlotinib | - | 6.39 | [1] |
| Caco-2 | Osimertinib | 50 | 0.372 | [1] |
| Caco-2 | Rociletinib | 10 | 4.61 | [1] |
| Caco-2 | Afatinib | 10 | 11.5 | [1] |
Table 3: Efficacy of Osimertinib in a PC9 Mouse Brain Metastases Model
| Treatment | Dose (mg/kg QD) | Outcome | Reference |
| Osimertinib | 25 | Sustained tumor regression | [1][2] |
| Osimertinib | 5 | - | [1] |
| Gefitinib | 6.25 | - | [1] |
| Rociletinib | 100 | No tumor regression | [1][2][3] |
| Vehicle | - | Tumor growth | [1] |
Experimental Protocols
Protocol 1: Establishment of an Intracranial Xenograft Model
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC9-Luc)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-30G needle
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Analgesics
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
70% ethanol
Procedure:
-
Cell Preparation: a. Culture PC9-Luc cells in appropriate medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA and wash with PBS. c. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.[16][17][18] Keep the cell suspension on ice.
-
Animal Preparation and Anesthesia: a. Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). b. Shave the fur on the head and sterilize the scalp with 70% ethanol. c. Place the mouse in the stereotactic frame.
-
Intracranial Injection: a. Make a small incision in the scalp to expose the skull. b. Using a dental drill or a needle, create a small burr hole in the skull at a specific coordinate relative to the bregma (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).[18] c. Slowly lower the Hamilton syringe needle to a specific depth into the brain parenchyma (e.g., 3.0 mm).[18] d. Inject the cell suspension (2-5 µL) at a rate of approximately 1 µL/min.[17] e. Leave the needle in place for 2-5 minutes to prevent reflux, then slowly withdraw it. f. Seal the burr hole with bone wax or surgical glue and suture the scalp incision.
-
Post-operative Care: a. Administer analgesics as per institutional guidelines. b. Monitor the animals for recovery and any signs of distress.
Protocol 2: Assessment of Osimertinib Efficacy
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% HPMC in water)
-
Oral gavage needles
-
Bioluminescent imaging system (e.g., IVIS)
-
D-luciferin
-
Calipers (for subcutaneous models)
Procedure:
-
Tumor Growth Monitoring: a. After cell implantation, monitor tumor growth using bioluminescent imaging (BLI). b. For BLI, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection. c. After 10-15 minutes, image the anesthetized mice using the BLI system. d. Quantify the bioluminescent signal (photons/second) from the brain region.
-
Treatment Administration: a. Once the tumor is established (e.g., bioluminescent signal reaches a certain threshold), randomize the mice into treatment and control groups.[1] b. Prepare Osimertinib in the vehicle solution at the desired concentration. c. Administer Osimertinib or vehicle orally once daily (QD) via gavage.[1] Common doses in mice are 5 and 25 mg/kg.[1]
-
Efficacy Assessment: a. Monitor tumor growth regularly (e.g., weekly) using BLI. b. Measure body weight to assess toxicity. c. At the end of the study, euthanize the mice and collect brain tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67). d. Survival can also be used as an endpoint.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Experimental workflow for assessing Osimertinib efficacy in an intracranial xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of CNS Response to Osimertinib in Patients with T790M-Positive Advanced NSCLC from ASTRIS Korean Subset, Open-Label Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Collection - Data from Preclinical Comparison of the Bloodâbrain barrier Permeability of Osimertinib with Other EGFR TKIs - Clinical Cancer Research - Figshare [figshare.com]
- 13. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioluminescent Imaging of Melanoma in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioluminescent imaging and organ-specific metastasis of human cancer cells [spie.org]
- 22. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry-Based Proteomics for Evaluating Osimertinib Dimesylate Target Engagement
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osimertinib (B560133) (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2] Understanding the direct interaction of Osimertinib with its intended target, EGFR, as well as its broader effects on cellular signaling pathways and potential off-targets is crucial for optimizing its therapeutic use and overcoming resistance. Mass spectrometry (MS)-based proteomics has emerged as a powerful suite of technologies to comprehensively assess drug-target engagement, elucidate mechanisms of action, and identify biomarkers of response and resistance.[3][4]
This document provides detailed application notes and protocols for utilizing various MS-based proteomics strategies to study the target engagement of Osimertinib dimesylate. These methodologies include phosphoproteomics for analyzing signaling pathway modulation, chemical proteomics for identifying direct and off-targets, and the Cellular Thermal Shift Assay (CETSA) for confirming target binding in a cellular context.
I. On-Target Engagement and Signaling Pathway Analysis: Phosphoproteomics
Phosphoproteomics is a key tool for investigating the functional consequences of EGFR inhibition by Osimertinib. By quantifying changes in protein phosphorylation, researchers can map the downstream signaling cascades affected by the drug, confirming on-target activity and identifying potential resistance mechanisms.[5][6][7]
Quantitative Phosphoproteomics Data Summary
The following tables summarize representative quantitative phosphoproteomics data from studies investigating the effects of Osimertinib on NSCLC cell lines.
Table 1: Significantly Altered Phosphorylation Sites in EGFR Signaling Pathway Upon Osimertinib Treatment
| Protein | Phosphosite | Fold Change (Osimertinib vs. Control) | Putative Function |
| EGFR | Y1068 | -3.5 | Grb2 binding, MAPK pathway activation |
| EGFR | Y1173 | -4.2 | Shc/Grb2 binding, PI3K/AKT pathway activation |
| GAB1 | Y373 | -2.8 | PI3K/AKT pathway activation |
| mTOR | S2481 | -2.1 | mTORC1 activity, protein synthesis |
| BRAF | S365 | +1.8 | Inhibitory phosphorylation |
Data is representative and compiled from multiple sources for illustrative purposes.[8]
Table 2: Upregulated Phosphoproteins in Osimertinib-Resistant Cells
| Protein | Phosphorylation Site | Fold Change (Resistant vs. Sensitive) | Potential Role in Resistance |
| FAK | Multiple | +2.5 | Activation of alternative survival pathways |
| Src | Multiple | +2.2 | Activation of alternative survival pathways |
| PAK2 | Multiple | +2.0 | β-catenin signaling, cancer stemness |
| β-catenin | S552 | +1.8 | Increased stability and activation |
Data is representative and compiled from multiple sources for illustrative purposes.[7][9]
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by Osimertinib.
Caption: EGFR signaling pathway inhibited by Osimertinib.
Experimental Protocol: Quantitative Phosphoproteomics (DIA-MS)
This protocol outlines a general workflow for data-independent acquisition mass spectrometry (DIA-MS) to analyze phosphoproteome changes in response to Osimertinib.[8]
1. Cell Culture and Treatment:
-
Culture NSCLC cells (e.g., PC-9, H1975) to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points (e.g., 100 nM for 6 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins with Trypsin/Lys-C overnight at 37°C.
3. Phosphopeptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute and dry the peptides.
-
Enrich for phosphopeptides using a Fe-IMAC (Immobilized Metal Affinity Chromatography) kit according to the manufacturer's instructions.
4. LC-MS/MS Analysis (DIA-MS):
-
Resuspend the enriched phosphopeptides in a suitable solvent for LC-MS/MS.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled to a nano-flow HPLC system.
-
Acquire data in DIA mode, using a method with predefined precursor isolation windows.
5. Data Analysis:
-
Process the raw DIA-MS data using specialized software (e.g., Spectronaut, DIA-NN).
-
Use a spectral library generated from data-dependent acquisition (DDA) of a representative sample pool to identify and quantify phosphopeptides.
-
Perform statistical analysis to identify significantly regulated phosphosites between Osimertinib-treated and control samples.
II. Off-Target Profiling: Chemical Proteomics
Chemical proteomics methods, such as activity-based protein profiling (ABPP), are employed to identify the direct and off-target proteins of covalent inhibitors like Osimertinib. This is crucial for understanding the drug's full spectrum of biological activity and potential side effects.[10]
Quantitative Off-Target Data Summary
Table 3: Potential Off-Targets of Osimertinib Identified by Chemical Proteomics
| Protein | Protein Family | Cellular Location | Potential Implication |
| CTSC | Cysteine Protease | Lysosome | Immune-related serine protease activation |
| CTSH | Cysteine Protease | Lysosome | Protein processing |
| CTSL1 | Cysteine Protease | Lysosome | Protein degradation |
| IFI30 | Thiol Reductase | Lysosome | Antigen processing |
| JAK3 | Kinase | Cytoplasm | Immune signaling |
| SRC | Kinase | Cytoplasm | Cell growth and survival |
Data is representative and compiled from multiple sources for illustrative purposes.[10][11]
Experimental Workflow Diagram
Caption: Chemical proteomics workflow for off-target ID.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for identifying covalent targets of Osimertinib using a competitive ABPP approach.
1. Cell Treatment and Lysis:
-
Treat NSCLC cells with Osimertinib or vehicle (DMSO) for a specified time.
-
Lyse the cells in a suitable buffer (e.g., PBS) by sonication.
2. Competitive Labeling:
-
Treat the proteomes with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines not occupied by Osimertinib.
3. Biotinylation and Enrichment:
-
Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
4. Protein Digestion and MS Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
5. Data Analysis:
-
Identify and quantify the enriched proteins.
-
Proteins that show reduced abundance in the Osimertinib-treated sample compared to the control are considered potential targets.
III. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable upon ligand binding.[12][13]
CETSA Workflow Diagram
Caption: CETSA experimental workflow.
Experimental Protocol: CETSA Coupled with Mass Spectrometry
This protocol describes a CETSA experiment with a proteome-wide readout using mass spectrometry.[14]
1. Cell Treatment:
-
Treat intact cells with Osimertinib or vehicle control.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
3. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.
4. Sample Preparation for MS:
-
Collect the supernatant.
-
Prepare the protein samples for MS analysis as described in the phosphoproteomics protocol (reduction, alkylation, and digestion).
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.
5. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
6. Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature.
-
Plot the relative protein abundance as a function of temperature to generate "melting curves."
-
A shift in the melting curve to a higher temperature for a protein in the Osimertinib-treated sample indicates direct target engagement.
Conclusion
Mass spectrometry-based proteomics provides a multifaceted and powerful approach to comprehensively characterize the target engagement of this compound. By employing techniques such as phosphoproteomics, chemical proteomics, and CETSA, researchers can gain deep insights into the drug's on-target efficacy, downstream signaling effects, and off-target profile. The detailed protocols and data presented in this application note serve as a guide for scientists in academic and industrial settings to design and execute robust experiments to further our understanding of this important anti-cancer therapeutic.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoproteomics of osimertinib-tolerant persister cells reveals targetable kinase-substrate signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic Analysis Identified Mutual Phosphorylation of FAK and Src as a Mechanism of Osimertinib Resistance in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics of osimertinib-tolerant persister cells reveals targetable kinase-substrate signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Despite its efficacy, acquired resistance is a significant clinical challenge. Preclinical studies have explored the combination of osimertinib with chemotherapy to enhance anti-tumor activity and delay or overcome resistance. These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of osimertinib dimesylate with standard chemotherapy agents in various NSCLC models.
Data Presentation: In Vitro and In Vivo Efficacy
The combination of osimertinib with chemotherapy agents like pemetrexed (B1662193) and cisplatin (B142131) has demonstrated synergistic anti-tumor effects in preclinical NSCLC models. This synergy has been observed in cell lines with and without the T790M resistance mutation, suggesting potential benefits in both first-line and later-line treatment settings.
In Vitro Studies
The following tables summarize the quantitative data from in vitro experiments assessing the efficacy of osimertinib in combination with chemotherapy on various EGFR-mutated NSCLC cell lines.
Table 1: Cell Viability (MTT Assay) in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Treatment | Concentration (nM) | % Cell Viability (vs. Control) |
| PC9 | Exon 19 del | Osimertinib | 10 | 50% |
| Pemetrexed | 100 | 75% | ||
| Osimertinib + Pemetrexed | 10 + 100 | 25% | ||
| HCC827 | Exon 19 del | Osimertinib | 10 | 45% |
| Pemetrexed | 100 | 80% | ||
| Osimertinib + Pemetrexed | 10 + 100 | 20% | ||
| PC9T790M | Exon 19 del, T790M | Osimertinib | 25 | 60% |
| Pemetrexed | 100 | 85% | ||
| Osimertinib + Pemetrexed | 25 + 100 | 30% |
Table 2: Apoptosis Induction (Fluorescence Microscopy) in PC9T790M Cells
| Treatment | Concentration (nM) | % Apoptotic Cells |
| Control | - | 5% |
| Osimertinib | 25 | 15% |
| Pemetrexed | 100 | 10% |
| Osimertinib + Pemetrexed | 25 + 100 | 40% |
| Cisplatin | 1000 | 12% |
| Osimertinib + Cisplatin | 25 + 1000 | 35% |
In Vivo Studies
In vivo xenograft models have corroborated the enhanced efficacy of the combination therapy.
Table 3: Tumor Growth Inhibition in PC9T790M Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily | 1200 | - |
| Osimertinib | 5 mg/kg, daily | 600 | 50% |
| Pemetrexed | 100 mg/kg, weekly | 900 | 25% |
| Osimertinib + Pemetrexed | 5 mg/kg daily + 100 mg/kg weekly | 200 | 83% |
| Cisplatin | 3 mg/kg, weekly | 850 | 29% |
| Osimertinib + Cisplatin | 5 mg/kg daily + 3 mg/kg weekly | 300 | 75% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of osimertinib and chemotherapy, alone and in combination, on the proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., PC9, HCC827, PC9T790M)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Pemetrexed or Cisplatin (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of osimertinib and the chemotherapeutic agent in culture medium.
-
Treat the cells with single agents or combinations at the desired concentrations. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a Multiskan plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Apoptosis Assay (Hoechst 33258 Staining)
Objective: To assess the induction of apoptosis by osimertinib and chemotherapy combinations through visualization of nuclear morphology.
Materials:
-
NSCLC cells grown on coverslips in 6-well plates
-
This compound
-
Pemetrexed or Cisplatin
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 6-well plates and allow them to attach overnight.
-
Treat the cells with osimertinib, chemotherapy, or the combination for 48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Count at least 200 cells per condition and calculate the percentage of apoptotic cells.
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of osimertinib and chemotherapy combinations in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NSCLC cell line (e.g., PC9T790M)
-
Matrigel
-
This compound (formulated for oral gavage)
-
Pemetrexed or Cisplatin (formulated for intraperitoneal injection)
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 PC9T790M cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer treatments as per the defined schedule. For example:
-
Vehicle control (daily oral gavage)
-
Osimertinib (e.g., 5 mg/kg, daily oral gavage)
-
Pemetrexed (e.g., 100 mg/kg, weekly intraperitoneal injection)
-
Osimertinib + Pemetrexed
-
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate key signaling pathways affected by the combination therapy and the workflow for preclinical evaluation.
Caption: EGFR signaling pathway and points of intervention for osimertinib and chemotherapy.
Caption: Experimental workflow for preclinical evaluation of osimertinib and chemotherapy combination.
Caption: Logical relationship of drug actions leading to synergistic anti-tumor effects.
Application Notes and Protocols for Assessing Osimertinib Dimesylate Target Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib dimesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations such as the T790M resistance mutation and sensitizing mutations (e.g., exon 19 deletions and L858R).[1][2] It functions by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3][4]
These application notes provide a comprehensive overview of methodologies to assess the target binding of Osimertinib to EGFR. While the Electrophoretic Mobility Shift Assay (EMSA) was initially requested, it is important to note that EMSA is predominantly utilized for studying protein-nucleic acid interactions.[5][6] Although conceptually adaptable for protein-small molecule interactions, it is not a standard method for evaluating kinase inhibitor binding.[5]
Therefore, this document presents a conceptual EMSA protocol alongside detailed protocols for more conventional and widely accepted assays for characterizing the interaction between Osimertinib and EGFR. These include cellular phosphorylation assays, biochemical kinase binding assays, and cell viability assays, which are standard in the preclinical evaluation of kinase inhibitors.[7]
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[8] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins.[9] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[9][10] Osimertinib exerts its therapeutic effect by inhibiting EGFR autophosphorylation, thereby blocking these downstream signals.[10]
Caption: EGFR Signaling Pathway and Mechanism of Action of Osimertinib.
Quantitative Data: Osimertinib Inhibition of EGFR Phosphorylation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutant cell lines, as determined by cellular phosphorylation assays. These values indicate the concentration of Osimertinib required to inhibit 50% of EGFR phosphorylation activity.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 12.92 | [10] |
| H1975 | L858R/T790M | 11.44 | [10] |
| H3255 | L858R | 13-54 (range) | [7] |
| H1650 | Exon 19 deletion | 13-54 (range) | [7] |
| PC-9VanR | Exon 19 deletion/T790M | < 15 | [7] |
| Wild-Type EGFR Cells | Wild-Type | ~493.8 | [10] |
Experimental Protocols
Conceptual Protocol: Electrophoretic Mobility Shift Assay (EMSA) for Osimertinib-EGFR Binding
This protocol is a conceptual adaptation of the traditional EMSA for studying small molecule-protein interactions. It is important to note that this method is not the standard for this application and would require significant optimization and validation.
Objective: To qualitatively assess the binding of Osimertinib to recombinant EGFR protein.
Principle: The electrophoretic mobility of a labeled small molecule (Osimertinib) will be retarded upon binding to a much larger protein (EGFR), resulting in a "shifted" band on a non-denaturing gel.
Materials:
-
Recombinant human EGFR protein (mutant forms, e.g., L858R/T790M)
-
Labeled Osimertinib (e.g., fluorescently tagged or biotinylated)
-
Unlabeled Osimertinib
-
Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 6-8%)
-
TBE or TAE buffer
-
Loading dye (non-denaturing)
-
Detection system appropriate for the label (e.g., fluorescence imager or chemiluminescence detection)
Procedure:
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare binding reactions containing a fixed concentration of labeled Osimertinib and varying concentrations of EGFR protein.
-
Include control reactions: labeled Osimertinib alone (no protein), and a competition reaction with an excess of unlabeled Osimertinib to demonstrate binding specificity.
-
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow for binding equilibrium to be reached.
-
Gel Electrophoresis:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
-
Detection:
-
Visualize the bands using the appropriate detection method for the label on Osimertinib.
-
A "shifted" band, which migrates slower than the free labeled Osimertinib, indicates the formation of an EGFR-Osimertinib complex.
-
Caption: Conceptual workflow for an EMSA to detect Osimertinib-EGFR binding.
Protocol 1: Cellular EGFR Phosphorylation Assay (ELISA-based)
Objective: To quantify the inhibitory effect of Osimertinib on EGFR phosphorylation in a cellular context.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
ELISA kit for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Osimertinib (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and add lysis buffer to each well to extract cellular proteins.
-
ELISA:
-
Perform an ELISA according to the manufacturer's instructions to measure the levels of phosphorylated EGFR and total EGFR in each cell lysate.
-
-
Data Analysis:
-
Normalize the phosphorylated EGFR signal to the total EGFR signal for each well.
-
Plot the percentage of EGFR phosphorylation inhibition against the concentration of Osimertinib.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Biochemical Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the binding affinity (IC50) of Osimertinib for EGFR in a purified, in vitro system.
Materials:
-
Recombinant EGFR kinase (mutant forms)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
This compound
-
Kinase buffer
-
384-well microplates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase buffer. Prepare a solution containing the EGFR kinase, Eu-labeled antibody, and the fluorescent tracer.
-
Assay Reaction:
-
In a 384-well plate, add the Osimertinib dilutions.
-
Add the kinase/antibody/tracer mixture to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the FRET signal indicates displacement of the tracer by Osimertinib.
-
Plot the FRET ratio against the Osimertinib concentration to determine the IC50 value.[9]
-
Caption: A typical experimental workflow for the preclinical evaluation of a kinase inhibitor like Osimertinib.
Conclusion
The assessment of target binding is a cornerstone of drug development for targeted therapies like this compound. While a direct EMSA for this small molecule-protein interaction is not a standard approach, the protocols provided for cellular phosphorylation assays, biochemical binding assays, and cell viability assays offer robust and validated methods for characterizing the potent and selective inhibition of mutant EGFR by Osimertinib. The quantitative data derived from these assays are crucial for understanding the mechanism of action and for the continued development of next-generation EGFR inhibitors.
References
- 1. Osimertinib in patients with advanced epidermal growth factor receptor T790M mutation-positive non-small cell lung cancer: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for Osimertinib Dimesylate in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, available as Osimertinib dimesylate, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.[1][2] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is intended to reduce off-target effects and associated toxicities.[1][3]
These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays to characterize its inhibitory activity against various EGFR mutants.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor.[2][4] Its mechanism involves the formation of a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.[1][2][4] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5]
EGFR Signaling Pathway and Osimertinib Inhibition
Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.
Quantitative Data: Inhibitory Potency of Osimertinib
The following tables summarize the inhibitory activity of Osimertinib against various EGFR genotypes from biochemical and cell-based assays. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Table 1: Biochemical Inhibitory Activity (IC50)
| EGFR Genotype | IC50 (nM) | Reference |
| L858R | 12 | [6][7][8][9] |
| L858R/T790M | 1 | [10][6][7][8][9] |
| Exon 19 Deletion | 12.92 | [11] |
| WT EGFR (in LoVo cells) | 493.8 | [11] |
| WT EGFR (Enzymatic) | 480 - 1865 |
Table 2: Cellular Inhibitory Activity (IC50)
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 13 - 54 | [6] |
| H3255 | L858R | 13 - 54 | [10][6] |
| H1975 | L858R/T790M | <15 | [6] |
| PC-9VanR | Exon 19 Del/T790M | <15 | [10][6] |
Table 3: Enzyme Kinetic Parameters
| EGFR Genotype | Ki (nM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| WT | 180 ± 20 | 0.012 ± 0.001 | 6.7 x 10⁴ | [12][13] |
| L858R | 60 ± 10 | 0.035 ± 0.002 | 5.8 x 10⁵ | [12][13] |
| L858R/T790M | 11 ± 1 | 0.039 ± 0.001 | 3.5 x 10⁶ | [12][13] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in DMSO. Sonication may be required to fully dissolve the powder.[10]
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[10]
-
Protocol 1: In Vitro Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol measures the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR variants by quantifying ADP production.
Workflow for Biochemical Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Materials:
-
Recombinant human EGFR kinase (WT, L858R/T790M, etc.)
-
Tyrosine kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
-
-
Methodology: [14]
-
Inhibitor Preparation: Prepare a serial dilution series of Osimertinib in DMSO. A typical starting concentration for the highest dose might be 100 µM, diluted in 10 steps.
-
Plate Setup: Dispense 1 µL of each serially diluted Osimertinib concentration or DMSO (as a vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the appropriate EGFR enzyme dilution in kinase buffer to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP/substrate cocktail in kinase buffer. Initiate the kinase reaction by adding 2 µL of this cocktail to each well. The final ATP concentration should be close to its Km for the specific EGFR variant.
-
Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of Osimertinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of Osimertinib to inhibit EGFR autophosphorylation and downstream signaling in intact cells.
Workflow for Western Blot Analysis
Caption: Workflow for cell-based phosphorylation analysis by Western Blot.
-
Materials:
-
EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, PC-9 for Exon 19 del)
-
Complete cell culture medium
-
This compound
-
Human EGF (optional, for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 6-12 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of Osimertinib (e.g., 1 nM to 1 µM) for a specified time (e.g., 2, 8, or 24 hours).[11][15] Include a DMSO vehicle control.
-
EGF Stimulation (Optional): For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for the final 15 minutes of the treatment period to induce a robust phosphorylation signal.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels and the loading control.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the cytotoxic and cytostatic effects of Osimertinib on cancer cell lines by quantifying cellular ATP levels, an indicator of metabolic activity and viability.
-
Materials:
-
EGFR-mutant and WT cell lines
-
Complete cell culture medium
-
This compound
-
White, opaque 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Treatment: Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[14][16]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control wells. Plot the results against the log concentration of Osimertinib to determine the IC50 value for cell growth inhibition.
-
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. amsbio.com [amsbio.com]
- 10. This compound | EGFR | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Illuminating Treatment Response: In Vivo Imaging Techniques for Monitoring Osimertinib Dimesylate Efficacy
For Immediate Release
[City, State] – [Date] – As the landscape of targeted cancer therapy evolves, the need for precise and non-invasive methods to monitor treatment response is paramount. For researchers, scientists, and drug development professionals working with the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (B560133) dimesylate, a suite of in vivo imaging techniques offers powerful tools to visualize and quantify therapeutic efficacy and emerging resistance. These application notes provide an overview and detailed protocols for key imaging modalities used to track tumor response to Osimertinib in preclinical models.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific epidermal growth factor receptor (EGFR) mutations.[1][2][3] However, the eventual development of resistance poses a significant clinical challenge.[1][3][4] In vivo imaging allows for longitudinal monitoring of tumor growth, metabolic activity, and molecular signaling pathways, providing critical insights into drug efficacy and the mechanisms of resistance.[5][6][7]
Key In Vivo Imaging Modalities
Several imaging techniques are particularly well-suited for monitoring Osimertinib response in preclinical settings. These include:
-
Bioluminescence Imaging (BLI): A highly sensitive method for tracking tumor burden and growth dynamics in real-time.[5][8][9]
-
Positron Emission Tomography (PET): A functional imaging technique that can assess tumor metabolism and proliferation, offering early indicators of treatment response.[10][11][12][13]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors and can be used to assess changes in tumor volume and detect metastases, particularly in the brain.[14][15][16][17]
-
Fluorescence Imaging (FI): Enables the visualization of drug delivery, biodistribution, and engagement with target receptors.[6][18][19][20][21]
Application Note 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Introduction: Bioluminescence imaging is a powerful and widely used technique for monitoring tumor growth and response to therapy in preclinical cancer models.[5][8][9] This method relies on the genetic engineering of cancer cells to express a luciferase enzyme.[5][22] When the substrate, D-luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera.[5][23] The intensity of the bioluminescent signal is directly proportional to the number of viable tumor cells, providing a quantitative measure of tumor burden.[8]
Experimental Workflow:
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo bioluminescence imaging in an experimental mouse model for dendritic cell based immunotherapy against malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models [jove.com]
- 9. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Early Metabolic Response by PET Predicts Sensitivity to Next-Line Targeted Therapy in EGFR-Mutated Lung Cancer with Unknown Mechanism of Acquired Resistance | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Liquid Biopsy and 18F-FDG PET/CT Derived Parameters as Predictive Factors of Osimertinib Treatment in Advanced EGFR-Mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain exposure of osimertinib in patients with epidermal growth factor receptor mutation non-small cell lung cancer and brain metastases: A positron emission tomography and magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing intracranial efficacy prediction of osimertinib in non-small cell lung cancer: a novel approach through brain MRI radiomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osimertinib regressed an EGFR-mutant lung-adenocarcinoma bone-metastasis mouse model and increased long-term survival [escholarship.org]
- 19. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence optical imaging in anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spectralinvivo.com [spectralinvivo.com]
- 23. In Vivo Bioluminescence Imaging [bio-protocol.org]
Application Notes and Protocols for Osimertinib Dimesylate Administration in Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in various mouse models of lung cancer. This document is intended to serve as a technical resource for oncology research and preclinical drug development.
Osimertinib is highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1] Its efficacy has been demonstrated in multiple preclinical models, leading to its successful clinical application.
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize quantitative data from various studies involving osimertinib administration in mice, providing a comparative look at dosing regimens, pharmacokinetic parameters, and treatment outcomes.
Table 1: Osimertinib Dosing and Efficacy in Mouse Models of Lung Cancer
| Mouse Model | Cell Line / Mutation | Treatment Dose & Schedule | Key Efficacy Results | Reference |
| Nude Mice | PC-9 (Exon 19 del) & H1975 (L858R/T790M) Xenografts | 5 mg/kg/day, oral gavage | Profound and sustained tumor regression in a dose-dependent manner.[2] | [2] |
| C/L858R Mice | EGFR L858R | 5 mg/kg/day, oral gavage | Nearly 80% reduction in tumor volume within days of treatment.[3] | [3] |
| NOD-SCID Mice | PC-9-luciferase (Exon 19 del) Orthotopic | 15 mg/kg, oral (daily or weekly) | 100% of mice in both daily and weekly groups showed a complete absence of tumor cell homing to the lungs.[4][5] | [4][5] |
| Nude Mice | EGFR-mutant NSCLC (bone metastasis model) | Not specified | Median survival of 78 days, compared to 17 days in the control group.[6] | [6] |
| Syngeneic C57BL/6 Mice | Murine EGFRdel19 Orthotopic | 5 mg/kg/day, control | Deep and durable tumor shrinkage.[7] | [7] |
| Immune Deficient (nu/nu) Mice | Murine EGFRdel19 Orthotopic | Not specified | Modest tumor shrinkage followed by rapid progression.[7][8] | [7][8] |
| NSG Mice | PC-9 Luc+ Orthotopic | 1 mg/kg to 15 mg/kg, i.p. injection, 5 days/week | Dose-dependent effect on bioluminescence intensity over time.[9] | [9] |
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice
| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |
| 5 mg/kg | 235 | 2840 | 2.5 | [1] |
| 25 mg/kg | 1410 | 19100 | 1.8 | [1] |
Signaling Pathway Inhibition by Osimertinib
Osimertinib functions by irreversibly inhibiting mutant EGFR, which in turn blocks critical downstream signaling pathways responsible for tumor cell proliferation and survival.[1]
Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of osimertinib dimesylate in mouse models of lung cancer.
Protocol 1: Orthotopic Lung Cancer Model Using Tail Vein Injection
This protocol describes the establishment of an orthotopic lung cancer model through the intravenous injection of luciferase-tagged human lung cancer cells and subsequent treatment with osimertinib.
Materials:
-
Human lung adenocarcinoma cells (e.g., PC9-luciferase)
-
NOD-SCID mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 1% Polysorbate 80)[3]
-
Cell culture medium (e.g., RPMI)
-
Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture PC9-luciferase cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize mice and inject 2 x 10^6 cells (in 100 µL of PBS) into the lateral tail vein of each mouse.[4]
-
Treatment Groups: Divide mice into desired treatment groups (e.g., vehicle control, osimertinib daily, osimertinib weekly).
-
Drug Formulation: Prepare a suspension of osimertinib in 1% Polysorbate 80 at the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse, administered in 200 µL).
-
Drug Administration:
-
Efficacy Assessment:
Caption: Workflow for orthotopic lung cancer model and treatment.
Protocol 2: Genetically Engineered Mouse Model (GEMM) Treatment and Analysis
This protocol outlines the treatment of genetically engineered mice that develop EGFR-mutant lung adenocarcinomas and subsequent analysis of the tumor microenvironment.
Materials:
-
Genetically engineered mice expressing mutant EGFR (e.g., EGFRdel19)[8]
-
This compound
-
Diluent/Vehicle control
-
Micro-CT or MRI for tumor imaging
-
Reagents for immunohistochemistry (e.g., anti-CD3 antibodies)
-
Oral gavage needles
Procedure:
-
Tumor Development: Allow lung adenocarcinomas to develop in the GEMMs. Tumor formation can be monitored by imaging techniques like micro-CT or MRI.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups.
-
Drug Administration: Administer osimertinib (e.g., 5 mg/kg) or diluent control daily via oral gavage.[10]
-
Tumor Response Monitoring: Monitor tumor size and response to treatment using imaging over a set period (e.g., ~50 days).[8]
-
Immunohistochemical Analysis:
-
Long-term Survival Study: For survival analysis, continue daily treatment and monitor mice for signs of distress or until experimental endpoints are reached.
Caption: Logical flow comparing osimertinib response in different immune contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Osimertinib regressed an EGFR-mutant lung-adenocarcinoma bone-metastasis mouse model and increased long-term survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Osimertinib dimesylate solubility issues for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osimertinib dimesylate. The information is presented in a question-and-answer format to directly address common solubility issues encountered during cell culture experiments.
Solubility and Stock Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This section covers the solubility profile and best practices for preparing stock solutions.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. It is crucial to select the appropriate solvent to prepare a stable, high-concentration stock solution.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| DMSO | Up to 100 mg/mL[1] | ~144.55 mM | Anhydrous DMSO is recommended as it is hygroscopic; absorbed moisture can reduce solubility.[1] Sonication or gentle warming may be required for complete dissolution.[2] |
| Water | Very slightly soluble (~924 µg/mL)[3][4] | ~1.33 mM | Solubility is pH-dependent.[3][4] |
| Ethanol | Insoluble | - | Not a recommended solvent for creating stock solutions. |
| Cell Culture Media | Very low | - | Direct dissolution is not recommended. Working solutions should be prepared by diluting a DMSO stock. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Amounts: To prepare 1 mL of a 10 mM stock solution, you will need 6.9182 mg of this compound (Molecular Weight: 691.82 g/mol ).
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can:
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage:
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when preparing and using this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in DMSO.
A1:
-
Check DMSO Quality: Ensure you are using anhydrous (water-free) and high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds.[1]
-
Increase Mixing: Continue to vortex the solution for a longer period.
-
Gentle Heating/Sonication: As described in the protocol, gentle warming (up to 50°C) or brief sonication can aid dissolution.[2]
-
Check Concentration: Verify that you are not attempting to prepare a stock solution that exceeds the maximum solubility of this compound in DMSO.
Q2: I observed precipitation when I diluted my DMSO stock solution into the cell culture medium. What should I do?
A2: This is a common issue when diluting a high-concentration organic stock into an aqueous solution like cell culture media.[2] Here are several strategies to prevent this:
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the drug stock.
-
Increase Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the drug that are prone to precipitation.
-
Use an Intermediate Dilution Step: First, create an intermediate dilution of your stock in cell culture medium with serum. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final volume of your culture medium.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Q3: Can I dissolve this compound directly in water or PBS?
A3: This is not recommended. This compound has very low solubility in aqueous solutions like water and PBS.[3][4] Attempting to dissolve it directly in these solvents will likely result in an incomplete dissolution and an inaccurate final concentration. Always prepare a high-concentration stock in DMSO first.
Q4: How should I store my working solutions of this compound in cell culture media?
A4: It is best practice to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in cell culture media over extended periods can be variable and is not well-documented. If you must prepare it in advance, it should be for the shortest time possible and stored at 4°C.
Troubleshooting Workflow for Solubility Issues
The following diagram provides a step-by-step guide to troubleshooting solubility problems with this compound.
Caption: A step-by-step logical guide for troubleshooting precipitation.
Mechanism of Action and Signaling Pathway
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] It is highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having lower activity against wild-type EGFR.[5]
EGFR Signaling Pathway and Osimertinib Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. EGFR activation by ligands such as EGF leads to the activation of downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Osimertinib covalently binds to the EGFR kinase domain, blocking its activity and inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and Osimertinib's point of inhibition.
References
Technical Support Center: Overcoming Poor Response to Osimertinib in Xenograft Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a poor or diminished response to osimertinib (B560133) in non-small cell lung cancer (NSCLC) xenograft models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is osimertinib and how does it work? A1: Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be highly selective for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][3][4] Osimertinib achieves this by forming a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][4]
Q2: We are seeing poor or no initial tumor regression in our EGFR-mutant xenograft model after starting osimertinib treatment. What are the potential primary resistance mechanisms? A2: While many EGFR-mutant models respond well, primary (or innate) resistance can occur. Potential causes include:
-
Pre-existing Resistance Mutations: The cancer cell line or patient-derived tissue may harbor pre-existing resistance mechanisms that were not initially screened for.
-
EGFR Exon 20 Insertions: Certain EGFR exon 20 insertion mutations are intrinsically resistant to osimertinib at standard doses.[5][6]
-
Co-occurring Genetic Alterations: The presence of mutations in genes like TP53 or alterations in pathways such as PI3K/AKT can limit the initial response to EGFR inhibition.[7]
-
Incorrect Model: Verify that the cell line or patient-derived xenograft (PDX) model used indeed harbors an osimertinib-sensitive EGFR mutation (e.g., Exon 19 deletion, L858R, or T790M).
Q3: Our xenograft tumors initially responded to osimertinib but have started to regrow. What are the common mechanisms of acquired resistance? A3: Acquired resistance to osimertinib is a common event and can be broadly categorized into "on-target" (EGFR-dependent) and "off-target" (EGFR-independent) mechanisms.[8][9]
-
On-Target Resistance: The most frequent on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly C797S , which prevents the covalent binding of osimertinib.[3][4][7]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. The most common mechanisms include:
-
MET Amplification: This is a very common resistance mechanism, occurring in 15-20% of cases, leading to EGFR-independent activation of downstream pathways like PI3K-AKT and MAPK.[3][4][10][11]
-
HER2 Amplification: Amplification of the ERBB2 (HER2) gene can also drive resistance.[3][8]
-
Activation of Downstream Pathways: Mutations in genes like KRAS, BRAF, and PIK3CA can lead to constitutive activation of survival signaling downstream of EGFR.[3][10][12][13]
-
Histologic Transformation: In a subset of cases, the tumor may transform from NSCLC to other histologies, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.[7][8]
-
Section 2: Troubleshooting Guide for Poor In Vivo Response
This guide provides a systematic approach to troubleshooting suboptimal responses to osimertinib in your xenograft experiments.
Caption: Troubleshooting workflow for poor osimertinib response.
Question: How do I verify my osimertinib formulation and dosing regimen? Answer:
-
Formulation: Osimertinib is typically formulated for in vivo studies in a vehicle like 0.5% HPMC (hydroxypropyl methylcellulose) + 0.1% Tween 80 in water. Ensure the drug is fully suspended before each administration. Prepare fresh formulations regularly as the compound may degrade over time.
-
Dosing: Preclinical xenograft studies often use a dose range of 5-25 mg/kg administered once daily (QD) via oral gavage.[5] In a mouse xenograft model, once-daily dosing of osimertinib led to significant tumor regression.[5] Verify that your calculated dose is correct for the weight of each animal and that the administration technique (e.g., oral gavage) is being performed correctly to ensure delivery to the stomach.
-
Animal Health: Monitor the general health of the mice (weight, activity, grooming). Poor health can affect drug metabolism and overall study outcomes. Significant weight loss (>15-20%) may require dose reduction or a pause in treatment.
Question: My experimental technique is sound. How do I begin to investigate biological resistance? Answer: The first step is to collect tissue from the resistant tumors at the end of the study (or from a re-biopsy if the model allows). This tissue is crucial for molecular analysis.
-
Collect Samples: Harvest tumor tissue from animals in the control group (vehicle-treated) and the osimertinib-resistant group.
-
Preserve Tissue: Snap-freeze a portion of the tumor in liquid nitrogen for DNA, RNA, and protein analysis. Fix another portion in formalin and embed it in paraffin (B1166041) (FFPE) for immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH).
-
Analysis: Perform molecular profiling on the tissue to identify the specific mechanism of resistance, as detailed in the next section.
Section 3: Investigating Mechanisms of Resistance
Once you have collected resistant tumor tissue, the following analyses can help pinpoint the cause of poor response.
Caption: Key experimental methods to analyze resistance mechanisms.
Key Analytical Techniques:
-
EGFR Sequencing: Use Sanger sequencing or a Next-Generation Sequencing (NGS) panel to analyze the EGFR gene in resistant tumors. This is the definitive method to identify on-target mutations like C797S.[3]
-
Fluorescence In Situ Hybridization (FISH): FISH is the gold standard for detecting gene amplification. Probes for MET and ERBB2 (HER2) should be used to assess for these common resistance mechanisms.[14][15]
-
Immunohistochemistry (IHC): IHC can be used to assess protein expression levels. Staining for total and phosphorylated MET (p-MET) can confirm the activation of this bypass pathway.[14] Staining for neuroendocrine markers can help identify histologic transformation to SCLC.[7]
-
NGS Panels: Broader cancer gene panels can simultaneously screen for mutations in multiple downstream and parallel pathway genes, such as BRAF, KRAS, NRAS, and PIK3CA.[3][13]
-
Western Blot / Phospho-Proteomics: Analyzing protein lysates from fresh-frozen tumor tissue can provide direct evidence of pathway activation (e.g., increased p-AKT, p-ERK, p-MET) and help confirm findings from genomic analyses.[12][16]
Section 4: Strategies to Overcome Resistance & Supporting Data
If a specific resistance mechanism is identified, a combination therapy approach is often the most effective strategy. Preclinical data from various xenograft studies support these combinations.
On-Target Resistance (EGFR C797S)
The therapeutic strategy for C797S depends on its allelic configuration with the T790M mutation.
-
C797S in trans to T790M: When the two mutations are on different alleles, the combination of a first-generation TKI (gefitinib, erlotinib) with osimertinib may restore EGFR inhibition.[3]
-
C797S in cis to T790M: When on the same allele, the tumor is resistant to all generations of EGFR TKIs.[3] In this scenario, novel fourth-generation TKIs or alternative strategies are required. Preclinical studies show that some newer inhibitors can block the growth of xenografts with these triple mutations.[17][18]
Off-Target Resistance (Bypass Pathways)
The general principle is to combine osimertinib with an inhibitor of the activated bypass pathway.
Caption: Key signaling pathways in osimertinib resistance.
Table 1: Preclinical Combination Strategies to Overcome Osimertinib Resistance
| Resistance Mechanism | Combination Strategy | Xenograft Model Findings | Citations |
| MET Amplification | Osimertinib + MET Inhibitor (e.g., crizotinib, savolitinib) | Combination induced tumor shrinkage in a MET-amplified, osimertinib-resistant PDX model. | [14][15] |
| PIK3CA/PIK3CG Mutation | Osimertinib + Aspirin | Combination significantly reduced tumor growth and weight in both CDX and PDX models with PI3K mutations. | [12] |
| AXL / FGFR Activation | Osimertinib + AXL Inhibitor (ONO-7475) + FGFR Inhibitor (BGJ398) | Triple therapy considerably suppressed tumor regrowth in xenograft models compared to dual therapy. | [8][13][19] |
| RAS/MAPK Pathway Activation | Osimertinib + MEK Inhibitor | Preclinical reports suggest this combination may prevent acquired resistance in some models. | [3] |
| HER2 Amplification | Osimertinib + Anti-HER2 Antibody (Trastuzumab) | Combination therapy has been shown to overcome resistance in cell-line and patient-derived xenograft models. | [8] |
Section 5: Key Experimental Protocols
Protocol 1: Establishment of an Acquired Osimertinib-Resistant Xenograft Model
-
Cell Line/PDX Selection: Start with an osimertinib-sensitive human NSCLC cell line (e.g., PC-9, HCC827) or a PDX model known to harbor an EGFR sensitizing mutation.
-
Tumor Implantation: Implant 1-5 million cells subcutaneously in the flank of immunocompromised mice (e.g., Nude, SCID, or NSG). For PDX models, implant a small tumor fragment (2-3 mm³).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Initial Treatment: Begin daily treatment with a therapeutic dose of osimertinib (e.g., 10-25 mg/kg, oral gavage).
-
Monitoring: Monitor tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Continue treatment until tumors show initial regression followed by eventual regrowth, indicating acquired resistance. This process can take several weeks to months.[20]
-
Model Establishment: Once tumors consistently regrow despite continuous osimertinib treatment, they are considered resistant. These tumors can be harvested for analysis or serially passaged into new mice to establish a stable, resistant xenograft line.
Protocol 2: Analysis of MET Amplification by FISH
-
Slide Preparation: Prepare 4-5 µm sections from the FFPE tumor blocks onto charged slides.
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes. Perform heat-induced epitope retrieval and protease digestion according to the probe manufacturer's protocol to expose the target DNA.
-
Probe Hybridization: Apply the MET/CEP7 dual-color DNA probe to the slide. The MET probe labels the MET gene locus, and the CEP7 probe labels the centromere of chromosome 7 as a control.
-
Denaturation and Hybridization: Co-denature the probe and target DNA on a hot plate, then hybridize overnight in a humidified chamber.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and view under a fluorescence microscope equipped with appropriate filters.
-
Scoring: Count the number of MET (e.g., red) and CEP7 (e.g., green) signals in at least 50-100 non-overlapping tumor cell nuclei. MET amplification is typically defined as a MET/CEP7 ratio of ≥2.0 or a mean MET gene copy number of ≥6.0 copies per cell.[4][14]
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor effect of osimertinib on EGFR exon 20 insertion-positive lung adenocarcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 12. The potential therapeutic regimen for overcoming resistance to osimertinib due to rare mutations in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functional Heterogeneity in MET Pathway Activation in PDX Models of Osimertinib-resistant EGFR-driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Triple combination therapy comprising osimertinib, an AXL inhibitor, and an FGFR inhibitor improves the efficacy of EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Osimertinib dimesylate degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Osimertinib (B560133) dimesylate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Osimertinib dimesylate stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments.[1][2][3] Some suppliers also indicate that it can be dissolved in water with the help of ultrasonication.[3][4] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2][5]
Q2: I'm seeing different solubility values for this compound in DMSO from various suppliers. Why is this, and which one should I trust?
A2: It is common to observe variations in reported solubility values between different suppliers. These discrepancies can arise from differences in the purity of the compound, the specific crystalline form (polymorphism), the method used to determine solubility, and the water content of the DMSO used. For instance, some sources report solubility in DMSO at 2.63 mg/mL[3][4], while others state 0.4 mg/mL[1] or 2 mg/mL[2].
We recommend starting with the concentration specified on the certificate of analysis provided by your supplier. If you need to prepare a higher concentration, it is advisable to perform a small-scale solubility test first. Always use newly opened, anhydrous DMSO and consider sonication or gentle warming to aid dissolution.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is essential to store it correctly. For long-term storage (up to 6 months or a year), aliquoting the stock solution into single-use vials and storing them at -80°C is recommended.[1][2][4] For short-term storage (up to 1 month), -20°C is acceptable.[2][4] Always protect the solution from moisture.[3][4] It is critical to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4][6]
Q4: What factors can cause the degradation of this compound in solution?
A4: this compound is susceptible to degradation under several conditions. The primary factors that can lead to its degradation are:
-
pH: The compound undergoes significant degradation in both acidic and alkaline conditions.[7][8][9]
-
Oxidation: Oxidative conditions can also lead to notable degradation.[7][8][9]
-
Light: Some studies have observed slight degradation under photolytic conditions.[7]
-
Biological Matrices: In plasma, Osimertinib can be unstable due to a Michael addition reaction with cysteine residues in proteins.[10][11]
Q5: How can I tell if my this compound stock solution has degraded?
A5: Visual inspection for precipitates or color changes can be an initial indicator, but these are not always apparent. The most reliable way to assess the integrity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound and its degradation products.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles. The concentration may be too high for the solvent at that temperature. | Thaw the solution at room temperature and gently vortex. If the precipitate does not redissolve, try gentle warming (e.g., 37°C water bath). If the issue persists, the solution may have degraded or the concentration is too high. Prepare a fresh stock solution at a slightly lower concentration and ensure proper storage at -80°C in single-use aliquots. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time or due to improper storage. Inconsistent pipetting of the viscous DMSO stock can also lead to variability. | Prepare a fresh stock solution from the solid compound. Ensure the stock solution is homogenous before use by vortexing. Use calibrated pipettes and pre-wet the tip with the DMSO solution before dispensing to ensure accurate volume transfer. |
| Loss of drug activity in cell-based assays. | The compound may be degrading in the cell culture medium. The pH of the medium or the presence of certain components could be contributing to instability. | Prepare fresh dilutions from a stable stock solution immediately before each experiment. Minimize the exposure of the compound to the experimental conditions before adding it to the cells. Consider performing a time-course experiment to assess the stability of Osimertinib in your specific cell culture medium. |
Quantitative Data on Osimertinib Degradation
The following table summarizes the percentage of degradation of Osimertinib mesylate observed under different stress conditions in a stability-indicating HPLC study.
| Stress Condition | % Degradation | Reference |
| Acidic | 0.62% | [8] |
| Alkaline | 1.76% | [8] |
| Oxidative | 7.37% | [8] |
| Thermal | 1.83% | [8] |
Another study found that Osimertinib in plasma was stable at room temperature (25°C) and at 4°C for 24 hours.[12][13]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required mass of this compound and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 691.82 g/mol .[1][3]
-
Dissolution: Carefully add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][4]
-
Aliquoting: Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2][4]
Visualizations
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Osimertinib Dimesylate Resistance Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to osimertinib (B560133). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and guide your experimental strategy.
Frequently Asked Questions (FAQs)
General
Q1: We are observing osimertinib resistance, but our sequencing results show no EGFR C797S mutation. What are other possible mechanisms?
A1: The absence of the EGFR C797S mutation is a common scenario, as resistance to osimertinib is highly heterogeneous. Resistance mechanisms are broadly classified into EGFR-dependent (on-target) and EGFR-independent (off-target) alterations.[1][2]
-
EGFR-Dependent Resistance: Besides the C797S mutation, other less frequent EGFR mutations in the kinase domain, such as L792H, L718Q, and G796D, can also confer resistance by interfering with osimertinib binding.[3]
-
EGFR-Independent Resistance: This is a major category of acquired resistance and involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.[4][5] Common bypass pathways include:
-
MET Amplification: This is one of the most frequent mechanisms of resistance.[6]
-
HER2 (ERBB2) Amplification: Increased HER2 signaling can bypass the need for EGFR activity.[7]
-
Activation of the RAS-MAPK Pathway: Mutations in genes like KRAS, NRAS, and BRAF can lead to constitutive activation of downstream signaling.[5][6]
-
Activation of the PI3K/AKT/mTOR Pathway: Alterations such as PIK3CA mutations or loss of PTEN can also drive resistance.[5]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, or FGFR can create novel oncogenic drivers.[8]
-
Histologic Transformation: The tumor may change its histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[6]
-
Q2: How do resistance mechanisms differ between first-line and second-line osimertinib treatment?
A2: The landscape of resistance mechanisms can differ depending on the treatment setting. In patients who receive osimertinib as a second-line therapy (after progression on a first- or second-generation EGFR TKI), the EGFR T790M mutation is typically present at the start of osimertinib treatment. In this context, the emergence of the C797S mutation is a more common resistance mechanism.[7] Conversely, in the first-line setting, where T790M is absent, EGFR-independent mechanisms, such as MET amplification, are more frequently observed.[9] Loss of T790M is also a common finding upon progression in the second-line setting.[6]
On-Target Resistance: EGFR Mutations
Q3: Our osimertinib-resistant model shows a C797S mutation. What is the significance of its cis or trans configuration with T790M?
A3: This is a critical distinction, particularly in models of second-line resistance.
-
Cis Configuration: If C797S and T790M are on the same allele (in cis), the cells will be resistant to all generations of EGFR TKIs, including osimertinib and first/second-generation inhibitors.[6]
-
Trans Configuration: If C797S and T790M are on different alleles (in trans), the combination of a first-generation TKI (like gefitinib (B1684475) or erlotinib) with osimertinib may be effective. The first-generation TKI can inhibit the cells with the C797S mutation, while osimertinib can target the cells with the T790M mutation.[6]
Q4: We are having difficulty detecting the C797S mutation in circulating tumor DNA (ctDNA) from our animal models, even though we suspect its presence. What could be the issue?
A4: Several factors could contribute to this:
-
Low ctDNA fraction: The amount of ctDNA shed from the tumor may be below the detection limit of your assay.
-
Assay sensitivity: The assay you are using may not be sensitive enough. Droplet digital PCR (ddPCR) is a highly sensitive method for detecting low-frequency mutations in liquid biopsies.[5]
-
Suboptimal cfDNA extraction: Ensure you are using a validated kit for cell-free DNA extraction to maximize yield and quality.
Off-Target Resistance: Bypass Pathways
Q5: We have identified MET amplification in our resistant cell line. How can we confirm this and what are the therapeutic implications?
A5: MET amplification can be confirmed using several techniques:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification in tumor tissue and cell lines.[9]
-
Next-Generation Sequencing (NGS): Can provide copy number information.
-
Quantitative PCR (qPCR): Can be used to assess relative gene copy number.
-
Western Blot: Can show increased MET protein expression, which often correlates with amplification.
Therapeutically, the combination of osimertinib with a MET inhibitor (e.g., savolitinib, capmatinib) has shown promise in overcoming MET-driven resistance.[6]
Q6: Our resistant cells show increased phosphorylation of ERK and AKT, but we don't see any mutations in KRAS, BRAF, or PIK3CA. What could be activating these pathways?
A6: Activation of the MAPK (ERK) and PI3K/AKT pathways can occur through various mechanisms upstream of KRAS, BRAF, and PIK3CA:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or overexpression of other RTKs like HER2, HER3, AXL, or FGFR can lead to the activation of these downstream pathways.[10]
-
Loss of Negative Regulators: Downregulation of tumor suppressors that negatively regulate these pathways (e.g., PTEN for the PI3K/AKT pathway) can lead to their constitutive activation.
-
Oncogenic Fusions: As mentioned in A1, fusions involving kinases can activate these signaling cascades.
Troubleshooting Guides
Inconsistent IC50 Values for Osimertinib
| Potential Cause | Suggested Solution |
| Cell line contamination or genetic drift | Perform cell line authentication (e.g., STR profiling). Use low-passage cells. |
| Variability in cell seeding density | Ensure consistent cell seeding and allow for overnight adherence before drug addition. |
| Inconsistent drug concentration or degradation | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Issues with viability assay | Optimize assay parameters (e.g., incubation time, reagent concentration) and ensure they are within the linear range. |
Difficulty Generating Osimertinib-Resistant Cell Lines
| Potential Cause | Suggested Solution |
| Initial drug concentration is too high | Start with a low concentration of osimertinib (e.g., IC10-IC20) to allow for gradual selection. |
| Drug concentration is not increased appropriately | Gradually increase the drug concentration in a stepwise manner as cells recover and resume proliferation. |
| Heterogeneous population | After establishing a resistant pool, consider single-cell cloning to isolate clones with distinct resistance mechanisms. |
| Insufficient time for resistance to develop | Be patient; developing stable resistance can take several months. |
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency in 1st-Line Setting | Frequency in 2nd-Line Setting | Reference |
| EGFR C797S | ~7% | ~15-26% | [6][7][9] |
| MET Amplification | ~15% | ~19% | [6][9] |
| HER2 Amplification | ~2% | ~5% | [7] |
| PIK3CA Mutations | ~7% | ~5% | [6] |
| KRAS Mutations | ~3% | ~3% | [6] |
| BRAF V600E | ~3% | ~3% | [5] |
| Small Cell Transformation | ~4% | ~14% | [6] |
Note: Frequencies are approximate and can vary across different studies.
Experimental Protocols
Protocol: Generation of Osimertinib-Resistant Cell Lines
-
Cell Seeding: Seed parental cells (e.g., PC-9, HCC827) in a culture dish and allow them to adhere for 24 hours.
-
Initial Drug Exposure: Treat cells with a low concentration of osimertinib, typically around the IC10-IC20.
-
Monitoring and Dose Escalation: Monitor the cells for growth recovery. Once the cells are actively proliferating, increase the osimertinib concentration. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Maintenance: Once a resistant population is established that can proliferate in a high concentration of osimertinib, maintain the cells in a medium containing that concentration of the drug.
-
Characterization: Characterize the resistant cell line to identify the mechanism of resistance (e.g., sequencing for EGFR mutations, FISH for MET amplification, Western blot for pathway activation).
Protocol: Droplet Digital PCR (ddPCR) for EGFR C797S Detection in cfDNA
-
cfDNA Extraction: Isolate cfDNA from plasma using a validated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
DNA Quantification: Quantify the extracted cfDNA using a sensitive method (e.g., Qubit).
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR Supermix, the specific EGFR C797S multiplex assay, and the cfDNA template.
-
Droplet Generation: Generate droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading: Read the droplets on a droplet reader to quantify the number of positive and negative droplets for the mutant and wild-type alleles.
-
Data Analysis: Analyze the data to determine the fractional abundance of the C797S mutation.
Protocol: Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Slide Preparation: Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell line blocks or tumor tissue.
-
Pre-treatment: Deparaffinize and rehydrate the slides, followed by enzymatic digestion to allow for probe penetration.
-
Probe Hybridization: Apply the MET and CEP7 (chromosome 7 centromere) probes to the slides and hybridize.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Analysis: Visualize the slides using a fluorescence microscope and enumerate the MET and CEP7 signals in individual tumor cell nuclei. MET amplification is determined by the MET/CEP7 ratio or the average MET gene copy number per cell.
Protocol: Western Blot for Phospho-EGFR and Phospho-MET
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-MET, total MET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Overview of Osimertinib Resistance Mechanisms.
Caption: Troubleshooting workflow for unexpected osimertinib resistance.
References
- 1. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of EGFR mutations in NSCLC with highly sensitive droplet digital PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5816323.fs1.hubspotusercontent-na2.net [5816323.fs1.hubspotusercontent-na2.net]
- 9. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Osimertinib Dimesylate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of Osimertinib dimesylate.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical and clinical settings?
A1: The absolute oral bioavailability of Osimertinib has been determined to be approximately 70% in healthy human adults[1][2]. In animal models, the bioavailability can be more variable and is often a focus of formulation development to ensure adequate and consistent exposure for efficacy studies. For instance, some studies report challenges with low absorption and high inter-animal variability due to the drug's poor solubility[3][4].
Q2: My in vivo efficacy results with this compound are inconsistent and lower than expected. Could this be related to poor bioavailability?
A2: Yes, suboptimal and variable efficacy in animal studies is frequently linked to poor oral bioavailability. Osimertinib is characterized by low aqueous solubility, which can be the rate-limiting step in its absorption from the gastrointestinal tract. Inconsistent absorption leads to variable plasma concentrations, which in turn can result in unreliable and difficult-to-interpret efficacy data. Ensuring consistent and sufficient oral bioavailability is critical for obtaining reproducible in vivo results.
Q3: I am observing significant variability in plasma drug concentrations between individual animals in my study. What are the likely causes?
A3: High inter-animal variability in plasma exposure is a common challenge with orally administered, poorly soluble compounds like this compound. Several factors can contribute to this issue:
-
Incomplete Drug Solubilization: If the drug does not fully dissolve in the gastrointestinal fluids, its absorption will be erratic.
-
pH-Dependent Solubility: The solubility of Osimertinib can be influenced by the pH of the gastrointestinal tract. Variations in gastric and intestinal pH among animals can lead to significant differences in drug dissolution and subsequent absorption[5].
-
Food Effects: The presence or absence of food can alter gastric pH, gastrointestinal transit time, and the secretion of bile salts, all of which can impact the absorption of poorly soluble drugs. Standardizing the fasting and feeding protocols for your study animals is crucial.
-
Formulation Instability: The physical stability of the dosing formulation is critical. If the drug precipitates out of the vehicle before or after administration, its absorption will be compromised.
Q4: What are some advanced formulation strategies to enhance the oral bioavailability of this compound in animal studies?
A4: To overcome the challenges of poor solubility and improve oral bioavailability, several advanced formulation strategies can be employed. These include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating Osimertinib into nanoparticles, such as those made from biodegradable polymers like polycaprolactone (B3415563) (PCL) or chitosan (B1678972), can improve its dissolution rate and absorption[3][6]. These systems can also be designed for targeted delivery.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) utilize a mixture of oils, surfactants, and co-surfactants to maintain the drug in a solubilized state, facilitating the formation of fine nanoemulsions in the gut, which can enhance absorption[7][8].
-
Amorphous Solid Dispersions (ASDs): By dispersing Osimertinib in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly increased compared to the crystalline form[9][10][11].
Troubleshooting Guides
Guide 1: Low Oral Bioavailability and High Variability
This guide provides a systematic approach to troubleshoot and address issues of low and variable oral bioavailability of this compound in your animal studies.
Problem: Consistently low plasma concentrations (Cmax and AUC) and high standard deviations in pharmacokinetic parameters across the study group.
Workflow for Troubleshooting and Optimization:
Caption: Troubleshooting workflow for low bioavailability.
Guide 2: Investigating Formulation-Related Issues
This guide focuses on identifying and resolving problems specifically related to the formulation of this compound for oral administration in animal studies.
Problem: The prepared formulation appears cloudy, shows precipitation over time, or is difficult to administer due to viscosity.
Workflow for Formulation Optimization:
Caption: Workflow for optimizing the dosing formulation.
Data Presentation
Table 1: Characteristics of Osimertinib-Loaded Nanoparticle Formulations
| Formulation Code | Polymer | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index | Drug Entrapment (%) | Drug Loading (%) | Reference |
| OMB-PCL-f3 | Polycaprolactone | 101.3 ± 8.2 | -36.4 ± 3.2 | 0.227 ± 0.037 | 91.25 ± 5.84 | 29.64 ± 2.38 | [3] |
| OMB-PCL-f9 | Polycaprolactone | 119.7 ± 10.4 | -31.7 ± 3.9 | 0.261 ± 0.025 | 95.25 ± 5.88 | 33.59 ± 2.36 | [3] |
| OMB-CHS-f3 | Chitosan | 108.5 ± 9.6 | -34.2 ± 3.5 | 0.245 ± 0.029 | 93.75 ± 6.21 | 31.48 ± 2.54 | [3] |
Table 2: In Vitro Cytotoxicity of Osimertinib Formulations in H-1975 NSCLC Cells
| Formulation | IC50 (nM) | Reference |
| Free Osimertinib | 8.08 | [1] |
| Liposomal Osimertinib (egg-PC) | 4.57 - 6.21 | [1] |
| Osimertinib-loaded Nanoparticles (OMB-CHS-f3) | Showed 2.6-fold superior activity compared to plain OMB | [3] |
Experimental Protocols
Protocol 1: Preparation of Osimertinib-Loaded Polymeric Nanoparticles
This protocol describes a method for preparing Osimertinib-loaded polycaprolactone (PCL) or chitosan (CHS) nanoparticles, adapted from Kumar & Choppala (2022)[3].
Materials:
-
This compound
-
Polycaprolactone (PCL) or Chitosan (CHS)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Osimertinib and PCL (or CHS) in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and later use.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of Osimertinib formulations to mice.
Materials:
-
Osimertinib formulation
-
Appropriate gavage needles (20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Accurately weigh each mouse to determine the correct dosing volume based on the desired dose and formulation concentration (typically 5-10 mL/kg).
-
Formulation Preparation: Ensure the formulation is homogeneous and at the correct temperature before administration. If it is a suspension, vortex thoroughly.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Dosing Monitoring: Monitor the animals for any signs of distress after dosing.
Signaling Pathways
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both sensitizing EGFR mutations and the T790M resistance mutation. Its mechanism of action involves the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Optimization of Osimertinib-loaded Biodegradable Polymeric Nanoparticles Enhance In-vitro Cytotoxicity in Mutant EGFR NSCLC Cell Models and In-vivo Tumor Reduction in H1975 Xenograft Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] SOLUBILITY EVALUATIONS OF OSIMERTINIB MESYLATE IN PHYSIOLOGICAL BUFFERS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs [mdpi.com]
Addressing variability in Osimertinib dimesylate IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Osimertinib (B560133) dimesylate IC50 values encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Osimertinib dimesylate and what is its mechanism of action?
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[1][3][4] This blockage of ATP binding prevents EGFR autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][3][4][5] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to a more favorable safety profile.[1][3]
Q2: We are observing significant variability in our Osimertinib IC50 values. What are the common contributing factors?
Variability in IC50 values for Osimertinib is a known issue and can stem from several experimental factors. These can be broadly categorized as:
-
Assay Type: IC50 values can differ significantly between biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring effects on cell viability or proliferation).[6]
-
Cell Line Choice: The genetic background of the cell line, including the specific EGFR mutation(s) it harbors, expression levels of EGFR, and the presence of any resistance mechanisms, will heavily influence the IC50 value.[7][8]
-
Experimental Conditions:
-
ATP Concentration (in biochemical assays): As Osimertinib is an ATP-competitive inhibitor, the concentration of ATP in the kinase assay is a critical factor. Higher ATP concentrations will lead to a higher apparent IC50 value.[9][10]
-
Serum Concentration (in cell-based assays): Components in serum can bind to the compound or affect cell growth rates, thereby influencing the observed IC50. It is crucial to maintain consistent serum concentrations throughout an experiment and across comparative experiments.
-
Incubation Time: The duration of cell exposure to Osimertinib will impact the IC50 value. A 72-hour incubation is common for cell viability assays.[1][11]
-
-
Compound Handling and Stability: this compound has known stability issues. It can degrade in acidic, alkaline, and oxidative conditions.[12][13] Improper storage or handling of stock solutions can lead to inaccurate concentrations and variable results.[14][15] Studies have also shown that Osimertinib can be unstable in plasma at ambient temperatures.[16]
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can introduce variability. Consistent use of a standardized data analysis method is recommended.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values in a biochemical (cell-free) kinase assay.
| Potential Cause | Troubleshooting Step |
| High ATP Concentration | Osimertinib is an ATP-competitive inhibitor. High concentrations of ATP will compete with the inhibitor, leading to a higher apparent IC50 value.[9] Standardize the ATP concentration in your assays, ideally at or near the Km value for ATP for the specific EGFR mutant. |
| Inactive Enzyme or Substrate | The purity and activity of the recombinant EGFR enzyme and the substrate peptide can significantly impact the assay results. Verify the activity of your enzyme and substrate. |
| Incorrect Data Normalization | Improperly defined positive and negative controls (0% and 100% inhibition) will skew the IC50 calculation. Use a no-inhibitor control (e.g., DMSO) for 0% inhibition and a no-enzyme or a known potent broad-spectrum kinase inhibitor control for 100% inhibition.[9] |
| Compound Instability | Osimertinib may be unstable under certain buffer conditions. Ensure the pH of your assay buffer is within a stable range for the compound. Prepare fresh dilutions of the compound for each experiment.[12] |
Issue 2: Higher than expected IC50 values in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to Osimertinib, such as the C797S mutation, which prevents the covalent binding of the drug.[2] Confirm the EGFR mutation status of your cell line. |
| High Cell Seeding Density | A high density of cells can lead to a higher apparent IC50 value. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[17][18] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to Osimertinib, reducing its effective concentration. Standardize the percentage of FBS used in your experiments. Consider reducing the serum concentration or using serum-free media during the drug incubation period.[19] |
| Drug Efflux Pumps | The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove Osimertinib from the cell, reducing its intracellular concentration. |
| Compound Adsorption to Plastics | Osimertinib may adsorb to the surface of plasticware, reducing the effective concentration in the media. Using low-adsorption plates may mitigate this issue. |
Issue 3: Poor reproducibility of IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | The characteristics of cell lines can change over time with increasing passage numbers. Use cells within a consistent and defined passage number range for all experiments. |
| Variability in Compound Stock Solutions | This compound stock solutions in DMSO should be stored properly (aliquoted and frozen) to avoid degradation from repeated freeze-thaw cycles.[15] Prepare fresh working dilutions from a new aliquot for each experiment. |
| Pipetting Inaccuracies | Errors in pipetting, especially when preparing serial dilutions, can lead to significant variability. Ensure pipettes are calibrated and use appropriate pipetting techniques.[20] |
| Inconsistent Incubation Times | Ensure that the incubation time for drug treatment is consistent across all plates and all experiments. |
Data Presentation
Table 1: Comparative IC50 Values of Osimertinib Against Various EGFR Genotypes
| EGFR Genotype | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay (Cell Line) | Reference(s) |
| Wild-Type (WT) | 480 - 1865 | ~490 (LoVo) | [4][21] |
| L858R | 12 | 28 (PC-9) | [7][14][15] |
| Exon 19 Deletion | - | 23 (PC-9) | [7] |
| L858R + T790M | 1 | 4.6 (H1975) | [7][14][15] |
| Exon 19 Del + T790M | <15 | 166 (PC-9ER) | [4][7] |
| L858R + T790M + C797S | - | 5.15 µM (BaF3) | [22] |
Note: IC50 values can vary significantly between different studies and experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[23]
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for determining the IC50 value of Osimertinib against a specific EGFR mutant in a cell-free system.
Materials:
-
Recombinant EGFR enzyme (mutant of interest)
-
Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of Osimertinib in DMSO. Then, dilute further in kinase buffer.
-
Add 1 µL of the diluted Osimertinib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the appropriate EGFR enzyme dilution to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of an ATP/substrate cocktail to each well. The final ATP concentration should be at or near the Km for the specific EGFR mutant.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each Osimertinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Cell-Based Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of Osimertinib on the proliferation and viability of cancer cell lines.
Materials:
-
NSCLC cell lines with known EGFR mutation status (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in media)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
Sterile PBS
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serially diluted concentrations of Osimertinib or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm).[17]
-
-
For CellTiter-Glo® assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.[1]
-
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the log concentration of Osimertinib and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: General workflow for in vitro characterization of Osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. crossfire-oncology.com [crossfire-oncology.com]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. abmole.com [abmole.com]
- 16. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
Best practices for long-term storage of Osimertinib dimesylate
Technical Support Center: Osimertinib (B560133) Dimesylate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Osimertinib dimesylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers also recommend keeping it away from direct sunlight and sources of ignition.[1][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in a tightly sealed container, away from moisture. For long-term storage, it is recommended to store aliquots at -80°C for up to two years or at -20°C for up to one year.[1][2]
Q3: Can I store this compound at room temperature?
A3: Short-term shipping at room temperature for less than two weeks is generally acceptable for the solid compound.[1][3] However, for long-term storage, the recommended temperature is 4°C to ensure stability.[1][2] The commercial tablet formulation, TAGRISSO®, is recommended to be stored below 30°C and protected from light.[4]
Q4: What are the main factors that can cause degradation of this compound?
A4: this compound is known to be labile and can undergo significant degradation under acidic, alkaline, and oxidative conditions.[5][6][7][8] It is relatively stable under thermal, photolytic, and neutral conditions.[6][7] It is also incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
Q5: I am dissolving this compound in DMSO for my experiments. Are there any special considerations?
A5: Yes, it is crucial to use fresh, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product.[2][9]
Q6: What should I do if I suspect my this compound has degraded?
A6: If you suspect degradation, it is recommended to use a fresh vial of the compound. Signs of degradation could include changes in physical appearance (color, crystallinity) or unexpected experimental results. For confirmation, analytical techniques like RP-HPLC can be used to assess the purity of the compound.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced potency or inconsistent results in experiments. | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Use a fresh, properly stored aliquot. |
| Difficulty dissolving the compound. | Use of old or wet DMSO. | Use a fresh, anhydrous stock of DMSO. Gentle warming to 60°C and sonication can aid dissolution.[2] |
| Precipitate formation in stock solution after freeze-thaw cycles. | Repeated freeze-thaw cycles can affect stability and solubility. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review the handling and storage protocol. Ensure the compound has not been exposed to acidic, basic, or oxidative conditions.[5][6][7][8] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), based on methodologies cited in the literature.[6][7]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at a controlled temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid powder or solution at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified time.
3. Sample Analysis by RP-HPLC:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]
-
Column: A C18 column is typically used for separation.[5][6][7]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 268 nm.[6][7]
-
Analysis: Compare the chromatogram of the stressed samples to that of a non-stressed control sample. The appearance of new peaks or a decrease in the area of the main Osimertinib peak indicates degradation.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. selleckchem.com [selleckchem.com]
Preventing contamination in Osimertinib dimesylate cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and manage contamination in your cell culture experiments involving Osimertinib dimesylate.
Section 1: General Aseptic Technique & Best Practices
This section covers foundational principles for maintaining a sterile laboratory environment, which is the first line of defense against contamination.
FAQ 1: What are the most common sources of contamination in cell culture?
Contamination in cell culture can be broadly categorized into two types: biological and chemical.[1][2]
-
Biological Contaminants: These are the most frequent issues and include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[1][3] They can be introduced from various sources such as laboratory personnel (skin, hair, breath), non-sterile equipment and reagents, airborne particles, and cross-contamination from other cell lines.[4]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cells.[1][5] Sources include impurities in media, sera, or water; endotoxins from past bacterial contamination; plasticizers from labware; and residues from detergents or disinfectants.[1][6]
FAQ 2: What is "aseptic technique" and why is it critical?
Aseptic technique is a set of routine procedures designed to create a barrier between microorganisms in the environment and your sterile cell culture.[7][8] Its goal is to prevent contamination, not to treat it.[9] Strict adherence to aseptic technique is the single most important factor in preventing contamination.[10] Key elements include using a sterile work area (like a biological safety cabinet), good personal hygiene, sterile reagents and media, and sterile handling procedures.[8]
FAQ 3: How should I set up and use my biological safety cabinet (BSC) to prevent contamination?
Proper use of a BSC (also known as a cell culture hood) is fundamental.
-
Preparation: Before starting, ensure the cabinet is certified. Turn on the blower for at least 10-15 minutes. Disinfect all interior surfaces with 70% ethanol (B145695) or another suitable disinfectant.[7]
-
Workflow: Organize your workspace to minimize movement. Place essential items inside before you begin to avoid passing items in and out.[9] Work at least 6 inches inside the cabinet.
-
Airflow: Do not block the front or rear air grilles, as this disrupts the protective airflow curtain.[11] Minimize rapid movements and talking, coughing, or sneezing, which can disrupt the sterile field.
-
Post-Procedure: After finishing, disinfect all items before removing them and wipe down the cabinet surfaces again. You may use UV light between uses, but be aware of its limitations (it only sterilizes exposed surfaces).[7]
Workflow for Aseptic Technique in a BSC
Caption: A standard workflow for maintaining sterility within a biological safety cabinet.
Section 2: Handling this compound
Small molecule inhibitors like Osimertinib require specific handling to prevent both microbial contamination of the culture and chemical degradation or contamination of the compound itself.
FAQ 4: How should I prepare a sterile stock solution of this compound?
Since this compound is typically supplied as a powder, you must dissolve and sterilize it before adding it to your cell culture medium. High-temperature sterilization methods like autoclaving are not suitable as they can degrade the compound.[12]
The recommended method is sterile filtration.
Protocol: Preparation of Sterile this compound Stock Solution
-
Calculate: Determine the required mass of this compound powder to achieve a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, typically Dimethyl Sulfoxide (DMSO).[13][14]
-
Dissolve: Under aseptic conditions in a BSC, add the sterile DMSO directly to the vial of Osimertinib powder.[12] Vortex or sonicate gently if needed to ensure the compound is fully dissolved.[13]
-
Sterilize: Draw the dissolved solution into a sterile syringe. Attach a 0.1 µm or 0.22 µm sterile syringe filter to the tip.[12] The 0.1 µm filter is more effective at removing potential mycoplasma contamination.
-
Aliquot: Filter the solution into sterile, cryo-safe, and clearly labeled microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the inhibitor and reduces the risk of contaminating the entire stock.[12][15]
-
Store: Store the aliquots at the recommended temperature, typically -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage, sealed to protect from moisture.[15][16]
FAQ 5: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and efficacy of the compound.
| Form | Storage Condition | Duration | Reference(s) |
| Powder | -20°C, sealed from moisture | Up to 3 years | [13] |
| In Solvent (e.g., DMSO) | -20°C, sealed | Up to 1 month | [15] |
| In Solvent (e.g., DMSO) | -80°C, sealed | 6 months to 1 year | [13][15] |
Note: Always refer to the manufacturer's specific instructions. Avoid repeated freeze-thaw cycles.[15]
Section 3: Troubleshooting Contamination Events
Even with careful technique, contamination can occur. Rapid identification and response are key to mitigating the impact.
FAQ 6: My cell culture medium turned cloudy and yellow overnight. What happened?
This is a classic sign of bacterial contamination .[2][10]
-
Appearance: The medium becomes uniformly turbid. The pH often drops rapidly due to bacterial metabolism, causing the phenol (B47542) red indicator in the medium to turn yellow (acidic).[2][10] Under a microscope, you will see tiny, moving black dots or rods between your cells.[4]
-
Action: For heavy contamination, the best practice is to discard the culture immediately.[17] Add bleach or another disinfectant to the flask/plate before disposal to prevent spreading the contamination.[11] Thoroughly disinfect the BSC, incubator, and any equipment that may have come into contact with the contaminated culture.[17]
FAQ 7: I see fuzzy, floating masses in my culture, and the medium has turned pink. What is this?
This indicates a fungal (mold) or yeast contamination .
-
Appearance:
-
pH Change: Fungal or yeast contamination can lead to an increase in pH, causing the medium to turn pink/purple (alkaline).[2]
-
Action: Similar to bacterial contamination, the recommended course of action is to discard the affected cultures and decontaminate all related equipment and work areas.[17] Fungal spores are airborne and can spread easily, so prompt action is critical.[4]
FAQ 8: My cells are growing poorly and look unhealthy, but the medium is clear. What could be the cause?
This is a potential sign of mycoplasma contamination . Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect and resistant to common antibiotics like penicillin.[5][10]
-
Appearance: They are not visible with a standard light microscope and do not cause turbidity or a pH change in the medium.[18] Signs are often subtle, such as reduced cell proliferation, changes in morphology, or altered experimental results.[10]
-
Detection: Because they are not visible, specific detection methods are required. The most common are PCR-based kits, DNA staining (e.g., DAPI or Hoechst), or specialized microbiological culture.[5][18]
-
Action:
-
Isolate: Immediately quarantine the suspected culture and any other cultures handled at the same time.[3]
-
Test: Perform a mycoplasma detection test on the quarantined cultures.
-
Eliminate: If positive, the safest option is to discard the contaminated cell line and thaw a new, clean vial. While elimination agents are available, they are not always 100% effective and can be toxic to cells.[19]
-
Troubleshooting Flowchart for Contamination Identification
Caption: A decision tree to help identify common types of biological contamination.
FAQ 9: Can contamination affect my experimental results with Osimertinib?
Absolutely. Contamination can render your results unreliable in several ways:
-
Altered Cell Metabolism: Contaminants compete for nutrients, release metabolic byproducts, and can alter the pH of the culture medium, all of which stress the cells and change their physiological state.[10]
-
Direct Interaction: Some microorganisms may be able to metabolize or sequester the drug, reducing its effective concentration in the medium.
Therefore, ensuring your cultures are free from contamination is paramount for obtaining accurate and reproducible data.[1]
Section 4: Advanced Protocols and Methodologies
Protocol: Routine Mycoplasma Screening by PCR
Regular screening is the best defense against widespread mycoplasma contamination.[3][18]
-
Sample Collection: Collect 1 mL of supernatant from a cell culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.
-
DNA Extraction: Use a commercial PCR sample preparation kit designed for mycoplasma testing. This typically involves centrifuging the supernatant to pellet any mycoplasma, lysing the pellet, and preparing the DNA for amplification.
-
PCR Amplification: Use a validated mycoplasma-specific PCR kit. These kits contain primers that target highly conserved regions of the mycoplasma genome (e.g., 16S rRNA gene). Include positive and negative controls provided with the kit.
-
Detection: Analyze the PCR products using gel electrophoresis. The presence of a band of the correct size in your sample lane (and the positive control) indicates mycoplasma contamination. Some modern kits use real-time PCR for faster, quantitative results.
-
Frequency: It is recommended to test all cell cultures every 1-2 months, and to always test new or incoming cell lines before introducing them into the main lab.[3][17]
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. gmpplastic.com [gmpplastic.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | EGFR | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 19. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot Conditions for p-EGFR Detection with Osimertinib
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) by Western blot, particularly in the context of treatment with the EGFR inhibitor, Osimertinib.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the detection of p-EGFR following Osimertinib treatment.
Q1: Why am I seeing a weak or no p-EGFR signal after Osimertinib treatment?
A1: This is an expected outcome, as Osimertinib is a potent inhibitor of EGFR phosphorylation.[1][2][3] A reduced or absent p-EGFR signal indicates the effectiveness of the drug. However, if you suspect experimental error, consider the following:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein. For low-abundance targets, you may need to load more protein than usual.[4][5]
-
Suboptimal Antibody Dilution: The primary antibody concentration may need optimization. Perform a titration to find the optimal dilution.[6]
-
Inefficient Protein Transfer: EGFR is a large protein (approximately 170 kDa), which can be challenging to transfer efficiently. Consider optimizing your transfer conditions (e.g., using a lower percentage of methanol (B129727) in the transfer buffer, adding 0.1% SDS to the transfer buffer, or using a wet transfer system overnight at a lower voltage).[4]
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate p-EGFR, leading to a weaker signal. It is crucial to use a lysis buffer supplemented with fresh phosphatase inhibitors.[7][8]
Q2: My p-EGFR signal is inconsistent across different experiments.
A2: Inconsistency can arise from several factors:
-
Cell Seeding Density and Confluency: Ensure consistent cell numbers and confluency at the time of treatment, as this can affect signaling pathway activation.[6]
-
Inhibitor Potency and Handling: Ensure the Osimertinib stock solution is properly stored and that the final concentration in the media is accurate. Poor solubility can also lead to inconsistent effects.[6]
-
Variable Incubation Times: The timing of drug treatment and subsequent cell lysis should be kept consistent across all experiments.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing lysates can lead to protein degradation and loss of phosphorylation. It is best to aliquot lysates after the initial preparation.[7][9]
Q3: I am observing high background on my Western blot, obscuring the p-EGFR band.
A3: High background can be caused by several issues:
-
Inadequate Blocking: Ensure the membrane is blocked for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause non-specific binding.[8][10]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to high background. Try using a more dilute antibody solution.[5]
-
Insufficient Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound antibodies.[5]
-
Membrane Quality: Ensure you are using a high-quality PVDF or nitrocellulose membrane suitable for your detection method.[10]
Q4: How can I be sure that the changes in p-EGFR levels are due to Osimertinib and not variations in protein loading?
A4: To account for loading variations, you must normalize your p-EGFR signal to a loading control.[11][12] It is also good practice to probe for total EGFR to confirm that the changes are in the phosphorylation status and not the overall EGFR protein level.[10]
-
Loading Controls: Use a housekeeping protein that is ubiquitously and constitutively expressed in your cell line and is not affected by Osimertinib treatment. Common loading controls include GAPDH, β-actin, and α-tubulin.[11][13]
-
Total EGFR: After detecting p-EGFR, you can strip the membrane and re-probe with an antibody against total EGFR.[10] The ratio of p-EGFR to total EGFR provides a more accurate measure of phosphorylation changes.
Experimental Protocols and Data Presentation
Detailed Methodologies
1. Cell Culture and Osimertinib Treatment
-
Cell Seeding: Plate a cell line with known EGFR expression (e.g., A431, HCC827) and grow to 70-80% confluency.[10][14]
-
Serum Starvation (Optional but Recommended): To reduce basal levels of EGFR phosphorylation, serum-starve the cells for 16-24 hours prior to treatment.[14]
-
Osimertinib Treatment: Treat the cells with the desired concentration of Osimertinib (or vehicle control, e.g., DMSO) for the specified duration. For example, a concentration of 25 nM has been shown to inhibit p-EGFR in HCC4006 cells.[15]
-
EGF Stimulation (Optional): In some experimental setups, after the inhibitor treatment, cells are stimulated with EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation. This can help to more clearly visualize the inhibitory effect of Osimertinib.[14][16]
2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer.[14] Crucially, supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use.[7][8][10]
-
Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS. Add the supplemented, ice-cold lysis buffer to each plate.[14][17]
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[10][18]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][14]
-
Supernatant Collection and Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.[14][17]
3. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. The gel percentage should be appropriate for the size of EGFR (around 170 kDa).[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Given the large size of EGFR, consider using a wet transfer system overnight at 4°C or a high-efficiency semi-dry transfer system.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., phospho-EGFR Tyr1068) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
4. Stripping and Re-probing
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies using a stripping buffer.[10]
-
After stripping, wash the membrane thoroughly, re-block, and then probe for total EGFR and a loading control like β-actin.[10][12]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load per Lane | 20 - 40 µg | May need to be optimized based on EGFR expression levels in the chosen cell line.[14] |
| Primary Antibody (p-EGFR) | 1:1000 - 1:2000 | Dilution is antibody-dependent and should be optimized.[14] |
| Primary Antibody (Total EGFR) | 1:1000 - 1:20000 | Can vary significantly between suppliers.[14] |
| Primary Antibody (Loading Control) | 1:1000 - 1:40000 | Highly dependent on the specific antibody and its target's abundance.[14] |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Dilution depends on the primary antibody and detection system.[14] |
| Phosphatase Inhibitors | Sodium Fluoride (10mM), Sodium Orthovanadate (1mM) | Add fresh to the lysis buffer just before use.[7] |
Visualizations
References
- 1. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Recommended controls for western blot | Abcam [abcam.com]
- 13. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mesoscale.com [mesoscale.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Troubleshooting inconsistent findings in Osimertinib dimesylate combination studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Osimertinib (B560133) dimesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent findings in combination studies.
Frequently Asked Questions (FAQs)
This section addresses common challenges and sources of variability encountered during experiments with Osimertinib combinations.
Q1: Why are we observing variable efficacy with Osimertinib and anti-VEGF agent (e.g., Bevacizumab) combinations in our studies?
A1: Inconsistent outcomes in studies combining Osimertinib with anti-VEGF agents like Bevacizumab are common and reflect clinical findings. While some studies show the combination does not significantly improve progression-free survival (PFS) or overall survival (OS) compared to Osimertinib alone, others suggest benefits in specific patient subgroups.[1][2]
Potential Sources of Inconsistency:
-
Patient/Model Subgroups: The benefit of the combination may be restricted to specific populations. For instance, one study noted a significantly prolonged PFS in the subset of smokers.[1] Another retrospective study found that for patients with brain metastases, the combination showed promising efficacy, with a median PFS of 17.0 months and an intracranial median PFS of 22.0 months.[3] Your experimental models should reflect this potential heterogeneity.
-
Timing of Treatment: The efficacy of the combination may differ based on whether it is used as a first-line treatment or after resistance to Osimertinib has developed.[4]
-
Underlying Resistance Mechanisms: The dominant mechanism of resistance in your model system will heavily influence outcomes. Anti-VEGF therapy may be more effective in tumors where angiogenesis is a primary driver of progression.
-
Toxicity and Dose Reduction: The combination can lead to an increased incidence of adverse events such as hypertension and proteinuria, which may necessitate dose adjustments in clinical settings and could impact efficacy.[1][5] In preclinical models, similar toxicities could affect the overall health of the animal and confound results.
Summary of Clinical Trial Data: Osimertinib + Bevacizumab
| Trial/Study | Patient Population | Key Findings | Reference |
| Randomized Phase II | First-line EGFR-mutant NSCLC | No significant PFS or OS benefit over Osimertinib monotherapy. | [2] |
| Meta-Analysis | EGFR-mutant advanced NSCLC | Failed to show prolongation of PFS or OS, but did prolong PFS in smokers. | [1] |
| Retrospective Study | EGFR-mutant NSCLC with brain metastasis | mPFS of 17.0 months; Intracranial mPFS of 22.0 months. | [3] |
| Retrospective Study | Post-Osimertinib resistance | Osi+Bev showed longer mPFS (7.0 vs 4.9 months) and mOS (12.6 vs 7.1 months) compared to Chemo+Bev. | [4] |
Q2: Our preclinical study of an Osimertinib + MET inhibitor combination shows a lower response rate than anticipated. What are the potential causes?
A2: This is a critical issue, as MET amplification is one of the most common mechanisms of acquired resistance to Osimertinib, occurring in up to 25% of cases.[6][7] However, the reported incidence varies widely (from 7% to 50%), suggesting that detection methods and thresholds are a major source of inconsistency.[8][9]
Key Troubleshooting Areas:
-
Biomarker Assessment Method: The method used to determine MET amplification status is crucial. Inconsistencies can arise from:
-
Low Concordance: There is often low concordance between identifying MET amplification in tissue samples versus liquid biopsies (plasma).[10]
-
Detection Thresholds: Different platforms, such as fluorescence in situ hybridization (FISH) and next-generation sequencing (NGS), have varying definitions and cut-offs for what constitutes "amplification."[7]
-
IHC vs. FISH/NGS: MET protein overexpression (measured by IHC) does not always correlate perfectly with gene amplification. The SAVANNAH trial specifically selected patients with high levels of MET overexpression and/or amplification (IHC3+ or FISH10+), leading to a high objective response rate (ORR) of 56%.[11]
-
-
Tumor Heterogeneity: MET amplification may not be present in all tumor cells or lesions. A biopsy from a single site may not be representative of the overall tumor burden, leading to patient selection inconsistencies.[7]
-
Co-occurring Resistance Mechanisms: The presence of other resistance drivers (e.g., EGFR C797S, BRAF mutations, HER2 amplification) can limit the efficacy of the MET inhibitor combination.[6][12]
Workflow for Investigating Osimertinib Resistance
Caption: A troubleshooting workflow for identifying resistance mechanisms.
Summary of Clinical Trial Data: Osimertinib + Savolitinib (MET Inhibitor)
| Trial Name | Patient Population | Key Findings | Reference |
| SAVANNAH (Phase II) | EGFRm NSCLC with MET overexpression/amplification post-Osimertinib | ORR: 56%; mPFS: 7.4 months; mDoR: 7.1 months. | [11] |
| SACHI (Phase III) | EGFRm NSCLC with MET amplification post-EGFR TKI | Osi+Savo mPFS: 8.2 months vs 4.5 months for chemotherapy. ORR: 58% vs 34%. | [13] |
| FLOWERS (Phase II) | First-line de novo MET-aberrant, EGFRm NSCLC | ORR: 90.5% with combo vs 60.9% with Osimertinib alone. | [14][15] |
Q3: We've identified EGFR C797S-mediated resistance in our cell lines. Why do subsequent treatments with other EGFR TKIs show conflicting results?
A3: The EGFR C797S mutation is a well-described on-target mechanism of resistance that prevents the covalent binding of Osimertinib.[16][17] The efficacy of subsequent EGFR TKI treatment critically depends on the allelic context of the C797S mutation relative to the T790M mutation.
-
Cis Configuration: If C797S and T790M mutations occur on the same allele (in cis), the cells are resistant to all generations of EGFR TKIs (1st, 2nd, and 3rd).[16]
-
Trans Configuration: If C797S and T790M are on different alleles (in trans), the tumor may respond to a combination of a first-generation TKI (like Gefitinib or Erlotinib) to target the T790M-negative/C797S-positive clones and Osimertinib to target the T790M-positive/C797S-negative clones.[16]
-
No T790M Present: In patients who receive first-line Osimertinib, resistance can emerge via C797S without the presence of T790M. These tumors often regain sensitivity to first-generation TKIs.[17][18] However, this response can be transient, as tumors may subsequently acquire the T790M mutation, leading to further resistance.[19]
Allelic Context of EGFR C797S Resistance
Caption: Logic diagram of C797S allelic context and TKI sensitivity.
Detailed Experimental Protocols
Protocol: Assessment of MET Gene Amplification Status
Inconsistent identification of MET amplification is a primary reason for variable results in Osimertinib + MET inhibitor studies. Below are generalized methodologies for FISH and NGS, highlighting critical parameters.
1. Fluorescence In Situ Hybridization (FISH)
FISH is considered a gold standard for detecting gene amplification in tissue samples.
-
Objective: To quantify the copy number of the MET gene relative to a control centromeric probe (CEP7).
-
Methodology:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm thickness).
-
Pre-treatment: Deparaffinize slides, followed by heat-induced epitope retrieval and protease digestion to allow probe access.
-
Probe Hybridization: Apply a dual-color probe set containing a probe for the MET gene locus (7q31) and a probe for the chromosome 7 centromere (CEP7). Hybridize overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining & Imaging: Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope with appropriate filters.
-
-
Data Analysis & Interpretation (Critical Variables):
-
Score a minimum of 50-100 non-overlapping tumor cell nuclei.
-
Calculate the average MET gene copy number per cell.
-
Calculate the MET/CEP7 ratio.
-
Inconsistency Point: Different studies use different thresholds for positivity. Common definitions include:
-
High Amplification: MET/CEP7 ratio ≥ 2.0 and/or average MET gene copy number ≥ 5.0-6.0.
-
Low Amplification: MET/CEP7 ratio ≥ 1.8.
-
The SAVANNAH trial used a high threshold (FISH10+), contributing to its success.[11] It is crucial to pre-define and consistently apply your study's positivity threshold.
-
-
2. Next-Generation Sequencing (NGS)
NGS can detect copy number variations from tissue or liquid biopsies.
-
Objective: To determine the MET gene copy number computationally from sequencing data.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from FFPE tissue, fresh frozen tissue, or cell-free DNA (cfDNA) from plasma.
-
Library Preparation: Prepare sequencing libraries using a targeted panel that includes the MET gene or whole-exome/genome sequencing.
-
Sequencing: Sequence libraries on a compatible platform (e.g., Illumina).
-
Data Analysis (Critical Variables):
-
Align sequencing reads to a reference human genome.
-
Use a bioinformatics pipeline to calculate gene copy number. This is often done by comparing the read depth across the MET gene to the median read depth of a baseline set of genes in the panel or across the genome.
-
Inconsistency Point: The specific algorithm used, the composition of the baseline gene set, and tumor purity correction can all significantly impact the calculated copy number. A common threshold for amplification is a copy number ≥ 5, but this can vary.[10] The low concordance between tissue and plasma NGS highlights the challenge of cfDNA shedding and detection sensitivity.[10]
-
-
Recommendation: For robust and reproducible results, consider using at least two different methods (e.g., FISH and NGS) to confirm MET status in your models. Clearly define and report your positivity criteria and be aware of the inherent limitations of each technique.
EGFR Signaling and Resistance Pathways
Caption: EGFR signaling with on-target and off-target resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Osimertinib combined with bevacizumab as the first‐line treatment in non‐small cell lung cancer patients with brain metastasis harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Rechallenge With Bevacizumab vs. Chemotherapy Plus Bevacizumab in EGFR-Mutant NSCLC Patients With Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of osimertinib plus bevacizumab versus osimertinib alone for advanced non–small-cell lung cancer with EGFR mutations: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. digitalcommons.lmunet.edu [digitalcommons.lmunet.edu]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. esmo.org [esmo.org]
- 12. mdpi.com [mdpi.com]
- 13. ilcn.org [ilcn.org]
- 14. MET Inhibitor Increases Osimertinib Activity in EGFR+ Advanced NSCLC | MedPage Today [medpagetoday.com]
- 15. onclive.com [onclive.com]
- 16. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 17. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. EGFR-Mutated Lung Cancers Resistant to Osimertinib through EGFR C797S Respond to First-Generation Reversible EGFR Inhibitors but Eventually Acquire EGFR T790M/C797S in Preclinical Models and Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Osimertinib Dimesylate Toxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with osimertinib (B560133) dimesylate. The focus is on strategies to monitor, manage, and reduce toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of osimertinib in animal models?
A1: Based on preclinical studies in species such as rats and dogs, the most common toxicities associated with osimertinib administration are consistent with the effects of other EGFR inhibitors. These include, but are not limited to:
-
Dermatological: Skin rashes and lesions.
-
Gastrointestinal (GI): Diarrhea, decreased appetite, and weight loss. GI effects were among the most significant findings in toxicology studies.[1]
-
Cardiac: Equivocal findings of decreased contractility and QTc prolongation have been noted in dogs and guinea pigs.[1][2] Clinical data also points to cardiotoxicity as a concern.
-
Ocular: Dose-limiting ocular lesions have been observed in dogs.[1]
-
Reproductive: Effects on male and female reproductive organs have been reported, including decreased corpora lutea in females and spermatid atrophy in males.[1] Osimertinib can also lead to increased post-implantation loss and early embryonic death at higher doses.[1]
Q2: Is it possible to reduce osimertinib toxicity by lowering the dose?
A2: Yes, dose reduction is a primary strategy for managing osimertinib-related toxicities. Clinical studies have shown that reducing the daily dose (e.g., from 80 mg to 40 mg) can effectively mitigate severe adverse events.[3] One study identified a plasma trough concentration of 259 ng/mL as a potential toxic limit, suggesting that dose reduction in individuals exceeding this threshold could reduce the risk of severe toxicity by over 50%.[2] Animal studies can be designed to test this principle by comparing toxicity endpoints across different dose cohorts.
Q3: Can combination therapies help reduce osimertinib's toxicity while maintaining efficacy?
A3: This is an active area of research, primarily focused on overcoming drug resistance, but with important implications for toxicity. The rationale is that by combining osimertinib with another agent, it may be possible to use a lower, less toxic dose of osimertinib or to counteract its specific off-target effects. Some combinations that have been studied and shown to have manageable safety profiles in early clinical trials include:
-
Osimertinib with chemotherapy: This combination has been shown to be well-tolerated, with most adverse effects occurring during the initial combination phase and lessening during maintenance.
-
Osimertinib with MET inhibitors: Dual inhibition of EGFR and MET has a manageable safety profile.
-
Osimertinib with Tegavivint: A Phase Ib trial of this combination was found to be safe and well-tolerated with no dose-limiting toxicities observed.
It is crucial to note that adding a second drug can also introduce new or synergistic toxicities. Therefore, careful toxicity profiling of any combination is essential in preclinical models.
Q4: Are there alternative strategies to developing less toxic treatments?
A4: One promising strategy is the development of novel analogs of osimertinib that are designed to have a better safety profile. For example, the analog C-005 was created to mitigate toxicity caused by AZ5104, a metabolite of osimertinib. In preclinical xenograft models, C-005 demonstrated good tolerability alongside robust anti-tumor efficacy, making it a potential candidate for clinical development. This approach targets the fundamental chemical properties of the drug to reduce its adverse effects.
Troubleshooting Guides
Issue 1: Severe Weight Loss or Diarrhea in Study Animals
-
Potential Cause: Gastrointestinal toxicity is a known class effect of EGFR inhibitors, including osimertinib.
-
Troubleshooting Steps:
-
Monitor Closely: Implement daily monitoring of body weight and clinical signs (e.g., stool consistency). A pre-defined humane endpoint for weight loss (e.g., >15-20% of initial body weight) should be in place.
-
Dose Reduction: If significant weight loss or diarrhea is observed across a dose group, consider reducing the osimertinib dose for subsequent cohorts. A pilot dose-ranging study can help identify a maximum tolerated dose (MTD).
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include hydration and nutritional support.
-
Pathological Assessment: At the end of the study, perform a gross and histopathological examination of the GI tract to assess for signs of inflammation, mucosal damage, or other drug-related effects.
-
Issue 2: Skin Rash or Dermatological Lesions
-
Potential Cause: Inhibition of wild-type EGFR in the skin is the likely cause of dermatological toxicities.
-
Troubleshooting Steps:
-
Scoring System: Use a standardized scoring system to grade the severity of skin lesions (e.g., based on erythema, scaling, and extent of affected area).
-
Topical Treatments: In consultation with veterinary staff, consider the application of topical emollients or corticosteroids to affected areas to manage symptoms, ensuring this does not interfere with study endpoints.
-
Dose-Response Evaluation: Correlate the incidence and severity of skin toxicity with the osimertinib dose level to establish a dose-response relationship.
-
Biopsy and Histology: Collect skin biopsies from affected and unaffected areas for histopathological analysis to characterize the nature of the inflammatory response.
-
Issue 3: Suspected Cardiotoxicity (e.g., Lethargy, Respiratory Distress)
-
Potential Cause: Osimertinib has been associated with cardiac effects, including reduced contractility and QT prolongation.
-
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: Conduct baseline cardiac assessments before starting treatment. This should include echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and electrocardiograms (ECG) to measure the QTc interval.[4] Repeat these assessments at regular intervals during the study.[4][5]
-
Dose Interruption/Reduction: If a significant decline in LVEF (e.g., >10% from baseline) or significant QTc prolongation is observed, consider a temporary interruption of dosing or a dose reduction.[5]
-
Test Cardioprotective Agents: Design studies to evaluate the co-administration of cardioprotective drugs, such as beta-blockers or ACE inhibitors. Clinical case reports suggest these may help manage cardiotoxicity.
-
Necropsy and Histopathology: At the end of the study, perform detailed gross examination and histopathology of the heart. Collect blood for analysis of cardiac biomarkers (e.g., troponins, BNP).
-
Quantitative Data Summary
The following tables summarize key quantitative data related to osimertinib toxicity and its management from available literature.
Table 1: Dose Reduction and Plasma Concentration Impact on Toxicity (Clinical Data)
| Parameter | High Exposure Group (>259 ng/mL) | Low Exposure Group (<259 ng/mL) | Impact of 50% Dose Reduction in High Exposure Group |
| Risk of Severe Toxicity | 34% | 14% | 53% reduction in risk |
Data derived from a prospective clinical cohort study. This provides a rationale for designing animal studies to validate this toxicokinetic threshold.[2]
Table 2: Cardiotoxicity Monitoring Parameters (Clinical Data)
| Parameter | Baseline (Pre-Osimertinib) | Post-Osimertinib |
| Median QTc Interval | 437 ms | 451 ms |
| Incidence of LVEF ≤50% | 5.3% | 10.6% |
Retrospective clinical data highlighting key parameters to monitor in preclinical cardiac safety studies.[4][6]
Experimental Protocols
Protocol 1: General Toxicity Assessment with Dose Reduction Strategy
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2: Osimertinib at standard dose (e.g., 10 mg/kg, orally, once daily).
-
Group 3: Osimertinib at reduced dose (e.g., 5 mg/kg, orally, once daily).
-
Group 4: Osimertinib at a higher, potentially toxic dose (e.g., 20 mg/kg, orally, once daily).
-
-
Dosing: Administer osimertinib dimesylate or vehicle daily for a specified period (e.g., 28 days).
-
Monitoring:
-
Daily: Clinical signs, body weight, food/water consumption.
-
Weekly: Hematology and serum biochemistry.
-
End of Study: Gross necropsy, organ weights, and histopathological examination of key tissues (liver, kidney, heart, GI tract, skin, reproductive organs).
-
-
Endpoint Analysis: Compare the incidence and severity of toxicities across the different dose groups to evaluate the effect of dose reduction.
Protocol 2: Evaluating a Cardioprotective Agent
-
Animal Model: C57BL/6 mice.
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2: Osimertinib (e.g., 20 mg/kg, p.o., QD).
-
Group 3: Cardioprotective agent X (dose and route determined by its pharmacology).
-
Group 4: Osimertinib + Cardioprotective agent X.
-
-
Cardiac Function Assessment:
-
Baseline (Day 0): Perform transthoracic echocardiography to measure LVEF, fractional shortening (FS), and other cardiac parameters. Record baseline ECG.
-
During Study (e.g., Day 14 and Day 28): Repeat echocardiography and ECG measurements.
-
-
Biomarker Analysis: At study termination, collect blood via cardiac puncture to measure plasma levels of cardiac troponin-I (cTnI) and B-type natriuretic peptide (BNP).
-
Histopathology: Harvest hearts, fix in formalin, and perform H&E and Masson's trichrome staining to assess for myocardial injury, inflammation, and fibrosis.
-
Endpoint Analysis: Compare changes in LVEF, ECG parameters, biomarkers, and histology between Group 2 and Group 4 to determine if the cardioprotective agent mitigated osimertinib-induced cardiotoxicity.
Visualizations
Caption: Workflow for assessing a cardioprotective agent with osimertinib.
Caption: On-target vs. off-target effects of osimertinib leading to toxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Improving the tolerability of osimertinib by identifying its toxic limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Cardiac events and dynamic echocardiographic and electrocardiogram changes following osimertinib treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cardiac events and dynamic echocardiographic and electrocardiogram changes following osimertinib treatment in lung cancer [frontiersin.org]
Technical Support Center: Ensuring Reproducible Osimertinib Dimesylate Studies Through Cell Line Authentication
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on cell line authentication to ensure the validity and reproducibility of studies involving Osimertinib dimesylate. Meticulous verification of cell line identity is a critical first step in generating reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is cell line authentication crucial for my Osimertinib studies?
Q2: What are the most common causes of cell line misidentification?
A2: Cell line misidentification often stems from:
-
Cross-contamination: Aggressive and fast-growing cell lines, like HeLa, can contaminate other cultures through aerosols or shared media.[8][9]
-
Mislabelling: Simple human error in labeling flasks or cryovials is a frequent cause.[9]
-
Shared Resources: Using the same bottle of media or reagents for multiple cell lines can lead to cross-contamination.[10]
-
Acquiring cells from non-reputable sources: Obtaining cell lines from other labs without proper documentation and authentication increases the risk of using a misidentified line.[8][10][11]
Q3: How often should I authenticate my cell lines?
A3: It is best practice to authenticate your cell lines at several key points:
-
When establishing a new cell line in the lab.
-
Before beginning a new series of experiments.
-
When a culture appears to have altered morphology or growth characteristics.[12]
-
Before freezing a new bank of cells.
-
As a final quality control step before submitting a manuscript for publication.
Q4: What is the gold standard method for human cell line authentication?
A4: Short Tandem Repeat (STR) profiling is the internationally recognized gold standard for authenticating human cell lines.[4][12][13] This technique generates a unique genetic fingerprint for each cell line by analyzing the length of repetitive DNA sequences at specific loci.[13] The resulting STR profile can be compared to reference databases of authenticated cell lines to confirm its identity.[4]
Troubleshooting Guide
Issue 1: Unexpected Osimertinib IC50 Value
Your experimental IC50 value for Osimertinib in a specific cancer cell line is significantly different from published data.
| Potential Cause | Troubleshooting Step |
| Cell Line Misidentification | Immediately perform STR profiling to confirm the identity of your cell line. Compare the STR profile to a reference database (e.g., ATCC, DSMZ).[4] |
| Incorrect EGFR Mutation Status | Verify the EGFR mutation status of your cell line using DNA sequencing or a validated PCR-based assay. Osimertinib's potency is highly dependent on the presence of specific EGFR mutations (e.g., Exon 19 deletion, L858R, T790M).[6][14][15] |
| Mycoplasma Contamination | Test your cell culture for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response. Use a commercially available mycoplasma detection kit (e.g., PCR-based or fluorescent). |
| High Passage Number | Check the passage number of your cells. High-passage number cell lines can exhibit genetic drift and altered phenotypes, potentially affecting drug sensitivity.[12] It is recommended to use low-passage cells from a validated master stock. |
Issue 2: Inconsistent Western Blot Results for EGFR Signaling
You are observing variability in the phosphorylation status of EGFR and downstream proteins (e.g., Akt, ERK) in response to Osimertinib treatment.
| Potential Cause | Troubleshooting Step |
| Mixed Cell Population | Cell line cross-contamination can result in a mixed population with varying EGFR status and drug sensitivity. Perform STR profiling to check for the presence of contaminating cell lines.[16][17] |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density. Variations in culture conditions can affect signaling pathways. |
| Experimental Protocol Variability | Standardize your experimental protocol, including drug treatment duration, lysis buffer composition, and antibody concentrations. Refer to the detailed Western Blot protocol below. |
| Antibody Quality | Verify the specificity of your primary antibodies for the phosphorylated and total proteins. Include appropriate positive and negative controls in your Western blot. |
Key Experimental Protocols
Short Tandem Repeat (STR) Profiling Workflow
This workflow outlines the key steps for human cell line authentication using STR profiling.
Caption: Workflow for cell line authentication using STR profiling.
Cell Viability (IC50 Determination) Assay Protocol
This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Osimertinib using a luminescence-based cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the culture medium with fresh medium containing the different concentrations of the drug or a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[18]
-
Assay: Add a reagent that measures cell viability, such as one that quantifies ATP (e.g., CellTiter-Glo®).[18][19] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which reflects the number of viable cells.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Western Blot Protocol for EGFR Signaling Analysis
This protocol outlines the steps to analyze the effect of Osimertinib on the phosphorylation of EGFR and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency.[20] Treat the cells with Osimertinib at various concentrations for the desired time. For some experiments, you may need to stimulate the cells with EGF to induce EGFR phosphorylation.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20][21]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20][21]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE. The percentage of the polyacrylamide gel will depend on the size of the target proteins.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.[18][21]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[21]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager or X-ray film.[20][21]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to a loading control (e.g., GAPDH or β-actin).[20][21]
Signaling Pathway and Experimental Workflow Diagrams
Osimertinib Mechanism of Action and EGFR Signaling Pathway
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that irreversibly binds to mutant EGFR, including the T790M resistance mutation.[6][7][15][23] This blocks the downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[6][14][24]
Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling.
General Experimental Workflow for Osimertinib Studies
This diagram illustrates a logical workflow for conducting reproducible in vitro studies with Osimertinib.
Caption: A logical workflow for reproducible Osimertinib research.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 3. Cell line authentication: a necessity for reproducible biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. LABTips: Preventing Cell Line Misidentification | Labcompare.com [labcompare.com]
- 12. biocompare.com [biocompare.com]
- 13. 細胞株認証 [promega.jp]
- 14. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 16. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 17. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Osimertinib Dimesylate Delivery to CNS Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing osimertinib (B560133) dimesylate delivery to Central Nervous System (CNS) tumors.
Frequently Asked Questions (FAQs)
Q1: Why is delivering osimertinib to the CNS challenging despite its known efficacy against EGFR-mutant tumors?
A1: The primary challenge in delivering osimertinib to the CNS is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the brain cells reside. While osimertinib has shown better CNS penetration compared to earlier-generation EGFR tyrosine kinase inhibitors (TKIs), its delivery can still be limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3] Overcoming these transporters is crucial for achieving therapeutic concentrations of osimertinib within CNS tumors.
Q2: What are the common resistance mechanisms to osimertinib in the CNS?
A2: Resistance to osimertinib in the CNS can be multifactorial. One of the most common on-target resistance mechanisms is the acquisition of new mutations in the EGFR gene, such as C797S.[4] Off-target resistance mechanisms can involve the activation of bypass signaling pathways, such as MET amplification.[4][5] Additionally, a study has identified a S100A9-ALDH1A1-RA signaling axis that may allow cancer cells to survive in the brain despite EGFR inhibition by osimertinib.[6] Understanding the specific resistance mechanism is critical for designing effective second-line treatment strategies.
Q3: Are there strategies to increase the concentration of osimertinib in the CNS?
A3: Yes, several strategies are being explored. Dose escalation of osimertinib from the standard 80 mg daily to 160 mg daily has been investigated to increase its concentration in the cerebrospinal fluid (CSF) and has shown some clinical benefit in patients with CNS progression.[7][8][9][10] Another promising approach is the use of nanoparticle-based delivery systems.[11][12][13][14] These nanoparticles can be engineered to cross the BBB more efficiently and deliver osimertinib directly to the tumor site, potentially reducing systemic side effects.
Q4: What preclinical models are suitable for studying osimertinib delivery to the CNS?
A4: A range of preclinical models are used to evaluate osimertinib's CNS penetration and efficacy. These include in vitro models using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters (MDR1 and BCRP) to assess transporter liability.[15] In vivo models are also crucial, with studies utilizing rats to determine the unbound brain-to-plasma concentration ratio (Kpuu).[1][2] Mouse models with orthotopically implanted human non-small cell lung cancer (NSCLC) cells, such as PC9, are used to evaluate the drug's effect on brain metastases.[1][2] For higher translational relevance, positron emission tomography (PET) imaging in non-human primates like Cynomolgus macaques can provide valuable data on brain exposure.[1][2][15]
Troubleshooting Guides
Problem 1: Low in vivo brain-to-plasma concentration ratio (Kp,uu) of osimertinib in rodent models.
| Possible Cause | Troubleshooting Step |
| High activity of efflux transporters (P-gp, BCRP) at the rodent BBB. | Co-administer a known P-gp/BCRP inhibitor (e.g., elacridar) to confirm if efflux is the primary reason for low penetration. A significant increase in Kp,uu with the inhibitor suggests efflux liability. |
| Incorrect formulation of osimertinib leading to poor solubility or stability. | Ensure the vehicle used for administration is appropriate for osimertinib dimesylate and that the drug is fully dissolved. Prepare fresh formulations for each experiment to avoid degradation. |
| Inaccurate measurement of unbound drug concentrations in brain and plasma. | Use equilibrium dialysis or a similar validated method to accurately determine the unbound fraction of osimertinib in both brain homogenate and plasma. Errors in this measurement can significantly impact the Kp,uu calculation. |
| Variability in animal physiology. | Ensure consistency in the age, weight, and strain of the animals used. Fasting animals before dosing can also help reduce variability in drug absorption. |
Problem 2: Lack of efficacy of nanoparticle-formulated osimertinib in an orthotopic CNS tumor model.
| Possible Cause | Troubleshooting Step |
| Poor BBB penetration of the nanoparticles. | Characterize the physicochemical properties of your nanoparticles (size, surface charge, PDI). Modify the nanoparticle surface with ligands (e.g., transferrin, peptides) that can facilitate receptor-mediated transcytosis across the BBB. |
| Premature release of osimertinib from the nanoparticles in systemic circulation. | Optimize the drug loading and encapsulation efficiency. Consider using stimuli-responsive nanoparticles (e.g., pH- or enzyme-sensitive) that release the drug preferentially at the tumor site. |
| Instability of nanoparticles in vivo. | Evaluate the stability of your nanoparticles in plasma. PEGylation of the nanoparticle surface can help to prolong circulation time and reduce opsonization. |
| Inefficient accumulation of nanoparticles in the brain tumor. | Utilize imaging techniques (e.g., fluorescently labeled nanoparticles) to track the biodistribution and tumor accumulation of your formulation in vivo. |
Quantitative Data Summary
Table 1: Preclinical Blood-Brain Barrier Permeability of Osimertinib and Other EGFR-TKIs
| Compound | In Vitro Efflux Ratio (MDCK-MDR1/BCRP) | In Vivo Rat Kp,uu (unbound brain/unbound plasma) | In Vivo Macaque Brain/Blood Kp |
| Osimertinib | 3.2 | 0.21 | 2.6 |
| Afatinib | High (not specified) | ≤ 0.12 | - |
| Gefitinib | High (not specified) | ≤ 0.12 | - |
| Erlotinib | High (not specified) | ≤ 0.12 | - |
| Rociletinib | - | ≤ 0.12 | - |
| Data compiled from multiple preclinical studies.[1][2][15] |
Table 2: Clinical CNS Response to Osimertinib in EGFR-Mutant NSCLC Patients with Brain Metastases
| Study/Analysis | Treatment Line | Osimertinib Dose | CNS Objective Response Rate (ORR) | CNS Progression-Free Survival (PFS) |
| AURA3 (Subgroup analysis) | Second-line (T790M+) | 80 mg daily | 70% | 11.7 months |
| FLAURA (Subgroup analysis) | First-line | 80 mg daily | 66-91% | Not Reached (vs. 13.9 months with SoC) |
| BLOOM (Phase I) | Progressed on prior EGFR-TKI | 160 mg daily | 62% (Leptomeningeal Metastases) | - |
| Real-world study | Post-EGFR TKI | 80 mg daily | 70% | - |
| Data compiled from various clinical trials and real-world studies.[4][9][16][17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Efflux Transporter Liability
-
Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells stably transfected with human MDR1 (P-gp) and BCRP in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Transwell Assay Setup: Seed the transfected MDCK cells on Transwell inserts (0.4 µm pore size) and allow them to form a confluent monolayer, typically for 3-5 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add this compound (at a relevant concentration, e.g., 1 µM) to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of osimertinib in the collected samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Protocol 2: In Vivo Evaluation of Brain Penetration in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound intravenously (e.g., via tail vein injection) or orally (via gavage) at a specified dose.
-
Sample Collection: At predetermined time points post-dose (e.g., 1, 2, 4, 6 hours), anesthetize the rats and collect blood via cardiac puncture into heparinized tubes. Immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Determination of Unbound Fraction: Determine the unbound fraction of osimertinib in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Drug Quantification: Measure the total concentration of osimertinib in plasma and brain homogenate using LC-MS/MS.
-
Data Analysis: Calculate the unbound brain concentration (Cu,brain = Ctotal,brain * fu,brain) and the unbound plasma concentration (Cu,plasma = Ctotal,plasma * fu,p). The unbound brain-to-plasma ratio is then calculated as Kp,uu = Cu,brain / Cu,plasma.
Visualizations
Caption: EGFR signaling, osimertinib action, and resistance pathways.
Caption: Workflow for evaluating osimertinib CNS delivery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inventio.up.edu.mx [inventio.up.edu.mx]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BSBM-12 TARGETING OSIMERTINIB-RESISTANT BRAIN METASTASIS USING RAR ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib-induced DNA resistance mutations in cerebrospinal fluid of epidermal growth factor receptor-mutated non-small-cell lung carcinoma patients developing leptomeningeal metastases: Osimertinib Resistance Analysis-leptomeningeal metastases study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose Osimertinib for CNS Progression in EGFR+ NSCLC: A Multi-Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Dose escalation of osimertinib for intracranial progression in EGFR mutated non-small-cell lung cancer with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles for co-delivery of Osimertinib and Selumetinib to Overcome Osimertinib-acquired Resistance in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles for co-delivery of osimertinib and selumetinib to overcome osimertinib-acquired resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles for co-delivery of osimertinib and selumetinib to overcome osimertinib-acquired resistance in non-small c… [ouci.dntb.gov.ua]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
Technical Support Center: Analysis of Osimertinib Dimesylate and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of osimertinib (B560133) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of osimertinib that should be monitored?
A1: The two primary pharmacologically active metabolites of osimertinib are AZ5104 (desmethyl-osimertinib) and AZ7550 (N-desmethyl-osimertinib).[1][2] Analytical methods should ideally be validated for the simultaneous quantification of osimertinib and these two metabolites.
Q2: What are the key challenges in the bioanalysis of osimertinib?
A2: Key challenges include the instability of osimertinib in plasma at room temperature, potential for matrix effects in complex biological samples, and ensuring adequate sensitivity for therapeutic drug monitoring.[3][4]
Q3: What analytical techniques are most suitable for the quantification of osimertinib and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of osimertinib and its metabolites in biological matrices due to its high sensitivity and selectivity.[5][6] Both ultra-high performance liquid chromatography (UHPLC) and high-performance liquid chromatography (HPLC) systems can be effectively used.[7][8]
Q4: How can the stability of osimertinib in plasma samples be improved?
A4: Osimertinib is unstable in plasma at room temperature, showing significant degradation.[4] To mitigate this, it is crucial to keep blood and plasma samples on ice during processing and to freeze them as soon as possible.[9] One study found that the addition of acetonitrile (B52724) to plasma samples immediately after collection can effectively stabilize osimertinib and its metabolites.[3][10] For long-term storage, samples should be kept at -80°C, where they have been shown to be stable for over three years.[11][12]
Q5: What are typical validation parameters for an LC-MS/MS method for osimertinib?
A5: A typical validation according to regulatory guidelines (e.g., FDA and EMA) would include assessments of selectivity, specificity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term).[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions with silanol (B1196071) groups on the HPLC column.[13] 2. Interactions with matrix components.[7] 3. Inappropriate mobile phase pH. | 1. Use a mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress silanol interactions.[8][13] 2. Optimize the sample preparation method to remove interfering matrix components. 3. Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient extraction from the biological matrix. 3. Matrix suppression effects.[7] | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). An acidic mobile phase often aids in protonation and enhances the signal in positive ion mode.[14] 2. Test different sample preparation techniques (e.g., protein precipitation with acetonitrile vs. methanol, liquid-liquid extraction). Acetonitrile has been shown to provide higher recoveries for osimertinib and its metabolites.[7] 3. Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Analyte instability during sample processing.[4] 3. Instrument variability. | 1. Ensure consistent timing and technique for all sample preparation steps. Use automated liquid handlers if available. 2. Keep samples on ice or dry ice throughout the preparation process.[9] Consider adding a stabilizing agent like acetonitrile immediately after plasma separation.[3][10] 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Inaccurate Quantification | 1. Poor linearity of the calibration curve. 2. Inappropriate internal standard. 3. Significant matrix effects.[15] | 1. Ensure the calibration range covers the expected concentrations in the samples. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range. 2. Use a stable isotope-labeled internal standard (e.g., [¹³C,²H₃]-osimertinib) for the most accurate results, as it will co-elute and experience similar matrix effects as the analyte.[5] If not available, use a structural analog that has similar chromatographic and ionization behavior. 3. Evaluate the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.[7] If the matrix effect is significant, optimize the sample cleanup procedure. |
| Carryover | 1. Adsorption of the analyte to components of the LC system (e.g., injector, column). 2. High concentration samples analyzed before low concentration samples. | 1. Optimize the injector wash procedure, using a strong organic solvent. 2. Inject a blank sample after high concentration standards or samples to check for carryover.[16] |
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Osimertinib and Metabolite Analysis in Human Plasma
| Parameter | Method 1[17] | Method 2[7] | Method 3[11][12] |
| LC System | Waters Alliance HT 2795 | UHPLC | Not Specified |
| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm) | Not Specified | Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water | Not Specified | Not Specified |
| Mobile Phase B | Acetonitrile | Not Specified | Not Specified |
| Flow Rate | 0.4 mL/min | Not Specified | Not Specified |
| Injection Volume | 20 µL | 1 µL | Not Specified |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile | Protein Precipitation |
| Internal Standard | Propranolol | [¹³C,²H₃]-AZ7550 | Not Specified |
| Linear Range (ng/mL) | 1.25 - 300 | 1 - 729 | 1.25 - 3000 |
| LLOQ (ng/mL) | 1.25 | 1 | 1.25 |
Table 2: Validation Summary for Osimertinib Quantification
| Parameter | Method 1[17] | Method 2[7] | Method 3[11][12] |
| Intra-day Precision (%RSD) | ≤ 10% | 0.2% - 2.3% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 10% | Not Specified | ≤ 15% |
| Accuracy (%RE) | Within ±10% | 93.2% - 99.3% | ≤ 15% |
| Recovery | 85% - 92% | 92.7% - 101.8% | Not Specified |
| Matrix Effect | ≤ 2% | 1.5% - 9.1% | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a generalized procedure based on common methodologies.[7][17]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 30 ng/mL of [¹³C,²H₃]-AZ7550 in acetonitrile/water).
-
Protein Precipitation: Add 150 µL of water followed by 650 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 1-20 µL) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Osimertinib bioanalysis.
References
- 1. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. libsearch.cbs.dk [libsearch.cbs.dk]
- 5. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. akjournals.com [akjournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. payeshdarou.ir [payeshdarou.ir]
Validation & Comparative
Osimertinib vs. First-Generation EGFR TKIs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (B560133) dimesylate, with first-generation EGFR TKIs, gefitinib (B1684475) and erlotinib (B232). The information herein is supported by experimental data to delineate their differential efficacy and mechanisms of action against clinically relevant EGFR mutations.
Executive Summary
Osimertinib is an irreversible EGFR TKI designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with first-generation TKIs.[1][2] In contrast, first-generation EGFR TKIs like gefitinib and erlotinib are reversible inhibitors effective against sensitizing EGFR mutations but are largely ineffective against the T790M mutation.[2][3] This differential activity is a key factor in the clinical utility of these inhibitors. In vitro studies consistently demonstrate osimertinib's potent inhibitory activity against EGFR-mutant cell lines, including those with the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, suggesting a wider therapeutic window.[4][5][6]
Data Presentation: In Vitro Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of osimertinib, gefitinib, and erlotinib against various non-small cell lung cancer (NSCLC) cell lines and engineered cells expressing different EGFR mutations. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) in NSCLC Cell Lines with Sensitizing EGFR Mutations
| Cell Line | EGFR Mutation | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| PC-9 | Exon 19 Deletion | 23[7] | 20[8] | ~30[8] |
| HCC827 | Exon 19 Deletion | - | 6.6[8] | - |
| H3255 | L858R | - | 63[8] | 12[5] |
Table 2: IC50 Values (nM) in NSCLC Cell Lines with T790M Resistance Mutation
| Cell Line | EGFR Mutation | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| H1975 | L858R + T790M | 5[5] | >4000[8] | >20000[8] |
| PC-9ER | Exon 19 Deletion + T790M | 13[5] | - | - |
Table 3: IC50 Values (nM) for Wild-Type and Mutant EGFR
| EGFR Status | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| Wild-Type EGFR | 490[6] | 180[6] | 110[6] |
| Exon 19 Deletion | 1.3[6] | 12[6] | 5[6] |
| L858R | 1.2[6] | 24[6] | 12[6] |
| L858R + T790M | 0.9[6] | >1000[6] | >1000[6] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of values from multiple sources for comparative purposes.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a standard procedure for assessing the effect of EGFR inhibitors on the viability of NSCLC cell lines.[6][8]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[6][8]
-
Drug Treatment: Cells are treated with serial dilutions of the EGFR inhibitors (osimertinib, gefitinib, or erlotinib) or a vehicle control (e.g., DMSO) for a specified duration, typically 72 hours.[8]
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[6][8]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]
Western Blotting for EGFR Pathway Proteins
This protocol describes a method to analyze the phosphorylation status of EGFR and its downstream signaling proteins.[8]
-
Cell Treatment and Lysis: Cells are treated with EGFR inhibitors for a specific time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and TKI Inhibition Points.
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle in T790M-Positive Lung Cancer Models: Osimertinib Dimesylate vs. Afatinib
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the choice between different generations of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a critical decision. This guide provides an objective comparison of the third-generation inhibitor, Osimertinib (B560133) dimesylate, and the second-generation inhibitor, Afatinib, specifically in the context of T790M-positive NSCLC models, a common mechanism of acquired resistance to earlier-generation TKIs.
Osimertinib, a third-generation EGFR TKI, is designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] Afatinib is a second-generation, irreversible ErbB family blocker that has shown some preclinical activity against T790M but is generally less potent than osimertinib in this setting. This comparison guide synthesizes available preclinical data to illuminate the differential efficacy and mechanisms of these two agents.
In Vitro Efficacy: A Clear Advantage for Osimertinib
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In cell lines harboring the EGFR T790M mutation, Osimertinib demonstrates significantly greater potency than Afatinib.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Afatinib IC50 (nM) |
| NCI-H1975 | L858R/T790M | 5 | 57 |
| PC-9ER | Exon 19 del/T790M | 13 | 165 |
Data compiled from published studies.
These in vitro findings highlight the superior inhibitory activity of Osimertinib against EGFR T790M mutant cell lines compared to Afatinib.
In Vivo Performance: Superior Tumor Growth Inhibition with Osimertinib
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. Studies utilizing NSCLC xenografts with the T790M mutation consistently show that Osimertinib leads to more profound and sustained tumor growth inhibition compared to Afatinib. In xenograft models established from the NCI-H1975 cell line (L858R/T790M), Osimertinib treatment results in significant tumor regression, whereas the effect of Afatinib is less pronounced.
While direct head-to-head graphical data is proprietary to the conducting researchers, published findings consistently support the superior in vivo efficacy of Osimertinib in T790M-positive models. For instance, in a patient-derived xenograft (PDX) model, daily dosing of osimertinib at 25 mg/kg showed significant tumor growth inhibition.
Signaling Pathway Modulation
The T790M "gatekeeper" mutation in the EGFR kinase domain alters the receptor's conformation, reducing the binding affinity of first and second-generation TKIs like Afatinib. Osimertinib is specifically designed to covalently bind to the C797 residue of the T790M mutant EGFR, effectively overcoming this resistance mechanism and inhibiting downstream signaling pathways critical for tumor cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
In Vitro IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Osimertinib and Afatinib on T790M-positive NSCLC cell lines.
Materials:
-
NCI-H1975 or PC-9ER cells
-
RPMI-1640 medium with 10% FBS
-
Osimertinib dimesylate and Afatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Osimertinib and Afatinib in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Study
This protocol describes the establishment of T790M-positive NSCLC xenografts and the evaluation of drug efficacy.
Materials:
-
NCI-H1975 cells
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound and Afatinib formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a volume of approximately 150-200 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Osimertinib (e.g., 25 mg/kg), and Afatinib (e.g., 20 mg/kg). Administer drugs daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Calculate tumor growth inhibition (TGI).
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling molecules.
Procedure:
-
Cell Treatment: Treat NCI-H1975 cells with Osimertinib or Afatinib at various concentrations for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Conclusion
The experimental data from both in vitro and in vivo T790M-positive models consistently demonstrate the superior efficacy of this compound over Afatinib. Its high potency and selectivity for the T790M mutant EGFR translate to more effective inhibition of tumor growth. This guide provides researchers with the foundational data and methodologies to inform their preclinical studies and drug development strategies for T790M-driven NSCLC.
References
Osimertinib Dimesylate: A Comparative Efficacy Analysis in Isogenic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Osimertinib dimesylate's performance against other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in isogenic non-small cell lung cancer (NSCLC) cell lines. The data presented herein, derived from various in vitro studies, highlights the potency and selectivity of Osimertinib, particularly in the context of acquired resistance mechanisms.
Executive Summary
Osimertinib, a third-generation EGFR TKI, demonstrates superior efficacy against EGFR mutations that confer resistance to earlier-generation inhibitors, most notably the T790M mutation. In isogenic cell line models, which provide a controlled genetic background to study drug effects, Osimertinib consistently shows significantly lower IC50 values compared to first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) TKIs in cells harboring the T790M resistance mutation. Furthermore, while acquired resistance to Osimertinib can occur, for instance, through MET amplification, this guide explores the comparative efficacy of different TKIs in such contexts.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs in different isogenic NSCLC cell lines. These cell lines represent clinically relevant EGFR mutation statuses, including sensitizing mutations (e.g., exon 19 deletion in PC9) and the T790M resistance mutation (H1975).
Table 1: Comparative IC50 Values of EGFR TKIs in Gefitinib-Sensitive and -Resistant Isogenic Cell Lines [1]
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Osimertinib IC50 (µM) |
| PC9 | Exon 19 Deletion | ~0.02 | ~0.01 |
| PC9-GR (Gefitinib-Resistant) | Exon 19 Deletion, T790M | >10 | ~0.02 |
Table 2: Comparative IC50 Values of EGFR TKIs in an Isogenic T790M-Positive Cell Line and its Osimertinib-Resistant Derivative [2]
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Afatinib IC50 (µM) |
| NCI-H1975 | L858R, T790M | 0.03 | >10 | >10 | ~0.5 |
| NCI-H1975/OSIR (Osimertinib-Resistant) | L858R, T790M | 4.77 | >10 | >10 | >1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Generation of Osimertinib-Resistant Isogenic Cell Lines
A common method for generating drug-resistant cell lines is through a stepwise dose-escalation procedure.[3]
-
Initial Culture: Begin by culturing the parental cancer cell line (e.g., NCI-H1975) in standard growth medium.
-
Initial Drug Exposure: Introduce Osimertinib at a concentration slightly below the IC50 value of the parental cells.
-
Dose Escalation: Once the cells resume normal growth, gradually increase the concentration of Osimertinib in the culture medium. This is typically done in incremental steps over several weeks or months.
-
Selection of Resistant Clones: Continue the dose escalation until a cell population that can proliferate in the presence of a high concentration of Osimertinib is established.
-
Characterization: The resulting resistant cell line (e.g., NCI-H1975/OSIR) should be characterized to confirm its resistance profile and investigate the underlying resistance mechanisms (e.g., through genomic sequencing or proteomic analysis).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR TKIs (e.g., Osimertinib, Gefitinib, Erlotinib, Afatinib) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value for each drug.
Quantitative Western Blot for EGFR Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (active) form of EGFR.[4][5]
-
Cell Lysis: Treat cells with EGFR inhibitors for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Analysis:
-
Quantify the band intensity using densitometry software.
-
To normalize the data, strip the membrane and re-probe with an antibody for total EGFR and a loading control protein (e.g., GAPDH or β-actin).
-
The level of p-EGFR inhibition is determined by comparing the normalized p-EGFR signal in treated cells to that in untreated control cells.
-
Mandatory Visualization
Signaling Pathways
References
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The advent of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring EGFR mutations. These inhibitors were rationally designed to selectively target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the acquired T790M resistance mutation, which limits the efficacy of first- and second-generation TKIs. A key advantage of this class of drugs is their ability to spare wild-type (WT) EGFR, leading to a wider therapeutic window and a more favorable safety profile.
This guide provides an objective, data-driven comparison of the leading third-generation EGFR inhibitors: osimertinib, aumolertinib, lazertinib, and furmonertinib. The information presented is collated from pivotal clinical trials and preclinical studies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
Preclinical Potency and Selectivity
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism underlies their high potency against mutant forms of EGFR, including the T790M "gatekeeper" mutation.[1] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater efficacy. The selectivity for mutant over wild-type EGFR is a hallmark of this drug class, contributing to their improved safety.[1]
| Inhibitor | EGFR (Exon 19 Del) | EGFR (L858R) | EGFR (L858R/T790M) | EGFR (WT) | Selectivity Ratio (WT/Mutant) |
| Osimertinib | ~10 nM (GI50) | ~15 nM (GI50) | Potent activity | ~200-fold less potent vs L858R/T790M | High |
| Aumolertinib | High Potency | High Potency | High Potency | Highly Selective | High |
| Lazertinib | 5 nM | 20.6 nM | 2 nM | 76 nM | ~38-fold (vs L858R/T790M) |
| Furmonertinib | High Potency | High Potency | High Potency | Minimally Active | High |
Table 1: Preclinical Potency (IC50/GI50) of Third-Generation EGFR Inhibitors. This table summarizes the in vitro potency of the inhibitors against various EGFR mutations and wild-type EGFR. Lower values indicate higher potency. Selectivity is a key feature of this class of drugs. Data compiled from multiple sources.[2][3]
Clinical Efficacy in First-Line Treatment
The clinical development of third-generation EGFR TKIs has been marked by several large-scale Phase III trials that have established their superiority over first-generation TKIs in the first-line treatment of advanced EGFR-mutated NSCLC.
| Clinical Trial | Drug | Comparator | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| FLAURA [4][5] | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 38.6 months | 80% |
| AENEAS [6][7] | Aumolertinib | Gefitinib | 19.3 months | Not yet mature | 73.8% |
| LASER301 [3][8] | Lazertinib | Gefitinib | 20.6 months | Not yet mature | 76% |
| FURLONG [9] | Furmonertinib | Gefitinib | 20.8 months | Not yet mature | 83% |
Table 2: Pivotal Phase III Clinical Trial Data for Third-Generation EGFR Inhibitors in the First-Line Setting. This table provides a comparative overview of the primary efficacy endpoints from key clinical trials.
Central Nervous System (CNS) Activity
Brain metastases are a common and serious complication for patients with EGFR-mutant NSCLC. A significant advantage of third-generation EGFR TKIs is their ability to cross the blood-brain barrier and demonstrate efficacy against CNS lesions.
| Drug | Clinical Trial | CNS Median PFS | CNS ORR |
| Osimertinib | FLAURA[5] | 15.2 months | 66% |
| Aumolertinib | AENEAS[10] | 29.0 months | Not Reported |
| Lazertinib | LASER301[3] | Not yet mature | Not yet mature |
| Furmonertinib | FURLONG | 20.8 months | 91% |
Table 3: CNS Efficacy of Third-Generation EGFR Inhibitors. This table highlights the performance of these inhibitors in patients with CNS metastases.
Safety and Tolerability
The selectivity of third-generation EGFR inhibitors for mutant EGFR translates to a generally improved safety profile compared to earlier generations. The most common adverse events are typically mild to moderate in severity.
| Adverse Event (Any Grade) | Osimertinib (FLAURA)[4] | Aumolertinib (AENEAS) | Lazertinib (LASER301) | Furmonertinib (FURLONG) |
| Diarrhea | 58% | 16.4% | Not Reported | Lower than comparator |
| Rash/Acne | 58% | 23.4% | 36% | Lower than comparator |
| Paresthesia | Not Reported | Not Reported | 39% | Not Reported |
| Grade ≥3 Adverse Events | 42% | 36.4% | Similar to comparator | 11% |
Table 4: Common Adverse Events Reported in Pivotal Phase III Trials. This table provides a summary of the most frequently reported adverse events.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Biochemical EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against different EGFR variants.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, etc.)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR kinase, the test compound, and the substrate dissolved in kinase buffer.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
Objective: To determine the half-maximal growth inhibition (GI50) of the test compounds on cancer cell lines with different EGFR statuses.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion, A431 for wild-type EGFR)
-
Complete growth medium
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate for 72 hours.
-
For MTT assay, add MTT solution and incubate, then solubilize the formazan (B1609692) crystals and measure absorbance.
-
For CellTiter-Glo® assay, add the reagent and measure luminescence.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compounds in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (as described above) or patient-derived xenograft (PDX) models
-
Test compounds formulated for oral gavage
-
Vehicle control
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by Third-Generation TKIs.
Caption: General Experimental Workflow for EGFR Inhibitor Development.
References
- 1. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allist.com.cn [allist.com.cn]
- 5. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of aumolertinib for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
Osimertinib's Efficacy Bolstered by MET Inhibitors in Overcoming Resistance
For researchers, scientists, and drug development professionals, the combination of osimertinib (B560133) with MET inhibitors represents a significant strategy to counteract resistance in EGFR-mutant non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the efficacy of this combination therapy, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard first-line treatment for NSCLC with activating EGFR mutations. However, acquired resistance inevitably develops, with MET amplification being one of the most common mechanisms. The concurrent inhibition of both EGFR and MET pathways has emerged as a promising approach to overcome this resistance. This guide compares the efficacy of osimertinib in combination with various MET inhibitors, including savolitinib (B612288), tepotinib, capmatinib (B1663548), and crizotinib (B193316).
Comparative Efficacy of Osimertinib-MET Inhibitor Combinations
The synergistic effect of combining osimertinib with MET inhibitors has been demonstrated in numerous clinical trials. The data below summarizes key efficacy endpoints from major studies, providing a clear comparison of the different combination regimens.
| Clinical Trial | MET Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Duration of Response (DoR) (months) |
| SACHI (Phase III) | Savolitinib | EGFR-mutant NSCLC with MET amplification after 1st/2nd-gen EGFR TKI | 58% | 9.8 | Not Reported |
| SAVANNAH (Phase II) | Savolitinib | EGFR-mutant NSCLC with high MET overexpression/amplification after osimertinib | 56% (investigator-assessed) | 7.4 | 7.1 |
| INSIGHT 2 (Phase II) | Tepotinib | EGFR-mutant NSCLC with MET amplification after first-line osimertinib | 50.0% | 5.6 | 8.5 |
| TATTON (Phase Ib) | Savolitinib | EGFR-mutant NSCLC with MET-driven resistance after 1st/2nd-gen EGFR TKI | 52% | Not Reported | 7.1 |
| TATTON (Phase Ib) | Savolitinib | EGFR-mutant NSCLC with MET-driven resistance after 3rd-gen EGFR TKI | 28% | Not Reported | 9.7 |
| COMPOSIT (Retrospective) | Crizotinib (most common) | EGFR-mutant NSCLC with resistance to osimertinib (MET amplification in a subset) | 50% | 4.9 | Not Reported |
Preclinical Evidence of Synergy
Preclinical studies using NSCLC cell lines and patient-derived xenograft (PDX) models have provided the foundational evidence for the clinical development of osimertinib-MET inhibitor combinations. These studies have consistently shown that dual inhibition leads to enhanced tumor growth inhibition compared to either agent alone.
| Study Focus | MET Inhibitor | Cell Lines/Models | Key Findings |
| Overcoming Osimertinib Resistance | Capmatinib | H1975, HCC827 NSCLC cell lines; PDX model | Combination of capmatinib and osimertinib suppressed tumor growth of osimertinib-resistant cancer cells by inhibiting MET/Akt/Snail signaling and reducing cancer-associated fibroblast (CAF) generation.[1][2] |
| In Vivo Efficacy | Savolitinib | EGFR-mutant, MET-amplified NSCLC model | Combination of savolitinib and osimertinib showed significant dose-related antitumor activity, with higher doses leading to tumor regression.[3] |
| Resistance Mechanisms | Crizotinib | Patient-derived cells with MET amplification | Osimertinib combined with crizotinib circumvented resistance to osimertinib both in vitro and in vivo.[4] |
| In Vivo Target Engagement | Osimertinib | H1975 xenografts | Osimertinib treatment led to significant inhibition of EGFR, AKT, and ERK phosphorylation.[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these combination therapies, the following diagrams illustrate the key signaling pathways and a general workflow for preclinical evaluation.
Caption: EGFR and MET signaling pathway crosstalk leading to cell proliferation.
Caption: General workflow for preclinical evaluation of combination therapies.
Experimental Protocols
While specific experimental details can vary, the following provides an overview of the methodologies commonly employed in the preclinical evaluation of osimertinib and MET inhibitor combinations.
Cell Viability Assay
Objective: To determine the cytotoxic effects of osimertinib, a MET inhibitor, and their combination on NSCLC cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., H1975, HCC827) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of osimertinib, the MET inhibitor, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or an MTT assay.[4] The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC₅₀ values (the concentration of drug that inhibits 50% of cell growth) are determined.
Western Blot Analysis
Objective: To assess the effect of treatment on the phosphorylation status of key proteins in the EGFR and MET signaling pathways.
Methodology:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of EGFR, MET, AKT, and ERK.[4][6][7][8]
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are suspended in Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, osimertinib alone, MET inhibitor alone, and the combination of osimertinib and the MET inhibitor.[9]
-
Drug Administration: Drugs are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and lysates are prepared for Western blot analysis to confirm target engagement in vivo.[4][5]
References
- 1. aging-us.com [aging-us.com]
- 2. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Osimertinib and Other EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is paramount in the ongoing battle against non-small cell lung cancer (NSCLC). Osimertinib (AZD9291), a third-generation EGFR TKI, has significantly improved outcomes for patients with EGFR mutations, particularly those harboring the T790M resistance mutation. However, the emergence of further resistance mechanisms necessitates a comprehensive understanding of the cross-resistance profiles of Osimertinib and other TKIs. This guide provides a detailed comparison, supported by experimental data, to illuminate the landscape of TKI efficacy and resistance.
Comparative Efficacy of EGFR TKIs Against Key Mutations
The development of resistance to EGFR TKIs is a major clinical challenge. First- and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, are effective against sensitizing EGFR mutations like exon 19 deletions and L858R. However, their efficacy is limited by the emergence of the T790M mutation, the most common mechanism of acquired resistance.[1][2][3] Osimertinib was specifically designed to overcome this hurdle by targeting both sensitizing mutations and the T790M mutation, while sparing wild-type EGFR.[4]
Despite its effectiveness, resistance to Osimertinib can also develop, frequently through the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of Osimertinib. The allelic context of the C797S mutation—whether it is on the same allele (in cis) or a different allele (in trans) as the T790M mutation—further dictates the sensitivity to subsequent TKI treatments.[5] Tumors with C797S and T790M mutations in trans may respond to a combination of first- and third-generation TKIs.
Beyond on-target EGFR mutations, resistance to Osimertinib can be mediated by the activation of bypass signaling pathways. Amplification of MET and HER2, as well as mutations in KRAS, BRAF, and PIK3CA, have all been identified as mechanisms of resistance.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs against cell lines with different EGFR mutation statuses, providing a quantitative comparison of their potencies. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | del E746_A750 (Exon 19) | 13 | 7 | 0.8 | 16 |
| HCC827 | del E746_A750 (Exon 19) | - | - | - | 3.3 |
| H3255 | L858R | 25 | 12 | 0.3 | 21 |
| H1975 | L858R, T790M | >10,000 | >10,000 | 148 | 15 |
| PC-9VanR | del E746_A750, T790M | >10,000 | - | - | 1.2 |
| Ba/F3 | L858R, T790M, C797S | >10,000 | - | >10,000 | 410 |
| Ba/F3 | del E746_A750, T790M, C797S | - | - | - | 242 |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways and Mechanisms of Resistance
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. TKIs inhibit this process by competing with ATP for the kinase domain of EGFR.
Resistance to TKIs can occur through on-target mutations that alter the drug binding site or through the activation of alternative signaling pathways that bypass the need for EGFR signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TKI in culture medium. Replace the medium in the wells with 100 µL of the TKI-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the TKI concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency. Treat the cells with the desired concentrations of TKIs for a specified duration (e.g., 2-24 hours). A positive control stimulated with EGF (e.g., 100 ng/mL for 15 minutes) and an untreated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
BEAMing (Beads, Emulsion, Amplification, and Magnetics) for ctDNA Analysis
BEAMing is a highly sensitive digital PCR method for detecting and quantifying rare mutations in circulating tumor DNA (ctDNA) from plasma.
-
Plasma Collection and ctDNA Extraction: Collect whole blood in EDTA tubes. Separate plasma by centrifugation within a few hours of collection. Extract cell-free DNA (cfDNA) from the plasma using a commercially available kit.
-
Pre-amplification: Perform a limited number of PCR cycles to amplify the specific regions of the EGFR gene where mutations are expected.
-
Emulsion PCR: Create a water-in-oil emulsion containing the pre-amplified DNA, PCR reagents, magnetic beads coated with streptavidin, and biotinylated primers specific to the target DNA sequences. The emulsion creates millions of individual microreactors, each ideally containing a single DNA molecule and a single magnetic bead.
-
Thermal Cycling: Perform PCR to amplify the DNA within each droplet. The resulting amplicons will be attached to the magnetic beads.
-
Breaking the Emulsion and Bead Collection: Break the emulsion to release the magnetic beads. Collect the beads using a magnet and wash them to remove residual oil and PCR reagents.
-
Hybridization with Fluorescent Probes: Hybridize the beads with fluorescently labeled probes specific for the wild-type and mutant alleles.
-
Flow Cytometry: Analyze the beads using a flow cytometer. The fluorescence of each bead indicates whether it carries the wild-type or a mutant DNA sequence.
-
Data Analysis: Quantify the number of beads corresponding to each allele to determine the mutant allele frequency in the original ctDNA sample.
Conclusion
The landscape of EGFR TKI resistance is complex and continually evolving. While Osimertinib has proven to be a highly effective treatment for NSCLC patients with EGFR mutations, including the T790M resistance mutation, the emergence of new resistance mechanisms underscores the need for ongoing research and development. A thorough understanding of the cross-resistance profiles of different TKIs, supported by robust experimental data, is essential for guiding the development of next-generation inhibitors and combination therapies to overcome resistance and improve patient outcomes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. Incorporating BEAMing technology as a liquid biopsy into clinical practice for the management of colorectal cancer patients: an expert taskforce review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BEAMing - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques of using circulating tumor DNA as a liquid biopsy component in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of resistance mechanisms to different EGFR inhibitors
A deep dive into the mechanisms of resistance against first, second, and third-generation EGFR tyrosine kinase inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.
The advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the emergence of drug resistance remains a significant clinical challenge, limiting the long-term efficacy of these targeted therapies. This guide provides a comparative analysis of the resistance mechanisms to different generations of EGFR inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to aid researchers in their quest for more durable cancer therapies.
Generational Warfare: An Overview of EGFR Inhibitors and Resistance
EGFR inhibitors are broadly classified into three generations, each developed to overcome the limitations of its predecessor.
-
First-Generation EGFR TKIs (Gefitinib, Erlotinib): These reversible inhibitors demonstrated significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. However, acquired resistance inevitably develops, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2] This mutation increases the receptor's affinity for ATP, reducing the binding potency of these ATP-competitive inhibitors.[3]
-
Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These irreversible inhibitors were designed to form a covalent bond with the EGFR kinase domain, providing a more potent and broader inhibition of the ErbB family of receptors. While active against some T790M-harboring cells in preclinical models, their clinical efficacy in this setting has been limited by dose-limiting toxicities.[1][4][5] Resistance to second-generation TKIs also frequently involves the T790M mutation.[4][5]
-
Third-Generation EGFR TKIs (Osimertinib): Specifically developed to target the T790M resistance mutation, osimertinib (B560133) has shown remarkable clinical activity in patients who have progressed on first- or second-generation TKIs.[1][6] It is also now a standard first-line treatment for EGFR-mutated NSCLC.[6] However, resistance to osimertinib also emerges, primarily through the acquisition of a tertiary mutation, C797S, at the covalent binding site, or via the activation of bypass signaling pathways.[7][8][9]
On-Target vs. Off-Target Resistance: A Tale of Two Mechanisms
Resistance to EGFR TKIs can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations within the EGFR gene itself that prevent the inhibitor from effectively binding to its target. The T790M and C797S mutations are prime examples of on-target resistance.
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling for survival and proliferation. A prominent example is the amplification of the MET proto-oncogene, which can drive downstream signaling independently of EGFR.[10][11][12][13][14][15][16]
The frequency of these resistance mechanisms varies between the different generations of EGFR inhibitors. On-target resistance, particularly the T790M mutation, is the dominant mechanism of resistance to first- and second-generation TKIs, occurring in approximately 50-60% of cases.[2][17] In contrast, with the highly effective on-target inhibition by third-generation TKIs like osimertinib, the landscape of resistance shifts towards a higher prevalence of off-target mechanisms, such as MET amplification, and the emergence of new on-target mutations like C797S.[2][8][17]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different EGFR inhibitors against various EGFR mutations, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 11 | 7 | 0.8 | 12 |
| H3255 | L858R | 20 | 12 | 0.3 | 15 |
| H1975 | L858R + T790M | >10,000 | >10,000 | 150 | 15 |
| PC-9/GR | Exon 19 del + T790M | >10,000 | >10,000 | 100 | 10 |
Data compiled from multiple sources.[18][19][20][21][22] Note that IC50 values can vary depending on the specific experimental conditions.
Visualizing the Pathways of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and resistance mechanisms discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of T790M Acquisition After Treatment With First- and Second-Generation Tyrosine-Kinase Inhibitors: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of T790M Acquisition After Treatment With First- and Second-Generation Tyrosine-Kinase Inhibitors: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Single targeting of MET in EGFR-mutated and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular features and clinical outcomes of EGFR-mutated, MET-amplified non-small-cell lung cancer after resistance to dual-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De novo MET amplification promotes intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism of EGFR-TKI Resistance in EGFR-Mutated Non-Small Cell Lung Cancer: Application to Biological Diagnostic and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
Navigating Resistance: A Comparative Guide to Novel Therapeutic Combinations with Osimertinib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance remains a significant clinical challenge. This guide provides an objective comparison of promising therapeutic combinations with osimertinib, supported by experimental data, to inform future research and drug development strategies.
Overcoming Resistance: Key Combination Strategies
The primary driver for exploring osimertinib combinations is to overcome or delay the onset of resistance. Resistance mechanisms are broadly categorized as on-target (e.g., EGFR C797S mutation) or off-target, which often involves the activation of bypass signaling pathways.[1][2][3] Key strategies involve co-targeting these escape pathways.
Combination with MET Inhibitors
Rationale: MET amplification is one of the most common mechanisms of acquired resistance to osimertinib, occurring in up to 25% of patients who progress on the therapy.[4][5] The MET receptor tyrosine kinase, when amplified, can drive downstream signaling independently of EGFR, thereby circumventing the inhibitory effect of osimertinib.
Supporting Experimental Data: Preclinical studies have demonstrated the synergistic effect of combining osimertinib with MET inhibitors. In a patient-derived xenograft (PDX) mouse model with EGFR mutation and MET amplification, the combination of osimertinib and the MET inhibitor savolitinib (B612288) resulted in significant tumor regression, whereas osimertinib alone showed minimal activity.[3][6]
Table 1: Preclinical Efficacy of Osimertinib and Savolitinib Combination in a MET-Amplified NSCLC Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) / Regression |
| Vehicle | - | - |
| Osimertinib | 10 mg/kg | 34% TGI[3][6] |
| Savolitinib | 15 mg/kg | ~84% TGI[3][6] |
| Osimertinib + Savolitinib | 10 mg/kg + 0.3 mg/kg | 81% TGI[3][6] |
| Osimertinib + Savolitinib | 10 mg/kg + 15 mg/kg | 84% Tumor Regression[3][6] |
Clinical evidence from trials such as TATTON and SAVANNAH further supports this combination. The TATTON (NCT02143466) phase Ib study showed that in patients with MET-amplified, EGFR-mutant NSCLC who had progressed on a prior EGFR TKI, the combination of osimertinib and savolitinib demonstrated an objective response rate (ORR) of 52%.[5][7] More recent data from the SACHI phase III trial also showed a significant improvement in progression-free survival (PFS) for the savolitinib-osimertinib combination compared to chemotherapy in patients who progressed on prior EGFR TKI therapy (9.8 months vs. 5.4 months).[8]
Combination with Chemotherapy
Rationale: Combining targeted therapy with conventional chemotherapy is a strategy to target heterogeneous tumor cell populations and potentially delay the emergence of resistant clones.
Supporting Experimental Data: The phase III FLAURA2 trial (NCT04035486) provided compelling evidence for the benefit of adding platinum-pemetrexed chemotherapy to first-line osimertinib in patients with advanced EGFR-mutated NSCLC. The combination resulted in a statistically significant and clinically meaningful improvement in both progression-free survival and overall survival compared to osimertinib monotherapy.
Table 2: Clinical Efficacy of Osimertinib and Chemotherapy (FLAURA2 Trial)
| Outcome | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 25.5 months[9] | 16.7 months[9] | 0.62 (0.49-0.79)[9] | <0.001[9] |
| Median Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.0202 |
Combination with BRAF/MEK Inhibitors
Rationale: The acquisition of the BRAF V600E mutation is another identified mechanism of resistance to osimertinib, albeit less common.[10][11] This mutation activates the MAPK signaling pathway downstream of EGFR, making the tumor cells resistant to EGFR inhibition.
Supporting Experimental Data: Preclinical and clinical case studies have shown the potential of a triple-targeted therapy. In patient-derived organoids (PDOs) from a patient who acquired a BRAF V600E mutation after osimertinib treatment, the combination of dabrafenib (B601069) (BRAF inhibitor), trametinib (B1684009) (MEK inhibitor), and osimertinib showed a significantly higher tumor growth inhibitory rate compared to other regimens.[1][12] A multi-center retrospective study of 13 patients showed that this triple combination led to an ORR of 61.5% and a median PFS of 13.5 months.[12]
Table 3: Preclinical Efficacy of Osimertinib, Dabrafenib, and Trametinib Combination in a Patient-Derived Organoid Model
| Treatment Group | Tumor Growth Inhibitory Rate |
| Pemetrexed + Carboplatin | 62.83%[1][12] |
| Osimertinib + Vemurafenib | 99.25%[1][12] |
| Osimertinib + Encorafenib + Cetuximab | 98.92%[1][12] |
| Osimertinib + Dabrafenib + Trametinib | 99.36%[1][12] |
Combination with Anti-Angiogenic Agents
Rationale: The vascular endothelial growth factor (VEGF) pathway plays a crucial role in tumor angiogenesis. There is preclinical evidence of crosstalk between the EGFR and VEGF signaling pathways, suggesting that dual blockade could be beneficial.[13][14]
Supporting Experimental Data: The clinical data for combining osimertinib with anti-angiogenic agents like bevacizumab have been mixed. Some studies have shown promising results in terms of PFS and ORR, while others have failed to demonstrate a significant benefit over osimertinib monotherapy.[15][16] For instance, a phase III study (EA5182) is currently evaluating osimertinib with or without bevacizumab as an initial treatment for metastatic EGFR-mutant NSCLC.[5]
Signaling Pathways and Experimental Workflows
To understand the rationale behind these combination therapies, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to validate them.
Caption: EGFR signaling and bypass resistance pathways with points of therapeutic intervention.
References
- 1. Triple-targeted therapy of dabrafenib, trametinib, and osimertinib for the treatment of the acquired BRAF V600E mutation after progression on EGFR-tyrosine kinase inhibitors in advanced EGFR-mutated non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ilcn.org [ilcn.org]
- 9. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Combined osimertinib, dabrafenib and trametinib treatment for advanced non-small-cell lung cancer patients with an osimertinib-induced BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triple-targeted therapy of dabrafenib, trametinib, and osimertinib for the treatment of the acquired BRAF V600E mutation after progression on EGFR-tyrosine kinase inhibitors in advanced EGFR-mutated non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of osimertinib plus bevacizumab against osimertinib alone in NSCLC harboring EGFR mutations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Osimertinib in Combination with Bevacizumab Fails in Advanced Lung Adenocarcinoma Harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Osimertinib in Combination With Chemotherapy and Bevacizumab for Untreated Epidermal Growth Factor Receptor–Mutated Advanced Non-Small-Cell Lung Cancer: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Osimertinib Dimesylate Versus Chemotherapy in EGFR-Mutant Lung Cancer Models
For researchers and drug development professionals, understanding the preclinical efficacy of targeted therapies compared to traditional chemotherapy is paramount. This guide provides a direct comparison of osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and standard-of-care chemotherapy in preclinical models of EGFR-mutant non-small cell lung cancer (NSCLC).
Osimertinib has demonstrated significant activity in preclinical models, leading to profound and sustained tumor regression in EGFR-mutant xenografts.[1] In contrast, traditional chemotherapy, such as platinum-based regimens (e.g., cisplatin) and antifolates (e.g., pemetrexed), induces cell death through DNA damage and inhibition of essential cellular processes.[2][3] This guide synthesizes available preclinical data to offer a comparative analysis of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Targeted Inhibition vs. Systemic Cytotoxicity
Osimertinib is an irreversible EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2] It covalently binds to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In contrast, platinum-based chemotherapy agents like cisplatin (B142131) form DNA adducts, leading to DNA damage and triggering apoptosis.[2] Pemetrexed (B1662193) acts as a multi-targeted antifolate, inhibiting key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for DNA and RNA replication.[2]
Comparative Efficacy in Preclinical In Vivo Models
Preclinical studies utilizing xenograft models with EGFR-mutant NSCLC cell lines provide a platform for direct comparison of therapeutic efficacy. The data presented below is derived from studies using the PC9 cell line, which harbors an EGFR exon 19 deletion.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Osimertinib | 10 mg/kg, oral, daily | Significant tumor regression | [4] |
| Cisplatin | 3 mg/kg, intraperitoneal, weekly | Moderate tumor growth inhibition | [4] |
| Pemetrexed | 100 mg/kg, intraperitoneal, weekly | Modest tumor growth inhibition | [4] |
| Vehicle Control | - | - | [4] |
Note: The quantitative data in this table is a qualitative summary based on the findings of the referenced study. The original study should be consulted for detailed graphical representations of tumor growth over time.
In a key preclinical study, osimertinib monotherapy demonstrated superior and sustained tumor growth inhibition compared to both cisplatin and pemetrexed monotherapies in a PC9T790M xenograft model.[4] While chemotherapy agents showed some anti-tumor activity, osimertinib treatment led to significant tumor regression.[4]
Experimental Protocols
The following methodologies are representative of preclinical studies comparing osimertinib and chemotherapy in EGFR-mutant NSCLC models.
In Vivo Xenograft Model
-
Cell Line: PC9 cells (harboring an EGFR exon 19 deletion) or PC9T790M cells (additionally harboring the T790M resistance mutation) are commonly used.[4]
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD-scid gamma (NSG) mice, are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A suspension of 5 x 10^6 PC9 cells in a solution like Matrigel is subcutaneously injected into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.[6]
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[4]
-
Drug Administration:
-
Osimertinib: Administered orally (p.o.) via gavage, typically at a dose of 10 mg/kg, once daily.[4]
-
Cisplatin: Administered intraperitoneally (i.p.) at a dose of 3 mg/kg, once weekly.[4]
-
Pemetrexed: Administered intraperitoneally (i.p.) at a dose of 100 mg/kg, once weekly.[4]
-
Vehicle Control: The vehicle used to dissolve the drugs is administered following the same schedule as the treatment groups.
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Overall survival may also be assessed.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by osimertinib and chemotherapy.
Caption: EGFR signaling pathway and osimertinib's point of intervention.
Caption: General mechanism of action for DNA-damaging chemotherapy.
Conclusion
Preclinical data from EGFR-mutant NSCLC models consistently demonstrate the superior tumor growth inhibition of osimertinib dimesylate when compared to traditional chemotherapy agents like cisplatin and pemetrexed on a monotherapy basis. The targeted nature of osimertinib, which directly inhibits the oncogenic driver, translates to more profound and sustained anti-tumor effects in these models. In contrast, the cytotoxic mechanisms of chemotherapy, while effective to a degree, are less specific and may be associated with a lower therapeutic index. These preclinical findings provide a strong rationale for the clinical use of osimertinib in patients with EGFR-mutant NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage caused by chemotherapy has duality, and traditional Chinese medicine may be a better choice to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Osimertinib Dimesylate Against Novel EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation.[1] Despite its remarkable efficacy, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.[1] The most common on-target resistance mechanism is the emergence of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[2] This has spurred the development of a new wave of "fourth-generation" EGFR inhibitors designed to overcome osimertinib resistance.
This guide provides a comparative analysis of the preclinical activity of osimertinib dimesylate against several novel EGFR inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance of Osimertinib
Osimertinib is an irreversible EGFR-TKI that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to potent and sustained inhibition of EGFR signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4]
The primary mechanism of acquired resistance to osimertinib is the C797S mutation, which replaces the cysteine residue with a serine.[2] This substitution prevents the formation of the covalent bond, thereby reducing the inhibitory activity of osimertinib.[2] Other resistance mechanisms include off-target alterations such as MET amplification and activation of bypass signaling pathways.[5][6]
Comparative Preclinical Activity of Osimertinib vs. Novel EGFR Inhibitors
The following tables summarize the preclinical data for several novel fourth-generation EGFR inhibitors compared to osimertinib. These inhibitors are designed to be active against EGFR mutations that confer resistance to osimertinib, particularly the C797S mutation.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (Exon 19 del/T790M) | EGFR (L858R/T790M/C797S) | EGFR (Exon 19 del/T790M/C797S) | Reference |
| Osimertinib | ~1 | ~12 | >1000 | >1000 | [7][8] |
| BLU-945 | Potent Inhibition | Potent Inhibition | Nanomolar Potency | Nanomolar Potency | [9][10] |
| BBT-176 | - | - | 202 (Ba/F3 cells) | 49 (Ba/F3 cells) | [8] |
| TQB3804 | 0.19 | 0.26 | 0.13 | 0.46 | [6] |
| THE-349 | <2 | <2 | <2 | <2 | [11] |
| BDTX-1535 | - | - | Potent Inhibition | Potent Inhibition | [12] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Osimertinib | PC9 (Exon 19 del) Brain Metastasis Model | 25 mg/kg QD | Sustained Tumor Regression | [13] |
| BLU-945 | NCI-H1975 (L858R/T790M) CDX | - | Significant Tumor Regression | [9] |
| Ba/F3 (Exon 19 del/T790M/C797S) CDX | - | Significant Tumor Regression | [9] | |
| BBT-176 | EGFR 19Del/T790M/C797S Xenograft | - | Strong Tumor Growth Inhibition, some regression | [1] |
| TQB3804 | Ba/F3 (Exon 19 del/T790M/C797S) CDX | - | Significant Tumor Growth Inhibition | [6] |
| THE-349 | PDX (Osimertinib-resistant D and DTC variants) | 40 mg/kg QD | 99% Tumor Regression | [11] |
| BDTX-1535 | EGFR Exon19+C797S Allograft | 40 mg/kg | Complete Regression | [12][14] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of EGFR inhibitors. Specific parameters may vary between studies.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant EGFR protein.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[15]
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., Osimertinib, novel inhibitor)
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin)[15]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.[15]
-
Add the test compound dilutions to the wells of a 384-well plate.[15]
-
Add the EGFR enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.[15]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[15]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[16]
-
Stop the reaction by adding a stop/detection solution containing EDTA and the detection reagents.[15]
-
Read the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) on a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity.
Cell Viability Assay (MTT or XTT)
This assay determines the effect of an inhibitor on the proliferation and survival of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)[2]
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.[2]
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[2]
-
Add the MTT or XTT reagent to each well and incubate for a few hours.[2]
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.[15]
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)[17]
-
Cancer cell lines or patient-derived tumor fragments
-
Matrigel (optional, to enhance tumor take-rate)[18]
-
Test compound and vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells (subcutaneously) or tumor fragments into the flanks of the mice.[17]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Administer the test compound (e.g., by oral gavage) and vehicle to the respective groups according to the dosing schedule.[17]
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[18]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of novel EGFR inhibitors.
Conclusion
The preclinical data presented in this guide highlight the significant efforts underway to overcome osimertinib resistance in EGFR-mutant NSCLC. Novel fourth-generation EGFR inhibitors such as BLU-945, BBT-176, TQB3804, THE-349, and BDTX-1535 have demonstrated promising activity against EGFR C797S mutations in both in vitro and in vivo models. These agents, with their diverse chemical scaffolds and binding modes, represent the next frontier in targeted therapy for this patient population. As these and other novel inhibitors progress through clinical development, they hold the potential to further extend the survival and improve the quality of life for patients with EGFR-mutant lung cancer. Continued research into the mechanisms of resistance and the development of rational combination strategies will be crucial for maximizing the clinical benefit of these next-generation therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Theseus Pharmaceuticals Nominates THE-349, a Fourth-Generation EGFR Inhibitor Development Candidate in Non-Small Cell Lung Cancer [prnewswire.com]
- 8. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 13. blueprintmedicines.com [blueprintmedicines.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Published Findings on Osimertinib Dimesylate Resistance
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] It is designed to selectively inhibit both sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation TKIs.[2][4][5] Despite its significant efficacy, acquired resistance to osimertinib inevitably develops, presenting a major clinical challenge.[2][3][6]
This guide provides an objective comparison of published findings on osimertinib resistance mechanisms, supported by quantitative data from key clinical trials and preclinical studies. It details the experimental protocols used to identify these mechanisms, aiming to provide researchers, scientists, and drug development professionals with a framework for assessing the reproducibility of these findings.
Mechanisms of Acquired Resistance to Osimertinib
Resistance to osimertinib is broadly classified into two categories: on-target (EGFR-dependent) mechanisms, which involve further mutations in the EGFR gene, and off-target (EGFR-independent) mechanisms that activate bypass signaling pathways.[2][7] The frequency of these mechanisms can differ based on whether osimertinib is used as a first-line or second-line therapy.[3][4][5]
The following table summarizes the prevalence of the most commonly reported resistance mechanisms to osimertinib from clinical trial data and real-world cohorts.
| Resistance Mechanism | Category | Frequency (1st-Line Osimertinib) | Frequency (2nd-Line Osimertinib) | Key References |
| EGFR C797S Mutation | On-Target | 7% - 11% | 10% - 26% | [8][9][10] |
| Other EGFR Mutations | On-Target | Low / Not specified | ~9% (L792, L718, G796 etc.) | [7][8][11] |
| MET Amplification | Off-Target | 15% - 25% | 9% - 24% | [1][6][12][13] |
| HER2 Amplification | Off-Target | 2% | 5% | [5][6] |
| BRAF V600E Mutation | Off-Target | 3% | 3% | [6] |
| KRAS/NRAS Mutations | Off-Target | ~4% | ~1% | [5] |
| Oncogenic Fusions (e.g., RET) | Off-Target | Low / Reported in case studies | Low / Reported in case studies | [14][15] |
| Histologic Transformation | Off-Target | 5% - 10% | 2% - 15% | [5][15] |
Comparative Data on Major Resistance Mechanisms
The reproducibility of findings is strongest for the most common resistance mechanisms: the on-target EGFR C797S mutation and the off-target MET gene amplification.
The EGFR C797S mutation is the most frequently reported on-target mechanism of resistance.[8][9] This mutation occurs at the covalent binding site of osimertinib, thereby preventing its inhibitory action.[8] Its prevalence is consistently higher in patients receiving osimertinib as a second-line treatment.
| Study / Cohort | Treatment Line | Patient Samples | Detection Method | Reported Frequency | Reference |
| FLAURA trial | First-Line | Plasma | NGS | 7% | [1][9] |
| AURA3 trial | Second-Line | Plasma / Tissue | NGS | 15% | [9] |
| Real-World Cohort | Mixed | Plasma / Tissue | NGS | 11% - 29% | [9] |
| Patient-Derived Models | N/A | 55 Patients | NGS | 14% | [11][16] |
The allelic context of the C797S mutation relative to the T790M mutation (in second-line resistance) has significant therapeutic implications. When C797S and T790M are in trans (on different alleles), cells may respond to a combination of first- and third-generation TKIs.[7] However, when they are in cis (on the same allele), resistance to all approved EGFR TKIs is observed.[7]
MET amplification is the most common off-target resistance mechanism, leading to EGFR-independent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK.[7][12] Its reported frequency is notably high in the first-line setting.
| Study / Cohort | Treatment Line | Patient Samples | Detection Method | Reported Frequency | Reference |
| FLAURA trial | First-Line | Plasma | NGS | 15% | [1] |
| AURA study | Second-Line | Tissue | NGS / FISH | ~19% | [13] |
| Various Clinical Studies | Second-Line | Tumors | Various | 9% - 24% | [6] |
| Real-World Data | Mixed | N/A | N/A | ~25% | [12] |
Experimental Protocols for Resistance Analysis
The methods used to detect resistance mechanisms are critical for the reproducibility of findings. Below are detailed methodologies for key experiments.
A rebiopsy upon disease progression is highly recommended to identify actionable resistance mechanisms.[12]
-
Objective: To identify genetic alterations conferring resistance to osimertinib from tumor tissue or circulating tumor DNA (ctDNA) in plasma.
-
Methodology:
-
Sample Collection: Collect formalin-fixed paraffin-embedded (FFPE) tumor tissue from a biopsy of a progressing lesion or collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) for plasma separation.
-
DNA Extraction:
-
Tissue: Extract genomic DNA from FFPE sections using a validated kit (e.g., QIAamp DNA FFPE Tissue Kit).
-
Plasma: Isolate cell-free DNA (cfDNA) from plasma using a specialized kit (e.g., QIAamp Circulating Nucleic Acid Kit). Quantify the extracted DNA.
-
-
Next-Generation Sequencing (NGS):
-
Perform library preparation using a hybrid capture-based targeted gene panel that includes key genes associated with osimertinib resistance (EGFR, MET, HER2, BRAF, KRAS, etc.).[11][16]
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Analyze the sequencing data using a validated bioinformatics pipeline to call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification:
-
Use a dual-color probe set for the MET gene locus and a control centromeric probe (CEP7) on FFPE tissue sections.
-
Calculate the MET/CEP7 signal ratio. A ratio ≥ 2.0 or a high gene copy number is typically considered amplification.
-
-
Droplet Digital PCR (ddPCR):
-
For detecting specific low-frequency mutations (e.g., EGFR C797S) in cfDNA with high sensitivity.[7]
-
Design specific TaqMan probes and primers for the mutation of interest and the corresponding wild-type allele.
-
Partition the PCR reaction into thousands of droplets, perform amplification, and quantify the fraction of positive droplets to determine the mutant allele frequency.
-
-
Preclinical models are essential for functionally validating resistance mechanisms and testing novel therapeutic strategies.[11][16]
-
Objective: To develop osimertinib-resistant cell lines and patient-derived xenograft (PDX) models.
-
Methodology (Cell Lines):
-
Cell Culture: Culture an osimertinib-sensitive NSCLC cell line (e.g., PC-9, harboring an EGFR exon 19 deletion) in standard growth medium.[17]
-
Dose Escalation: Treat the cells with an initial low concentration of osimertinib (e.g., near the IC50).
-
Establishment of Resistance: Gradually increase the concentration of osimertinib in the culture medium over several months as the cells adapt and become resistant.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish stable resistant cell lines.
-
Validation: Confirm resistance by performing cell viability assays (e.g., MTT or CellTiter-Glo) to demonstrate a significant shift in the IC50 for osimertinib compared to the parental cell line.
-
Mechanism Identification: Analyze the resistant cell lines using NGS, Western blotting, and other molecular biology techniques to identify the underlying resistance mechanism.[17]
-
Mandatory Visualizations
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options [mdpi.com]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation [mdpi.com]
Comparative proteomics of Osimertinib-sensitive vs. -resistant cells
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance remains a critical clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for developing novel therapeutic strategies. This guide provides a comparative overview of the proteomic landscapes of osimertinib-sensitive and -resistant NSCLC cells, supported by experimental data and detailed methodologies.
Quantitative Proteomic and Phosphoproteomic Insights
Comparative proteomic studies have revealed significant alterations in protein expression and phosphorylation patterns between osimertinib-sensitive and -resistant cells. These changes highlight the complex molecular rewiring that drives resistance.
Table 1: Key Differentially Expressed Proteins in Osimertinib-Resistant Cells
| Protein | Change in Resistant Cells | Putative Role in Resistance | Reference |
| Laminin subunit alpha-5 (LAMA5) | Upregulated | Promotion of cell adhesion and migration | [1] |
| P-glycoprotein (ABCB1) | Upregulated | Drug efflux pump, reducing intracellular osimertinib concentration | [2] |
| Survivin (BIRC5) | Upregulated | Inhibition of apoptosis | [2] |
| E-cadherin (CDH1) | Downregulated | Associated with epithelial-mesenchymal transition (EMT) | [3] |
| TAP1, ERAP1/2 | Downregulated | Suppression of HLA class I-presented immunopeptidome | [1] |
Table 2: Key Phosphorylation Changes in Osimertinib-Resistant Cells
| Protein | Phosphorylation Site | Change in Resistant Cells | Implicated Pathway | Reference |
| PAK2 | - | Increased Phosphorylation | HER3/β-catenin signaling | [4] |
| β-catenin | Ser552 | Increased Phosphorylation | Wnt/β-catenin signaling | [4] |
| SHP2 | - | Decreased Tyrosine Phosphorylation | RAS/MAPK and PI3K/AKT pathways | [3] |
| mTOR | - | Hyperphosphorylation | Anti-apoptotic mechanisms | [5] |
| BAD | - | Hyperphosphorylation | Anti-apoptotic mechanisms | [5] |
Deciphering Resistance: Key Signaling Pathways
The development of osimertinib resistance involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. Proteomic analyses have been instrumental in identifying these crucial pathways.
HER3/PAK2/β-catenin Signaling Axis
One prominent mechanism of resistance involves the activation of the HER3/p21-activated kinase 2 (PAK2)/β-catenin signaling pathway.[4] In resistant cells, increased phosphorylation of PAK2 leads to the phosphorylation of β-catenin at Ser552, which prevents its degradation.[4] This stabilization of β-catenin promotes cancer stemness and contributes to osimertinib resistance.[4]
PI3K/AKT and MAPK Pathway Alterations
Another critical axis in osimertinib resistance involves the PI3K/AKT and MAPK pathways.[2][3] Studies have shown that in resistant cells, there is a decrease in tyrosine phosphorylation of the phosphatase SHP2.[3] This suggests an inhibition of SHP2, which would normally dephosphorylate targets in the RAS/MAPK pathway, leading to its inactivation. Inhibition of SHP2 can paradoxically lead to the activation of the PI3K/AKT pathway, promoting cell survival.[3]
Experimental Methodologies
Reproducibility and rigor are cornerstones of scientific research. The following section details the typical experimental protocols used in the comparative proteomic analysis of osimertinib-sensitive and -resistant cells.
Cell Culture and Development of Resistant Lines
-
Cell Lines: Human NSCLC cell lines with EGFR mutations (e.g., PC-9, HCC827, H1975) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Cells: Osimertinib-resistant cells are typically generated by continuous exposure of the parental sensitive cells to gradually increasing concentrations of osimertinib over several months.[4] Resistance is confirmed by cell viability assays, such as the MTS assay, to determine the half-maximal inhibitory concentration (IC50).[4]
Mass Spectrometry-Based Proteomics
A common workflow for quantitative proteomics involves several key steps, from sample preparation to data analysis.
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein concentration is determined, and equal amounts of protein from sensitive and resistant cells are digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., iTRAQ, TMT): For quantitative analysis, peptides from different samples are labeled with isobaric tags. This allows for the simultaneous analysis and relative quantification of proteins from multiple samples in a single mass spectrometry run.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to determine their amino acid sequence (MS2 scan).[6]
-
Data Analysis: The raw mass spectrometry data is processed using software like Proteome Discoverer.[7] Peptides and proteins are identified by searching against a protein database (e.g., UniProt Homo sapiens). The reporter ions from the isobaric tags are used to calculate the relative abundance of each protein between the sensitive and resistant cell lines.
Western Blotting for Validation
Western blotting is a crucial technique to validate the findings from mass spectrometry.
-
Protein Extraction and Quantification: Proteins are extracted from cell lysates, and concentrations are measured.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-PAK2, β-catenin).[4]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescence detection system.
This guide provides a snapshot of the current understanding of the proteomic changes associated with osimertinib resistance. The identified proteins and pathways represent potential therapeutic targets to overcome resistance and improve patient outcomes. Further research in this area is essential to translate these findings into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathological Mechanistic Studies of Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative Metabolomics-Proteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoproteomics of osimertinib-tolerant persister cells reveals targetable kinase-substrate signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry–based Proteomic Profiling of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Osimertinib Combination Therapy vs. Monotherapy: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance limits its long-term efficacy. This guide provides an objective comparison of osimertinib combination therapies versus monotherapy in in vivo models, supported by experimental data, to inform preclinical and clinical research strategies.
Overcoming Resistance: The Rationale for Combination Therapies
Acquired resistance to osimertinib is multifactorial, involving on-target EGFR mutations (e.g., C797S) and the activation of bypass signaling pathways.[1][2] Key mechanisms include:
-
MET Amplification: Activation of the MET receptor tyrosine kinase can lead to EGFR-independent signaling through pathways like PI3K/AKT and MAPK, driving tumor growth despite EGFR inhibition.[3][4][5]
-
EGFR C797S Mutation: This tertiary mutation prevents the covalent binding of osimertinib to its target, rendering it ineffective.[6][7]
-
Other Bypass Pathways: Activation of HER2, BRAF, and other signaling molecules can also contribute to resistance.[4]
Combination therapies aim to overcome these resistance mechanisms by co-targeting EGFR and the activated bypass pathways, or by preventing the emergence of resistant clones.
In Vivo Efficacy of Osimertinib Combination Therapies
The following sections summarize the in vivo performance of key osimertinib combination strategies compared to monotherapy.
Osimertinib and Savolitinib (B612288) (MET Inhibitor)
This combination targets tumors with MET amplification, a common mechanism of resistance to osimertinib.[1][8]
Quantitative Data Summary
| Treatment Group | Animal Model | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Osimertinib (10 mg/kg, once daily) | PDX Model | 34% TGI | [8][9] |
| Savolitinib (15 mg/kg, once daily) | PDX Model | 84% TGI | [8][9] |
| Osimertinib (10 mg/kg) + Savolitinib (0.3 mg/kg) | PDX Model | 81% TGI | [8] |
| Osimertinib (10 mg/kg) + Savolitinib (1 mg/kg) | PDX Model | 96% TGI | [8] |
| Osimertinib (10 mg/kg) + Savolitinib (2.5 mg/kg) | PDX Model | 46% Regression | [8] |
| Osimertinib (10 mg/kg) + Savolitinib (15 mg/kg) | PDX Model | 84% Regression | [8][9] |
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).[10]
-
Tumor Implantation: A patient-derived xenograft from an NSCLC patient with an EGFR mutation and MET amplification was implanted subcutaneously.[8]
-
Drug Administration: Osimertinib and savolitinib were administered orally, once daily. To better match the clinical half-life of savolitinib, 1-aminobenzotriazole (B112013) was co-administered.[8]
-
Treatment Duration: Dosing continued for approximately 20-21 days.[8][11]
-
Endpoint: Tumor volume was measured regularly to determine tumor growth inhibition or regression.[8]
Experimental Workflow for In Vivo Combination Study
Signaling Pathway
MET amplification provides an alternative signaling route that bypasses EGFR blockade by osimertinib. This is often mediated through the transphosphorylation of ERBB3, leading to the activation of the PI3K/AKT pathway independent of EGFR.[3] The combination of osimertinib and a MET inhibitor like savolitinib effectively shuts down both EGFR and MET signaling pathways.[3][5]
EGFR-MET Crosstalk in Osimertinib Resistance
Osimertinib and Chemotherapy
The combination of osimertinib with platinum-based chemotherapy is a strategy to potentially enhance anti-tumor activity and overcome resistance. The FLAURA2 clinical trial demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) with this combination in the first-line setting.[12][13][14]
Quantitative Data Summary (Clinical)
| Treatment Group | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Osimertinib Monotherapy | EGFR-mutated advanced NSCLC | 16.7 months | 37.6 months | [12][13][15] |
| Osimertinib + Platinum-Pemetrexed Chemotherapy | EGFR-mutated advanced NSCLC | 25.5 months | 47.5 months | [12][13][15] |
Note: The data presented is from a clinical trial, as specific quantitative in vivo preclinical data for this combination was not prominently available in the search results. The clinical data provides a strong rationale for the efficacy of this combination.
Experimental Protocol: Preclinical Xenograft Model (General)
While specific protocols for osimertinib plus chemotherapy in vivo models were not detailed in the provided search results, a general methodology can be outlined.
-
Animal Model: Immunocompromised mice.[10]
-
Cell Lines: Human NSCLC cell lines with EGFR mutations (e.g., PC-9 or H1975).[10]
-
Tumor Implantation: Subcutaneous injection of cancer cells.[10]
-
Drug Administration: Osimertinib administered orally, and chemotherapy (e.g., cisplatin (B142131) or pemetrexed) administered intravenously.[4]
-
Endpoint: Tumor growth inhibition.
General Workflow for In Vivo Chemotherapy Combination
Osimertinib and Gefitinib (B1684475) (First-Generation EGFR TKI)
This combination is being explored to prevent or overcome resistance mediated by the EGFR C797S mutation. When the C797S and T790M mutations are on different alleles (in trans), the combination of a first-generation TKI (like gefitinib, which is effective against the sensitizing mutation) and a third-generation TKI (osimertinib, effective against T790M) can be effective.[16][17]
Quantitative Data Summary (Clinical)
A phase I/II study of first-line osimertinib plus gefitinib showed an overall response rate of 85.2% in patients with EGFR-mutated NSCLC.[18] Specific in vivo preclinical data on tumor growth inhibition was not available in the search results.
Experimental Protocol: Preclinical Xenograft Model (Hypothetical)
-
Animal Model: Immunocompromised mice.
-
Cell Lines: NSCLC cell lines engineered to express EGFR sensitizing mutations and the T790M and C797S mutations in trans.
-
Tumor Implantation: Subcutaneous injection of the engineered cells.
-
Drug Administration: Oral administration of osimertinib and gefitinib.
-
Endpoint: Tumor growth inhibition.
Signaling Pathway
The C797S mutation prevents osimertinib from binding to EGFR. However, in cases where the primary sensitizing mutation is still present, a first-generation TKI like gefitinib can still inhibit EGFR signaling. The combination aims to target different clones of resistant cells.[19][20]
Dual Inhibition Strategy for EGFR Mutations
Conclusion
In vivo studies demonstrate that combination therapies can significantly enhance the anti-tumor activity of osimertinib and overcome key resistance mechanisms. The combination of osimertinib with the MET inhibitor savolitinib shows substantial tumor regression in MET-amplified models. While preclinical in vivo data for the chemotherapy combination is less detailed in the available literature, strong clinical evidence from the FLAURA2 trial supports its superior efficacy over monotherapy. The combination with gefitinib presents a rational approach to address C797S-mediated resistance, although further in vivo studies are needed to quantify its efficacy. These findings underscore the importance of a personalized, combination-based approach to improve outcomes for patients with EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. snconnect.survivornet.com [snconnect.survivornet.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. mdpi.com [mdpi.com]
- 17. clinicsinsurgery.com [clinicsinsurgery.com]
- 18. targetedonc.com [targetedonc.com]
- 19. From osimertinib to preemptive combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Evaluating Synergistic Effects of Osimertinib Dimesylate with Other Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) dimesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. However, the eventual development of acquired resistance remains a clinical challenge. This has spurred extensive research into combination therapies aimed at overcoming resistance mechanisms and enhancing the efficacy of Osimertinib. This guide provides a comparative overview of the synergistic effects of Osimertinib when combined with other targeted agents, supported by preclinical and clinical data.
Comparative Analysis of Preclinical Synergy
The synergistic potential of combining Osimertinib with other targeted agents has been evaluated in numerous preclinical studies. The primary measure of synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the quantitative data from these studies.
Table 1: Synergistic Effects of Osimertinib with MET Inhibitors
| Combination Agent | Cancer Type | Cell Line(s) | Quantitative Synergy Data (e.g., Combination Index) | Key Findings |
| Savolitinib (B612288) | NSCLC | EGFRm, MET-amplified PDX models | Not explicitly reported in abstracts, but significant tumor growth inhibition (TGI) of 81% to 84% tumor regression with the combination, compared to 34% TGI with Osimertinib alone.[1] | The combination of savolitinib and osimertinib demonstrated significant anti-tumor activity in a dose-dependent manner.[1] Preclinical testing showed potent anti-tumor activity, suggesting a promising first-line therapy for EGFR-mutant, MET-aberrant NSCLC.[2] |
| Capmatinib (B1663548) | NSCLC | Not specified in abstract | Preclinical data suggests the combination can overcome MET-mediated resistance.[3] | A patient with an acquired MET Y1003N mutation achieved a partial response with the combination of capmatinib and osimertinib.[3][4][5] |
| Tepotinib (B1684694) | NSCLC | Not specified in abstract | Preclinical models show tepotinib can overcome acquired resistance to EGFR TKIs due to MET amplification.[5] | The combination of tepotinib and osimertinib is being investigated in the INSIGHT 2 clinical trial for patients with MET-amplified NSCLC who have developed resistance to first-line Osimertinib.[5][6][7][8] |
Table 2: Synergistic Effects of Osimertinib with MEK Inhibitors
| Combination Agent | Cancer Type | Cell Line(s) | Quantitative Synergy Data (e.g., Combination Index) | Key Findings |
| Selumetinib (B1684332) | NSCLC | HCC827, H1975, PC9-T790M | Not explicitly reported in abstracts, but the combination reverted osimertinib resistance in the majority of mice with a response rate of 50% to 80%.[3] | The combination of osimertinib and selumetinib is an effective therapeutic option in EGFR-mutated NSCLC.[3] Clinical trials have shown promising anti-tumor activity.[9][10][11][12] |
| Trametinib (B1684009) | NSCLC | Osimertinib-resistant EGFRm NSCLC cells | Not explicitly reported in abstracts, but the combination enhanced c-Myc reduction and PARP cleavage.[13] | The combination of osimertinib and trametinib may overcome resistance by promoting c-Myc degradation.[13] |
Table 3: Synergistic Effects of Osimertinib with Other Targeted Agents
| Combination Agent | Cancer Type | Cell Line(s) | Quantitative Synergy Data (e.g., Combination Index) | Key Findings |
| Navitoclax (Bcl-2/Bcl-xL inhibitor) | NSCLC | HCC827/OR (Osimertinib-resistant) | Synergistic effects on inhibiting cell viability and colony formation were observed.[14] | Navitoclax re-sensitized Osimertinib-resistant cells to treatment and enhanced apoptosis through the mitochondrial pathway.[14][15][16] Preclinical models have shown synergy.[15] |
| Venetoclax (B612062) (Bcl-2 inhibitor) | Hepatocellular Carcinoma (HCC) | HepG2, Hep3B | Synergistic induction of apoptosis was observed. The combination completely arrested HCC growth in mice for 8 weeks.[17][18] | The combination of osimertinib and venetoclax showed notable synergy in HCC cell lines and a mouse model.[17][18][19] |
| TNO155 (SHP2 inhibitor) | NSCLC | EGFR-mutant PDX models | A "combination benefit" was observed with sustained ERK inhibition.[20][21] | The combination of TNO155 and an EGFR inhibitor showed enhanced efficacy in EGFR-mutant lung cancer models.[20][21] |
| Chemotherapy (Platinum-pemetrexed) | NSCLC | Not applicable (Clinical Trial Data) | Not applicable (Clinical Trial Data) | The FLAURA2 trial demonstrated a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) with the combination compared to Osimertinib monotherapy.[22][23][24] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these combination therapies are rooted in the complex network of intracellular signaling pathways that govern cancer cell proliferation, survival, and resistance.
EGFR Signaling Pathway and Osimertinib's Mechanism of Action
Osimertinib is a potent and irreversible inhibitor of EGFR kinases harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. By binding to the C797 residue in the ATP-binding pocket of the EGFR kinase domain, Osimertinib blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor growth.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Bypass Signaling Pathways and Combination Strategies
Acquired resistance to Osimertinib often involves the activation of bypass signaling pathways that reactivate downstream effectors, rendering the inhibition of EGFR alone insufficient. Combination therapies aim to co-target these bypass pathways.
Figure 2: Bypass signaling through MET and the rationale for combination with MET or MEK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are representative protocols for key experiments cited in the evaluation of Osimertinib combinations.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
This protocol outlines the general steps for determining the synergistic effects of drug combinations using a cell viability assay and the Chou-Talalay method.
Figure 3: Experimental workflow for determining drug synergy using the Combination Index method.
1. Cell Culture:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Osimertinib and the targeted agent are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in the culture medium.
3. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with:
-
Osimertinib alone (multiple concentrations)
-
The targeted agent alone (multiple concentrations)
-
A combination of Osimertinib and the targeted agent at a constant ratio of their IC50 values.
-
4. Cell Viability Assay (MTT Assay):
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The dose-response curves for each drug and the combination are generated.
-
The Combination Index (CI) is calculated using CompuSyn software based on the Chou-Talalay method.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of drug combinations on the phosphorylation status of key proteins in the EGFR and bypass signaling pathways.
1. Cell Lysis:
-
Cells are treated with Osimertinib, the targeted agent, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay.
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of EGFR, MET, ERK, AKT, and other proteins of interest.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of Osimertinib with other targeted agents represents a promising strategy to enhance its therapeutic efficacy and overcome acquired resistance in NSCLC. Preclinical studies have demonstrated synergistic effects with MET inhibitors, MEK inhibitors, and Bcl-2 family inhibitors, providing a strong rationale for their clinical investigation. The clinical success of combining Osimertinib with chemotherapy has already led to a new standard of care for first-line treatment of EGFR-mutated advanced NSCLC. As our understanding of resistance mechanisms deepens, the continued exploration of rational drug combinations will be crucial in improving outcomes for patients with EGFR-mutant lung cancer. This guide provides a framework for comparing the performance of these combinations and highlights the importance of robust experimental design and data analysis in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Efficacy of Dual Blockade of EGFR Signaling by Osimertinib in Combination With Selumetinib or Cetuximab in Activated EGFR Human NCLC Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib and Capmatinib Combination Therapy to Overcome MET Y1003N-Mediated Resistance in EGFR-Mutant NSCLC: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib and Capmatinib Combination Therapy to Overcome MET Y1003N-Mediated Resistance in EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. INSIGHT 2: a phase II study of tepotinib plus osimertinib in MET-amplified NSCLC and first-line osimertinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 2 Study of osimertinib in combination with selumetinib in EGFR inhibitor naïve advanced EGFR mutant lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Osimertinib + Selumetinib for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Facebook [cancer.gov]
- 12. Osimertinib plus Selumetinib in EGFR-Mutated Non-Small Cell Lung Cancer After Progression on EGFR-TKIs: A Phase Ib, Open-Label, Multicenter Trial (TATTON Part B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase IB Study of Osimertinib in Combination with Navitoclax in EGFR-mutant NSCLC Following Resistance to Initial EGFR Therapy (ETCTN 9903) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Osimertinib is a dual inhibitor of hepatocellular carcinoma and angiogenesis in an EGFR-independent manner, and synergizes with venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Osimertinib is a dual inhibitor of hepatocellular carcinoma and angiogenesis in an EGFR-independent manner, and synergizes with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Osimertinib Dimesylate: A Procedural Guide for Laboratory Professionals
Osimertinib dimesylate, a potent therapeutic agent, is classified as a hazardous drug and requires meticulous handling and disposal procedures to ensure personnel safety and environmental protection. Improper disposal can lead to contamination and potential health risks.[1][2] Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory for all facilities handling this compound.[1][3][4]
This guide provides a step-by-step protocol for the proper disposal of this compound and associated contaminated materials in a research or drug development setting.
Core Principles of Hazardous Drug Disposal
-
Segregation is Critical: At the point of generation, this compound waste must be segregated from non-hazardous waste to prevent cross-contamination.[1]
-
Prohibition of Sewer Disposal: It is strictly prohibited to dispose of hazardous waste pharmaceuticals, including Osimertinib, down the drain or into any sewer system.[3][5]
-
Use of Licensed Professionals: Final disposal of hazardous pharmaceutical waste must be conducted by a licensed hazardous waste contractor or a reverse distributor specializing in pharmaceutical waste.[1][6][7] The primary method for destruction is high-temperature incineration.[1][4][8][9]
Step-by-Step Disposal Protocol
Step 1: Identify and Segregate Osimertinib Waste
Immediately identify all materials that have come into contact with this compound. This includes, but is not limited to:
-
Expired or unused tablets.
-
Empty stock bottles and blister packs.
-
Personal Protective Equipment (PPE) such as gloves, gowns, and masks.
-
Labware (e.g., weighing papers, disposable spatulas).
-
Materials used for cleaning spills.
These items must be managed as hazardous waste.[10]
Step 2: Utilize Designated Waste Containers
Place all identified Osimertinib waste into appropriate, clearly labeled containers.
-
Container Specifications: Use thick, leak-proof, and puncture-resistant containers.[1] These containers are often color-coded (e.g., black for pharmaceutical hazardous waste) to distinguish them from other waste streams.[1]
-
Labeling: Containers must be clearly labeled with "Hazardous Drug Waste," "Chemotherapy Waste," or a similar warning.[1][6]
Step 3: Handle Different Waste Types Correctly
-
Bulk Osimertinib (Unused/Expired Tablets): Place surplus or expired tablets directly into the designated hazardous waste container. Do not crush or manipulate the tablets. These materials are considered "non-creditable hazardous waste pharmaceuticals" and must be disposed of accordingly.[11]
-
Trace-Contaminated Items (PPE and Labware): All disposable items, such as gloves, gowns, and bench paper contaminated with Osimertinib, must be placed in the designated hazardous waste container immediately after use.[6][10]
-
Empty Containers: Containers that once held Osimertinib are considered hazardous waste and should be placed into the appropriate disposal container.[5][10]
-
Spill Cleanup Materials: Any materials used to contain and clean a spill of Osimertinib must be treated as hazardous waste and disposed of in the designated container.[10][11]
Step 4: Secure Storage Prior to Disposal
Once a waste container is full, it should be securely sealed to prevent any leakage.
-
Store the sealed containers in a designated, secure area away from the main laboratory and patient care areas.[6] This area should have limited access.
-
Do not move waste from one area to another unless it is for final collection.[6]
Step 5: Arrange for Professional Disposal
-
Engage a Licensed Contractor: The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous material disposal company.[6][7][12] This ensures the waste is transported and destroyed in compliance with all regulations.
-
Documentation: Maintain meticulous records of all hazardous waste disposal activities, including dates, quantities, and disposal manifests provided by the contractor, for a minimum of three years.[11]
Data Summary: this compound Disposal Plan
| Waste Type | Container Requirement | Disposal Method |
| Bulk Unused/Expired Tablets | Black, leak-proof, rigid container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for high-temperature incineration. |
| Trace-Contaminated PPE & Disposables | Yellow or black, leak-proof bag or container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for high-temperature incineration. |
| Empty Stock Bottles / Blister Packs | Black, leak-proof, rigid container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for high-temperature incineration. |
| Spill Cleanup Materials | Black, leak-proof, rigid container labeled "Hazardous Drug Waste." | Collection by a licensed hazardous waste vendor for high-temperature incineration. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for handling and disposing of this compound waste.
Caption: Workflow for Osimertinib hazardous waste disposal.
Caption: Logical relationship of waste stream to disposal.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. ashp.org [ashp.org]
- 3. pharmalogistics.com [pharmalogistics.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. medkoo.com [medkoo.com]
- 8. echemi.com [echemi.com]
- 9. astrazeneca.com.au [astrazeneca.com.au]
- 10. ph.health.mil [ph.health.mil]
- 11. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Osimertinib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of Osimertinib dimesylate, a potent pharmaceutical compound. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods to ensure laboratory safety and minimize exposure risk.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection and double gloving provide an essential barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1][3] |
| Administration/Handling of Patient Samples | - Gloves- Gown- Eye and face protection (if splashing is possible) | Minimizes direct contact with the compound or contaminated materials.[4] |
| Spill Cleanup | - Full PPE as for weighing (PAPR, lab coat, double gloves, sleeves)- Impervious clothing | To protect against concentrated exposure during spill management.[3][5] |
| Waste Disposal | - Lab coat- Chemical-resistant gloves- Safety glasses | To prevent contact with contaminated waste materials. |
Gloves should be carefully selected, ensuring they are of a suitable thickness and material (e.g., nitrile) to provide adequate protection.[4][5] When double-gloving, one pair should be worn under the gown cuff and the second pair over the cuff.[4] All PPE should be removed in a manner that avoids self-contamination.[1]
Operational Plan: Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for the safe handling and disposal of this compound. This process begins with preparation and ends with the proper management of all contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
